molecular formula L B1195385 Lawrencium CAS No. 22537-19-5

Lawrencium

Número de catálogo: B1195385
Número CAS: 22537-19-5
Peso molecular: 262.11 g/mol
Clave InChI: CNQCVBJFEGMYDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lawrencium atom is an actinoid atom and a d-block element atom.
A radioactive actinide discovered in 1961. It has the atomic symbol Lr, and atomic number 103. There are twelve isotopes with mass numbers 252�??262 and 266.

Propiedades

Número CAS

22537-19-5

Fórmula molecular

L

Peso molecular

262.11 g/mol

Nombre IUPAC

lawrencium

InChI

InChI=1S/Lr

Clave InChI

CNQCVBJFEGMYDW-UHFFFAOYSA-N

SMILES

[Lr]

SMILES canónico

[Lr]

Otros números CAS

22537-19-5

Sinónimos

Lawrencium

Origen del producto

United States

Foundational & Exploratory

The Discovery of Lawrencium: A Technical Account

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis and identification of element 103, prepared for researchers, scientists, and drug development professionals.

Introduction

Lawrencium (Lr), the final member of the actinide series, is a synthetically produced radioactive element with atomic number 103.[1] Its discovery was a significant milestone in nuclear chemistry, pushing the boundaries of the periodic table and providing critical insights into the properties of the heaviest elements. This technical guide provides an in-depth account of the discovery of this compound, detailing the pioneering experiments conducted by research teams in the United States and the Soviet Union. The complex history, marked by initial uncertainties and subsequent clarifications, is presented with a focus on the experimental methodologies and the quantitative data that led to the conclusive identification of element 103.

The Initial Synthesis at Berkeley

In March 1961, a team of scientists at the Lawrence Radiation Laboratory (now the Lawrence Berkeley National Laboratory) in Berkeley, California, led by Albert Ghiorso, first synthesized this compound.[2][3] The team included Torbjørn Sikkeland, Almon E. Larsh, and Robert M. Latimer.[2] Their experiment involved bombarding a target containing californium isotopes with boron ions.

Experimental Protocol: Berkeley (1961)

The Berkeley team utilized the Heavy Ion Linear Accelerator (HILAC) for their experiment.[4][5] A three-microgram target composed of a mixture of californium isotopes (²⁴⁹Cf, ²⁵⁰Cf, ²⁵¹Cf, and ²⁵²Cf) was bombarded with a beam of either Boron-10 or Boron-11 ions.[2][4] The resulting transmutation nuclei recoiled from the target and were collected on a thin copper conveyor tape. This tape was then moved to position the collected atoms in front of a series of solid-state detectors to measure their decay products.[3]

The initial announcement from the Berkeley group reported the detection of an alpha particle emitter with an energy of 8.6 MeV and a half-life of approximately 8 seconds.[3][6] This activity was initially attributed to the isotope ²⁵⁷Lr.[6] However, this assignment was later corrected. Subsequent research indicated that the observed properties were more consistent with the isotope ²⁵⁸Lr.[4][6]

Independent Synthesis and Confirmation at Dubna

In 1965, a team of researchers at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia (then the Soviet Union), independently synthesized an isotope of this compound.[1][7] The Dubna team, led by Georgi Flerov, employed a different experimental approach.[7][8]

Experimental Protocol: Dubna (1965)

The JINR group bombarded a target of Americium-243 (²⁴³Am) with Oxygen-18 (¹⁸O) ions.[7][9] This reaction produced this compound-256 (²⁵⁶Lr), which was identified indirectly through the detection of its granddaughter isotope, Fermium-252.[7] The Dubna team reported a half-life of around 35 seconds for ²⁵⁶Lr.[3] In 1967, the Dubna group reported that they were unable to detect an alpha emitter with the properties initially described by the Berkeley team for what was thought to be ²⁵⁷Lr.[2]

Subsequent Experiments and Clarification

Further experiments conducted at Berkeley in 1971 provided more definitive data on several this compound isotopes, confirming some of the earlier findings from both Berkeley and Dubna and resolving the initial ambiguity surrounding the first synthesis.[6] This series of experiments successfully measured the nuclear decay properties of this compound isotopes with mass numbers from 255 to 260.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal experiments in the discovery of this compound.

Experiment Institution Year Target Projectile Reported Isotope Reported Half-life Reported Decay Energy (α-particle)
Initial SynthesisLawrence Berkeley National Laboratory1961Californium (²⁴⁹⁻²⁵²Cf)Boron (¹⁰B or ¹¹B)²⁵⁷Lr (later corrected to ²⁵⁸Lr)~8 seconds8.6 MeV
Independent SynthesisJoint Institute for Nuclear Research1965Americium (²⁴³Am)Oxygen (¹⁸O)²⁵⁶Lr~35 secondsNot directly measured in initial experiment
Selected this compound Isotopes and their Properties
Isotope Half-life
²⁵⁶Lr~26 seconds[1]
²⁵⁸Lr~4.2 seconds[4]
²⁶⁰Lr~3 minutes[9]
²⁶¹Lr~39 minutes[10]
²⁶²Lr~4 hours[1][2]
²⁶⁶Lr~11 hours[11]

Experimental Workflows

The following diagrams illustrate the generalized workflows for the initial this compound discovery experiments.

Berkeley_Experiment_1961 cluster_HILAC Heavy Ion Linear Accelerator (HILAC) cluster_TargetChamber Target Chamber cluster_DetectionSystem Detection System Boron_Ions Boron-10/11 Ion Beam Cf_Target Californium Target (Cf-249, 250, 251, 252) Boron_Ions->Cf_Target Bombardment Recoils This compound Nuclei (Recoils) Cf_Target->Recoils Conveyor_Tape Copper Conveyor Tape Recoils->Conveyor_Tape Collection Detectors Solid-State Detectors Conveyor_Tape->Detectors Transport Data_Analysis Data Analysis (α-particle energy and half-life) Detectors->Data_Analysis

Diagram 1: Berkeley 1961 Experimental Workflow.

Dubna_Experiment_1965 cluster_Cyclotron Cyclotron cluster_TargetChamber Target Chamber cluster_Analysis Chemical and Nuclear Analysis Oxygen_Ions Oxygen-18 Ion Beam Am_Target Americium-243 Target Oxygen_Ions->Am_Target Bombardment Reaction_Products Reaction Products Am_Target->Reaction_Products Chemical_Separation Chemical Separation Reaction_Products->Chemical_Separation Daughter_Detection Detection of Granddaughter Isotope (Fm-252) Chemical_Separation->Daughter_Detection Inference Inference of Lr-256 Production Daughter_Detection->Inference

Diagram 2: Dubna 1965 Experimental Workflow.

Naming and Recognition

The Berkeley team proposed the name this compound (Lw), in honor of Ernest O. Lawrence, the inventor of the cyclotron.[4][11] In 1963, the International Union of Pure and Applied Chemistry (IUPAC) accepted the name but changed the symbol to Lr.[4][11] For many years, there was a dispute between the American and Soviet scientists over the priority of the discovery. In 1992, the IUPAC Transfermium Working Group officially recognized both the Berkeley and Dubna teams as co-discoverers of element 103.[12][13]

Conclusion

The discovery of this compound was a collaborative and, at times, competitive endeavor that significantly advanced the field of nuclear science. The experiments conducted at Berkeley and Dubna, utilizing different nuclear reactions and detection methods, ultimately provided the conclusive evidence for the existence of element 103. The refinement of experimental techniques and the re-evaluation of initial findings underscore the rigorous process of scientific discovery in the realm of superheavy elements. The knowledge gained from the synthesis and study of this compound continues to inform our understanding of the nuclear and chemical properties at the upper end of the periodic table.

References

The Discovery of Lawrencium (Element 103): A Technical Timeline and Methodological Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawrencium (Lr), element 103, is the final member of the actinide series and a synthetic, radioactive element. Its discovery was a complex and competitive chapter in the history of nuclear science, marked by conflicting claims and the development of innovative experimental techniques. This in-depth guide provides a technical timeline of the discovery of this compound, detailing the experimental protocols of the key experiments, presenting quantitative data in a structured format, and visualizing the experimental workflows. The discovery of this compound was a significant achievement in the exploration of the superheavy elements, pushing the boundaries of nuclear synthesis and detection.

Timeline of Discovery

The discovery of this compound was contested for several years between the Lawrence Berkeley Laboratory (now Lawrence Berkeley National Laboratory) in the United States and the Joint Institute for Nuclear Research (JINR) in Dubna, Soviet Union.

  • February 14, 1961: A team of scientists at the Lawrence Berkeley Laboratory, led by Albert Ghiorso, first claimed the synthesis of element 103.[1][2][3] They bombarded a target consisting of three isotopes of californium with boron-10 (B1234237) and boron-11 (B1246496) ions using the Heavy Ion Linear Accelerator (HILAC).[1][4] The Berkeley team reported the detection of an isotope, which they tentatively assigned as this compound-257, that decayed by emitting an 8.6 MeV alpha particle with a half-life of approximately 8 seconds.[1][5] This identification was later revised to this compound-258.[1][6]

  • 1965: Researchers at the Joint Institute for Nuclear Research (JINR) in Dubna, led by Georgy Flerov, conducted experiments to synthesize element 103.[7][8] They bombarded an americium-243 (B1218457) target with oxygen-18 ions and identified this compound-256.[7][9] The Dubna group's findings did not confirm the Berkeley team's initial results, contributing to a period of controversy over the discovery.[7]

  • 1967: The Dubna team was unable to reproduce the Berkeley group's findings of an alpha emitter with a half-life of 4.2 seconds, which the Berkeley team had by then attributed to either Lr-258 or Lr-259.[3]

  • 1971: The International Union of Pure and Applied Chemistry (IUPAC) initially granted credit for the discovery to the Berkeley laboratory.[1]

  • 1992: After a lengthy review of the competing claims, the Transfermium Working Group of IUPAC concluded that both the Berkeley and Dubna laboratories should share credit for the discovery of this compound.[9] This decision acknowledged the pioneering work of the Berkeley team while also recognizing the significant contributions and confirmations from the Dubna group.

  • 1997: The name this compound (Lr), in honor of Ernest O. Lawrence, inventor of the cyclotron, was officially ratified by the IUPAC.[10][11] The symbol was originally proposed as Lw but was changed to Lr.[12][13]

Quantitative Data from Key Discovery Experiments

The following table summarizes the key quantitative data from the initial experiments at Berkeley and Dubna that led to the discovery of this compound.

ParameterBerkeley Experiment (1961)Dubna Experiment (1965)
Target Isotope(s) Californium-249, -250, -251, -252Americium-243
Projectile Ion(s) Boron-10, Boron-11Oxygen-18
Accelerator Heavy Ion Linear Accelerator (HILAC)Not specified in detail in initial reports
Claimed Isotope Initially ²⁵⁷Lr, later corrected to ²⁵⁸Lr²⁵⁶Lr
Reported Half-life ~8 seconds~35 seconds
Reported Decay Mode Alpha decayAlpha decay
Reported Alpha Energy 8.6 MeVNot initially specified

Experimental Protocols

Berkeley Experiment (1961)

The pioneering experiment at the Lawrence Berkeley Laboratory utilized the Heavy Ion Linear Accelerator (HILAC) to accelerate boron ions.

1. Target Preparation: A three-milligram target was prepared, consisting of a mixture of four californium isotopes: Cf-249, Cf-250, Cf-251, and Cf-252.[5][14][15]

2. Ion Bombardment: The californium target was bombarded with a beam of either Boron-10 or Boron-11 ions.[1][5]

3. Product Collection and Detection: The resulting this compound nuclei, being electrically charged, recoiled from the target. These recoiling atoms were collected on a thin, metallized Mylar or copper conveyor tape.[2][11][14] This tape was then moved past a series of solid-state detectors.[2][11] These detectors were designed to measure the energy of the alpha particles emitted during the decay of the short-lived this compound isotopes.[2][11] The detection of alpha particles with a characteristic energy and half-life provided the evidence for the new element.

Dubna Experiment (1965)

The experiments at the Joint Institute for Nuclear Research in Dubna employed a different nuclear reaction to synthesize this compound.

1. Target and Projectile: Researchers at Dubna bombarded a target of Americium-243 with Oxygen-18 ions.[7][9]

2. Isotope Identification: The Dubna team identified the isotope this compound-256.[7][9] Their experimental setup and detection methods were not as extensively detailed in the initial announcements as the Berkeley experiment but were sufficient to provide credible evidence for the synthesis of element 103.

Visualizations

Experimental Workflow for the Discovery of this compound at Berkeley (1961)

Lawrencium_Discovery_Workflow cluster_HILAC Heavy Ion Linear Accelerator (HILAC) cluster_TargetChamber Target Chamber cluster_DetectionSystem Detection System ion_source Boron Ion Source accelerator Linear Accelerator ion_source->accelerator Acceleration target Californium Target (Cf-249, 250, 251, 252) accelerator->target Bombardment recoil Recoiling Lr Atoms target->recoil Nuclear Reaction tape Conveyor Tape recoil->tape Collection detectors Solid-State Alpha Detectors tape->detectors Transport analysis Data Analysis detectors->analysis Signal Processing result result analysis->result Discovery of This compound-258

Caption: Workflow of the 1961 Berkeley experiment for this compound synthesis.

Logical Relationship of Discovery Claims

Discovery_Claims Berkeley1961 Berkeley (1961) Claim: ²⁵⁷Lr (later ²⁵⁸Lr) Cf + B Controversy Period of Controversy (1965-1992) Berkeley1961->Controversy Dubna1965 Dubna (1965) Claim: ²⁵⁶Lr Am + O Dubna1965->Controversy IUPAC1992 IUPAC (1992) Co-discovery Credit Awarded Controversy->IUPAC1992

Caption: Relationship between the initial discovery claims and the final resolution.

References

An In-depth Technical Guide to the Ground-State Electron Configuration of Lawrencium (Lr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lawrencium (Lr), with atomic number 103, is the final element of the actinide series. Its ground-state electron configuration has been a subject of significant scientific interest due to strong relativistic effects that influence its electronic structure. Contrary to initial predictions based on periodic trends, both advanced theoretical calculations and experimental measurements have confirmed an anomalous ground-state configuration of [Rn] 5f¹⁴ 7s² 7p¹ . This deviation from the expected [Rn] 5f¹⁴ 6d¹ 7s² configuration, analogous to its lighter homolog lutetium, is a direct consequence of the relativistic stabilization of the 7p₁/₂ orbital. The experimental confirmation was achieved through the measurement of its first ionization potential, which was found to be the lowest among all lanthanides and actinides, a key indicator of a weakly bound 7p electron.[1][2][3] This guide provides a comprehensive overview of the theoretical predictions, experimental evidence, and quantitative data that establish the ground-state electron configuration of this compound.

Theoretical Predictions vs. Experimental Reality

The quest to define this compound's electron configuration has involved a dynamic interplay between theoretical predictions and sophisticated experimental verification.

Initial Predictions and the Role of Relativistic Effects

Following the Aufbau principle and by analogy to its lighter homolog, lutetium ([Xe] 4f¹⁴ 5d¹ 6s²), the ground-state electron configuration of this compound was initially predicted to be [Rn] 5f¹⁴ 6d¹ 7s² .[2][4] However, starting in the 1970s, theoretical calculations began to question this prediction.[2][5] These calculations, which incorporated strong relativistic effects, suggested that the ground state was instead [Rn] 5f¹⁴ 7s² 7p¹ .[5][6]

For heavy elements like this compound, the high nuclear charge causes inner-shell electrons to move at speeds approaching the speed of light. As predicted by Einstein's theory of relativity, these fast-moving electrons gain mass, which causes the s and p orbitals to contract and become more stabilized (lower in energy).[7][8] In this compound, this relativistic stabilization is so pronounced that it lowers the energy of the 7p₁/₂ orbital below that of the 6d orbital, leading to the anomalous ground state.[1][6][9] The [Rn] 5f¹⁴ 6d¹ 7s² configuration is now understood to be a low-lying excited state.[2]

Experimental Confirmation: The First Ionization Potential

The definitive evidence for the [Rn] 5f¹⁴ 7s² 7p¹ configuration came from the measurement of this compound's first ionization potential (IP₁).[1][10] This fundamental property, which is the energy required to remove the most weakly bound electron, provides a direct probe of the outer electronic structure.[11] An international collaboration successfully measured the IP₁ of this compound and found it to be 4.96 eV .[1][7]

This value is exceptionally low, the lowest of all actinide and lanthanide elements, and agrees remarkably well with the value of 4.963(15) eV predicted by relativistic theoretical calculations for a [Rn] 5f¹⁴ 7s² 7p¹ configuration.[1][2] The low ionization energy is consistent with the removal of a weakly bound 7p₁/₂ electron, thus providing strong experimental validation for the theoretically predicted ground state.[2][7]

Quantitative Data Summary

The following table summarizes the key atomic properties of this compound related to its electronic structure.

PropertyValueNotes
Experimentally Measured First Ionization Potential (IP₁) 4.96 eV[1]Corresponds to the Lr → Lr⁺ + e⁻ transition.
Theoretically Calculated First Ionization Potential (IP₁) 4.963(15) eV[2]Based on relativistic calculations for a [Rn] 5f¹⁴ 7s² 7p¹ configuration.
Predicted Second Ionization Potential (IP₂) 1428.0 kJ/mol (~14.80 eV)[2]Corresponds to the Lr⁺ → Lr²⁺ + e⁻ transition.
Predicted Third Ionization Potential (IP₃) 2219.1 kJ/mol (~22.99 eV)[2]Corresponds to the Lr²⁺ → Lr³⁺ + e⁻ transition.
Calculated Excitation Energy (7s²7p¹ → 7s²6d¹) 0.156 - 0.626 eV[2]Energy required to promote the ground state to the low-lying excited state.

Experimental Protocol: Measurement of the First Ionization Potential

The determination of this compound's first ionization potential was a landmark experiment performed on an atom-at-a-time scale due to the element's extreme scarcity and radioactivity.[1][11]

  • Isotope Production: The short-lived isotope ²⁵⁶Lr (half-life ≈ 27 seconds) was synthesized at the Japan Atomic Energy Agency (JAEA) tandem accelerator. This was achieved by bombarding a californium-249 target with boron-11 (B1246496) ions.

  • Atom Transport and Thermalization: The resulting ²⁵⁶Lr atoms were transported by a gas jet system and thermalized in an argon gas-filled chamber.

  • Surface Ionization: From the thermalization chamber, the neutral Lr atoms were effused and directed onto a hot tantalum surface (the "ionizer"). The temperature of this surface was precisely controlled (2700 K to 2800 K).[1] Upon contact with the hot surface, valence electrons can be "plucked" from the atoms, creating positive ions in a process known as surface ionization. The efficiency of this process is directly related to the element's first ionization potential.[7]

  • Calibration: The relationship between ionization efficiency and known ionization potentials was established by introducing isotopes of other elements (lanthanides) into the system beforehand.[1][7]

  • Mass Separation: The created Lr⁺ ions were then extracted from the ionizer and guided into a mass separator, which isolated the ions based on their mass-to-charge ratio, ensuring that only ions with a mass number of 256 were selected.

  • Detection and Analysis: The mass-separated ²⁵⁶Lr⁺ ions were directed to a silicon detector. The characteristic alpha decay of ²⁵⁶Lr was then measured. By counting the number of detected ions as a function of the ionizer temperature, the ionization efficiency was determined.[1]

  • Calculation of IP₁: Using the pre-established calibration curve relating ionization efficiency to ionization potential, the first ionization potential of this compound was calculated to be 4.96 eV.[1][7]

Visualizations

The following diagrams illustrate the key relationships in determining this compound's ground-state electron configuration.

G cluster_predictions Theoretical Predictions cluster_experiment Experimental Verification cluster_conclusion Conclusion pred_ds2 [Rn] 5f¹⁴ 6d¹ 7s² excited_state Low-Lying Excited State pred_ds2->excited_state Is the relativistic Strong Relativistic Effects (Stabilization of 7p₁/₂ orbital) pred_ds2->relativistic Does not account for pred_sp [Rn] 5f¹⁴ 7s² 7p¹ exp_ip1 Measurement of First Ionization Potential (IP₁) pred_sp->exp_ip1 Predicts low IP₁, prompting experiment ground_state Confirmed Ground State pred_sp->ground_state Is the result_ip1 Result: 4.96 eV (Very Low IP₁) exp_ip1->result_ip1 result_ip1->ground_state Confirms result_ip1->excited_state Contradicts as ground state relativistic->pred_sp Leads to prediction of

Caption: Logical workflow from theoretical predictions to the experimental confirmation of this compound's ground state.

References

A Technical Guide to the Anomalous Electron Configuration of Lawrencium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lawrencium (Lr), the final element of the actinide series with atomic number 103, presents a significant deviation from the expected electronic structure based on periodic trends. This anomaly, where the outermost electron occupies a 7p orbital instead of the anticipated 6d orbital, is a profound demonstration of the increasing influence of relativistic effects in the superheavy elements. Experimental verification, primarily through the measurement of its first ionization potential, has confirmed theoretical predictions of a [Rn] 5f¹⁴ 7s² 7p¹ ground-state configuration. This guide provides an in-depth analysis of the theoretical underpinnings, experimental validation, and chemical implications of this compound's unique electronic structure.

Introduction: The this compound Anomaly

This compound occupies a critical position in the periodic table, bridging the actinide series and the 6d transition metals. According to the Aufbau principle and by analogy with its lighter homolog, lutetium (Lu), this compound was predicted to have a ground-state electron configuration of [Rn] 5f¹⁴ 6d¹ 7s².[1][2] This configuration would place it as the first element of the 7th-period transition metals. However, theoretical calculations dating back to the 1970s suggested a deviation from this expectation, proposing an anomalous [Rn] 5f¹⁴ 7s² 7p¹ configuration instead.[1][3] This was attributed to significant relativistic effects, which become prominent in elements with high nuclear charge.[4][5]

The confirmation of this anomalous configuration has significant implications for understanding the chemistry of superheavy elements and the architecture of the periodic table. Despite the 7p valence electron, chemical studies have consistently shown that this compound behaves as a trivalent element, akin to a heavier homolog of lutetium.[1][2]

Theoretical Framework: The Role of Relativistic Effects

In heavy elements like this compound, the high nuclear charge causes inner-shell electrons to travel at speeds approaching the speed of light. As predicted by Einstein's theory of relativity, this leads to an increase in their mass.[6] This "relativistic contraction" pulls the s and p orbitals closer to the nucleus, stabilizing them. Conversely, the d and f orbitals, which are more shielded by the contracted s and p orbitals, expand and are destabilized.

Theoretical_Prediction cluster_0 Standard Prediction (Aufbau Principle) cluster_1 Relativistic Correction Aufbau Aufbau Principle & Lutetium Homology Expected_Config Expected Lr Configuration: [Rn] 5f¹⁴ 6d¹ 7s² Aufbau->Expected_Config Anomalous_Config Predicted Anomalous Configuration: [Rn] 5f¹⁴ 7s² 7p¹ Expected_Config->Anomalous_Config Contradicted by Relativistic Theory Relativity High Nuclear Charge (Z=103) Leads to Relativistic Effects Orbital_Effects Contraction & Stabilization of 7s/7p Orbitals Destabilization of 6d Orbital Relativity->Orbital_Effects Inversion Energy(7p₁/₂) < Energy(6d) Orbital_Effects->Inversion Inversion->Anomalous_Config

Caption: Logical flow from standard prediction to the relativistically corrected configuration of this compound.

Experimental Verification and Protocols

Due to this compound's extreme radioactivity and the requirement for its synthesis in particle accelerators on an atom-at-a-time basis, experimental studies are exceptionally challenging.[8] The definitive experimental evidence for its anomalous configuration comes from the measurement of its first ionization potential (IP₁), the energy required to remove its most weakly bound electron.

The low IP₁ value experimentally determined for this compound strongly supports the 7s²7p¹ configuration, as the 7p₁/₂ electron is expected to be less tightly bound than a 6d electron.[1]

Key Experiment: First Ionization Potential Measurement

The first ionization potential of this compound was measured at the Japan Atomic Energy Agency (JAEA).[7] The experiment utilized a surface ionization technique coupled with mass separation.

Experimental Protocol
  • Isotope Production: The short-lived isotope ²⁵⁶Lr (half-life ~27 seconds) was synthesized via the fusion-evaporation reaction: ²⁴⁹Cf bombarded with ¹¹B ions.

  • Atom Transport: The resulting ²⁵⁶Lr atoms were transported by a gas jet system (a mixture of helium and argon) to the ionizer.

  • Surface Ionization: The atoms were introduced into a high-temperature (2700 K - 2800 K) tantalum surface ionizer. Upon contact with the hot surface, valence electrons can be stripped from the atoms, creating positive ions (Lr⁺).[6][7] The efficiency of this process is directly related to the first ionization potential.

  • Mass Separation: The created ions were extracted from the ionizer and guided into an Isotope Separator On-Line (ISOL) system, which functions as a mass analyzer to select only the ions with the mass number 256.

  • Detection: The mass-separated ²⁵⁶Lr⁺ ions were implanted into a silicon strip detector. The subsequent alpha decay of ²⁵⁶Lr to mendelevium-252 was measured to confirm the successful ionization and separation of this compound.

  • IP₁ Determination: The ionization efficiency of this compound was measured and compared to a calibration curve generated from elements with well-known ionization potentials under identical conditions. This comparison allowed for the determination of this compound's IP₁.[6][7]

Experimental_Workflow Start ¹¹B Beam on ²⁴⁹Cf Target Production Fusion-Evaporation Reaction Produces ²⁵⁶Lr Atoms Start->Production Transport Gas Jet Transport (He/Ar Mixture) Production->Transport Ionization Surface Ionization (Hot Tantalum Surface) Transport->Ionization Separation Mass Separation (ISOL System) Ionization->Separation Detection Silicon Strip Detector (Alpha Decay Measurement) Separation->Detection Result Determination of First Ionization Potential Detection->Result

Caption: Experimental workflow for the determination of this compound's first ionization potential.

Quantitative Data Summary

The interplay between theoretical calculations and experimental measurements provides a robust understanding of this compound's atomic properties.

Table 1: Electron Configuration of this compound

Configuration TypeElectron ConfigurationBasis
Expected (Aufbau)[Rn] 5f¹⁴ 6d¹ 7s²Analogy with Lutetium[1][2]
Predicted (Relativistic)[Rn] 5f¹⁴ 7s² 7p¹Theoretical Calculations[1][3][9]
Experimentally Confirmed[Rn] 5f¹⁴ 7s² 7p¹Measurement of IP₁[7][10]

Table 2: Key Atomic and Physical Properties of this compound

PropertyValue (eV)Value (kJ/mol)Notes and Citations
First Ionization Potential (IP₁) 4.96479Experimentally measured value.[1][7] This is the lowest among all lanthanides and actinides.[10]
Second Ionization Potential (IP₂) >13.3 (lower limit)1428.0Predicted value.[1]
Third Ionization Potential (IP₃) -2219.1Predicted value.[1]
Excitation Energy (to 6d¹ state) 0.156 - 0.62615 - 60The 6d¹ state is a low-lying excited state.[1]
Standard Electrode Potential E°(Lr³⁺/Lr) -2.06 V-Electrochemical studies.[10]
Enthalpy of Sublimation -352Estimated value, suggesting trivalent metallic bonding.[2]

Implications and Chemical Behavior

The anomalous configuration significantly influences this compound's physical and chemical properties.

  • Periodic Table Placement: The low first ionization energy fits the trend for the beginning of the d-block elements better than the end of the f-block.[1][6] This has fueled the ongoing debate about whether this compound and Lutetium should be placed in Group 3 of the periodic table with Scandium and Yttrium.[1][10]

  • Chemical Properties: Despite the 7p¹ valence electron, this compound's chemistry is dominated by the trivalent (Lr³⁺) oxidation state, similar to other late actinides and lutetium.[1][11] This is because the first three ionization potentials of this compound are predicted to be similar to those of lutetium.[1][5] In forming the Lr³⁺ ion, all three valence electrons (two 7s and one 7p) are removed, leaving the stable, closed-shell [Rn] 5f¹⁴ core.

  • Physical Properties: The s²p configuration suggests that this compound may be more volatile than other actinides, with a volatility potentially comparable to that of lead.[2] However, its estimated enthalpy of sublimation is close to that of lutetium, suggesting that in its metallic state, it is trivalent with the 7s and 6d (from the low-lying excited state) electrons delocalized.[2]

Implications Config Anomalous Configuration [Rn] 5f¹⁴ 7s² 7p¹ IP1 Low First Ionization Potential (4.96 eV) Config->IP1 causes Chemistry Dominant Trivalent (Lr³⁺) Chemistry Config->Chemistry leads to Properties Potential for Higher Volatility Config->Properties suggests Placement Supports Placement in Group 3 (d-block) IP1->Placement justifies Analogy Behaves as a heavier homolog of Lutetium Chemistry->Analogy confirms

Caption: Relationship between this compound's configuration and its properties.

Conclusion

The case of this compound's electron configuration is a compelling example of the breakdown of simple periodic trends in the realm of superheavy elements. Strong relativistic effects fundamentally alter its atomic structure, leading to the experimentally verified [Rn] 5f¹⁴ 7s² 7p¹ ground state. This finding, a triumph of both advanced relativistic quantum theory and sophisticated atom-at-a-time experimental techniques, deepens our understanding of the fundamental forces that govern the properties of the heaviest elements and shape the modern periodic table. For researchers, this underscores the necessity of incorporating relativistic effects in predictive models for heavy element chemistry and materials science.

References

Predicted chemical properties of Lawrencium metal.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted Chemical Properties of Lawrencium Metal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Lr), with atomic number 103, is the final member of the actinide series and is a synthetic, highly radioactive element.[1] Due to its production on an atom-at-a-time scale and the short half-lives of its isotopes, the bulk properties of this compound metal have not been experimentally determined.[2][3] Consequently, its chemical characteristics are primarily understood through theoretical predictions and a limited number of gas-phase and aqueous chemistry experiments. This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, rooted in relativistic quantum chemical calculations and experimental data from its lighter homologues and the few available this compound-specific studies. It details the significant influence of relativistic effects on its electronic structure, its expected metallic and reactive nature, and the methodologies used to probe its chemistry.

Predicted Atomic and Physical Properties

This compound is expected to be a solid, silvery metal under normal conditions.[1][4] Its physical properties are predicted to be similar to its lighter congener in the periodic table, lutetium.[1] Strong relativistic effects, however, lead to some anomalous characteristics compared to a simple extrapolation of periodic trends.[1][4]

Data Summary

The predicted and measured atomic and physical properties of this compound are summarized in the table below.

PropertyPredicted/Measured ValueNotes
Atomic Number 103[5]
Atomic Mass [6]Mass number of the most stable known isotope, ²⁶⁶Lr (Half-life: ~11 hours).[1]
Electron Configuration [Rn] 5f¹⁴ 7s² 7p¹Anomalous ground-state configuration due to strong relativistic effects.[1][4][5] The [Rn] 5f¹⁴ 6d¹ 7s² configuration is a low-lying excited state.[1]
Oxidation State +3 The dominant and experimentally confirmed oxidation state in aqueous solution.[1][5][7]
Melting Point ~1900 K (1627 °C)Predicted value, similar to lutetium (1925 K).[1][5][8]
Density ~14.4 - 16.6 g/cm³Predicted range.[1][7][9]
Appearance Silvery metalPredicted.[1][4][7]
Crystal Structure Hexagonal Close-Packed (hcp)Predicted, similar to lutetium.[1]
Trivalent Metallic Radius 171 pmPredicted.[1]
Ionic Radius (Lr³⁺) 88.1 ± 0.1 pmDetermined from elution experiments.[1]
Van der Waals Radius 246 pm[5]
Enthalpy of Hydration (Lr³⁺) -3685 ± 13 kJ/molCalculated value.[1]
Ionization Energies and Electrode Potentials

The energy required to remove electrons and the tendency of this compound to be reduced are critical indicators of its chemical behavior. The first ionization potential has been experimentally measured and aligns closely with theoretical predictions, confirming the anomalous electron configuration.[10][11]

ParameterPredicted/Measured ValueNotes
1st Ionization Energy 4.96 eV (479 kJ/mol)Experimentally measured, this value is the lowest among all lanthanides and actinides.[1][10][12]
2nd Ionization Energy > 13.3 eVExperimentally determined lower limit.[1][13]
3rd Ionization Energy ~2100 kJ/molCalculated value.[12]
E°(Lr³⁺/Lr) -2.06 VPredicted standard electrode potential.[1][14]
E°(Lr³⁺/Lr²⁺) ≤ -0.44 VPredicted upper limit, suggesting Lr²⁺ is unstable in aqueous solution.[1]
E°(Lr³⁺/Lr⁺) < -1.56 VCalculated upper limit, indicating Lr⁺ is highly unlikely to exist in aqueous solution.[1]

Predicted Chemical Behavior and Reactivity

Despite its anomalous [Rn] 5f¹⁴ 7s² 7p¹ electron configuration, the chemistry of this compound is predicted to be dominated by the trivalent state (Lr³⁺), behaving as a heavier homologue of lutetium.[1][5] The three valence electrons are readily available for chemical bonding, and the filled 5f¹⁴ shell is expected to be part of the core, not participating in chemical reactions.[1]

Reactivity and Compound Formation
  • Metallic Behavior : this compound is expected to be a reactive, trivalent metal that is easily oxidized by air, steam, and acids.[1][7]

  • Aqueous Chemistry : In aqueous solution, this compound exists as the stable Lr³⁺ ion.[1] Experiments have been unsuccessful in attempts to reduce Lr³⁺ to Lr²⁺ or Lr⁺, confirming the stability of the +3 state.[1]

  • Compound Formation : It is predicted to form compounds typical of a trivalent actinide.[1]

    • Halides : It reacts with chlorine to form a trichloride (B1173362) (LrCl₃), whose volatility is similar to that of other late actinide trichlorides.[1][15] this compound(III) fluoride (B91410) (LrF₃) is expected to be insoluble in water.[1]

    • Hydroxides : this compound(III) hydroxide (B78521) (Lr(OH)₃) is also predicted to be insoluble.[1]

The Role of Relativistic Effects

Relativistic effects, which become significant for heavy elements, are crucial in determining this compound's properties.[10] These effects arise from the high velocity of inner-shell electrons, leading to a contraction and stabilization of s and p₁/₂ orbitals and a destabilization of d and f orbitals.[10][16]

For this compound, this phenomenon is responsible for:

  • Anomalous Electron Configuration : The strong relativistic stabilization of the 7p₁/₂ orbital makes the [Rn] 5f¹⁴ 7s² 7p¹ configuration the ground state, rather than the expected [Rn] 5f¹⁴ 6d¹ 7s² configuration seen in its homologue lutetium.[1][16][17]

  • Low First Ionization Energy : The outermost 7p₁/₂ electron is weakly bound, resulting in the lowest first ionization energy of all actinides and lanthanides.[1][11] This supports its placement as a d-block element, following the trend of Sc, Y, and Lu.[1]

  • Chemical Behavior : Despite the anomalous configuration, the energy difference to the 6d state is small.[1] In chemical environments, all three valence electrons (7s² and 7p¹) are readily ionized, leading to the dominant Lr³⁺ chemistry that resembles lutetium and other trivalent actinides.[16][17]

Caption: Logical relationships of this compound's predicted properties.

Experimental Protocols

Studying this compound is exceptionally challenging due to its rapid decay and atom-at-a-time production rate.[2] Experiments must be fast, highly efficient, and sensitive.

General Experimental Workflow

A typical experiment involves the synthesis of Lr isotopes, rapid separation from the target material and other reaction products, transport to a chemistry or physics apparatus, performance of the chemical reaction or measurement, and detection of the Lr atoms via their radioactive decay.

ExperimentalWorkflow cluster_production 1. Isotope Production cluster_separation 2. Separation & Transport cluster_analysis 3. Chemical Analysis cluster_detection 4. Detection Target Actinide Target (e.g., ²⁴⁹Cf) Accel Particle Accelerator Target->Accel Beam Light Ion Beam (e.g., ¹¹B) Beam->Accel GasJet Gas-Jet Transport System (He/KCl aerosol) Accel->GasJet Recoiling Lr atoms Separator Physical/Chemical Separator (e.g., Mass Analyzer) GasJet->Separator Transport ChemSys Automated Chemistry System (e.g., Chromatography Column, Ion Source) Separator->ChemSys Mass-separated Lr Detector Alpha Spectroscopy Detector ChemSys->Detector Products for analysis Data Data Acquisition Detector->Data Decay Signature (α-energy, half-life)

Caption: General experimental workflow for this compound studies.

Protocol: Determination of First Ionization Potential

This experiment measured the energy required to remove the first valence electron from a neutral this compound atom.[10]

  • Production : The isotope ²⁵⁶Lr (half-life ~27 s) was produced by bombarding a Californium-249 target with Boron-11 ions in a particle accelerator.[3][10]

  • Separation and Neutralization : The recoiling ²⁵⁶Lr products were separated from the beam using a gas-filled recoil separator and transported to a surface ionizer.

  • Ionization : The neutral Lr atoms were subjected to a surface ionization process. The atoms are adsorbed onto a heated metallic surface (e.g., tantalum) with a high work function. Through thermal desorption, a fraction of the atoms are released as ions (Lr⁺).[3] The efficiency of this process is strongly dependent on the element's first ionization potential and the surface temperature.

  • Analysis : The resulting Lr⁺ ions were guided into a mass separator to isolate them by their mass-to-charge ratio, eliminating interfering species.[10]

  • Detection : The mass-separated ²⁵⁶Lr⁺ ions were implanted into a silicon strip detector. The atoms were identified by measuring the energy and time of their characteristic alpha decay and the subsequent decays of their daughter products.

  • Data Interpretation : By measuring the ionization efficiency as a function of the ionizer's temperature and comparing it to elements with known ionization potentials, the first ionization potential of this compound was determined to be 4.96 eV.[10]

Protocol: Determination of Trivalency and Ionic Radius via Ion Exchange Chromatography

This method confirms the stable oxidation state in aqueous solution and measures the ionic radius by comparing this compound's elution behavior with that of known trivalent lanthanide ions.[1]

  • Production and Collection : The longer-lived ²⁶⁰Lr isotope (half-life 2.7 min) was produced and its atoms were collected on a solid surface.[1]

  • Dissolution : The collected atoms were dissolved in an acidic aqueous solution to create Lr³⁺ ions.

  • Chromatography : The solution was loaded onto a cation-exchange resin column.

  • Elution : The trivalent ions were eluted from the column using a complexing agent, typically ammonium (B1175870) α-hydroxyisobutyrate (α-HIB).[1] Smaller ions form stronger complexes with α-HIB and therefore elute earlier from the column.

  • Fraction Collection and Detection : The eluate was collected in sequential fractions. Each fraction was dried and analyzed via alpha spectroscopy to count the number of Lr atoms.

  • Data Interpretation : By comparing the elution position (the fraction with the highest count of Lr atoms) to the known elution positions of trivalent lanthanide ions (e.g., Er³⁺, Tm³⁺) under identical conditions, two key properties were confirmed:

    • Trivalency : this compound eluted in the same sequence as the trivalent lanthanides, confirming its +3 oxidation state.[1]

    • Ionic Radius : The precise elution position allowed for the interpolation of its ionic radius relative to the lanthanides, yielding a value of 88.1 ± 0.1 pm.[1]

Conclusion

The chemical properties of this compound metal are a fascinating subject dictated by the interplay of its position as the last actinide and the profound influence of relativistic effects on its electronic structure. While bulk properties remain beyond experimental reach, theoretical calculations and atom-at-a-time chemistry experiments paint a consistent picture. This compound is predicted to be a reactive, silvery, trivalent metal, behaving as a heavier homologue of lutetium. Its anomalous [Rn] 5f¹⁴ 7s² 7p¹ ground-state configuration, a direct consequence of relativity, is experimentally supported by its uniquely low first ionization energy. Future research will continue to rely on sophisticated theoretical models and innovative, ultra-sensitive experimental techniques to further elucidate the chemistry of this enigmatic element at the edge of the periodic table.

References

An In-depth Technical Guide to the Isotopes of Lawrencium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isotopes of Lawrencium (Lr), the final member of the actinide series. Due to its synthetic nature and the extreme instability of its isotopes, the study of this compound presents significant experimental challenges. This document details the half-lives, decay modes, and experimental protocols for the synthesis of these isotopes, offering valuable information for researchers in nuclear physics, radiochemistry, and related fields.

Data Presentation: Isotopes of this compound

The following table summarizes the known isotopes of this compound, their respective half-lives, and primary decay modes. This data is crucial for designing experiments and understanding the nuclear properties of this transuranic element. Fourteen isotopes of this compound have been identified to date.[1][2]

IsotopeHalf-lifePrimary Decay Mode(s)Daughter Isotope(s)
251Lr24.4 msα, SF247Md, Various
252Lr369 msα (~98%), SF (~2%)248Md, Various
253Lr632 msα (99%), SF (1.0%)249Md, Various
253mLr1.32 sα (88%), SF (12%)249Md, Various
254Lr13 sα, EC250Md, 254No
255Lr31 sα, β+251Md, 255No
256Lr28 sα, EC252Md, 256No
257Lr0.65 sα, SF253Md, Various
258Lr3.9 sα, EC254Md, 258No
259Lr6.1 sα, EC255Md, 259No
260Lr3.0 minα, EC256Md, 260No
261Lr39 minSF, ECVarious, 261No
262Lr~4 hEC, SF262No, Various
264Lr~4.8 hSFVarious
266Lr~11 hSFVarious

Experimental Protocols for Isotope Synthesis

The synthesis of this compound isotopes is exclusively achieved in particle accelerators through nuclear bombardment.[3] Only minuscule amounts of this compound have ever been produced.[4] The following sections detail the methodologies for the production of key this compound isotopes.

Discovery of this compound (258Lr) - 1961

The first synthesis of this compound was performed at the Lawrence Berkeley National Laboratory in 1961 by Albert Ghiorso, Torbjørn Sikkeland, Almon Larsh, and Robert Latimer.[4]

  • Target: A 3-milligram target consisting of a mixture of four californium isotopes (249Cf, 250Cf, 251Cf, and 252Cf).[4]

  • Projectile: Boron-10 (10B) and Boron-11 (11B) ions.[4]

  • Accelerator: Heavy Ion Linear Accelerator (HILAC).[4]

  • Methodology: The californium target was bombarded with a beam of boron ions. The resulting atoms were collected and their decay products analyzed. The experimenters initially reported the synthesis of 257Lr, but this was later corrected to 258Lr.[2] The produced isotope was identified by detecting its alpha decay.[5]

Synthesis of this compound-256 (256Lr)
  • Target: Californium-249 (249Cf).[1][6]

  • Projectile: Boron-11 (11B) ions.[1][6]

  • Reaction: 249Cf + 11B → 256Lr + 4n

  • Methodology: A target of 249Cf is irradiated with a beam of 11B ions. The resulting 256Lr isotopes are then separated and identified.

Synthesis of this compound-260 (260Lr)

This compound-260 is a commonly used isotope in chemical studies due to its relatively longer half-life and ease of production.[6][7]

  • Target: Berkelium-249 (249Bk).[1][6]

  • Projectile: Oxygen-18 (18O) ions.[1][6]

  • Reaction: 249Bk + 18O → 260Lr + α + 3n

  • Methodology: A target of 249Bk is bombarded with 18O ions. In a 1988 study to investigate the aqueous chemistry of this compound, 23 alpha decays were measured for 260Lr, yielding a half-life of 2.7 minutes.[5][7]

Production of this compound-266 (266Lr)

The most stable isotope, 266Lr, is not produced through direct bombardment but as a decay product of heavier, synthetically produced elements.[8]

  • Origin: 266Lr has been observed in the decay chain of Tennessine-294 (294Ts).

  • Methodology: The synthesis of 294Ts is achieved through the fusion of a calcium-48 (48Ca) beam with a berkelium-249 (249Bk) target. The subsequent alpha decay chain of 294Ts leads to the formation of 266Lr.

Visualizations of Synthesis and Decay

The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound isotopes.

Synthesis_of_Lawrencium260 cluster_reactants Reactants cluster_process Nuclear Reaction cluster_products Products Bk249 Berkelium-249 Target Bombardment Heavy Ion Bombardment Bk249->Bombardment O18 Oxygen-18 Beam O18->Bombardment Lr260 This compound-260 Bombardment->Lr260 alpha Alpha Particle (α) Bombardment->alpha neutrons 3 Neutrons (n) Bombardment->neutrons Decay_Chain_of_Ts294_to_Lr266 Ts294 Tennessine-294 (Z=117) Mc290 Moscovium-290 (Z=115) Ts294->Mc290 α decay Nh286 Nihonium-286 (Z=113) Mc290->Nh286 α decay Rg282 Roentgenium-282 (Z=111) Nh286->Rg282 α decay Mt278 Meitnerium-278 (Z=109) Rg282->Mt278 α decay Bh274 Bohrium-274 (Z=107) Mt278->Bh274 α decay Db270 Dubnium-270 (Z=105) Bh274->Db270 α decay Lr266 This compound-266 (Z=103) Db270->Lr266 α decay Fission Spontaneous Fission Lr266->Fission

References

The Most Stable Isotope of Lawrencium: A Technical Guide to Lr-266

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Nuclear Properties of the Longest-Lived Lawrencium Isotope.

Executive Summary

This compound (Lr), the final actinide with atomic number 103, is a synthetic element of significant interest in nuclear physics and chemistry. All its isotopes are radioactive, with stability varying greatly. This guide focuses on the heaviest and most stable known isotope, this compound-266 (²⁶⁶Lr). Contrary to older literature that cited ²⁶²Lr as the most stable, recent discoveries have established ²⁶⁶Lr, with a half-life of approximately 11 hours, as the longest-lived isotope.[1][2][3][4][5] This document provides a comprehensive technical overview of ²⁶⁶Lr, including its nuclear properties, the detailed experimental protocol for its synthesis as a decay product of Tennessine-294, and its characteristic decay pathway. The information is intended for professionals in scientific research fields requiring a deep understanding of the properties and production of superheavy elements.

Nuclear Properties of this compound Isotopes

The stability of this compound isotopes increases with mass number, culminating in ²⁶⁶Lr. This isotope's comparatively long half-life of nearly half a day makes it a candidate for future, more detailed chemical studies, should production yields be improved. The primary mode of decay for ²⁶⁶Lr is spontaneous fission. A summary of the key nuclear data for ²⁶⁶Lr and other notable long-lived this compound isotopes is presented below.

IsotopeHalf-LifeDecay Mode(s)
²⁶⁶Lr ~11 hours Spontaneous Fission (SF)
²⁶²Lr~3.6 - 4 hoursElectron Capture (EC), Alpha (α), Spontaneous Fission (SF)
²⁶¹Lr~44 minutesSpontaneous Fission (SF)
²⁶⁰Lr~2.7 minutesAlpha (α)

Table 1: Comparison of the half-lives and decay modes for the longest-lived this compound isotopes. ²⁶⁶Lr is distinguished by its significantly longer half-life and decay exclusively via spontaneous fission.

Synthesis and Identification: Experimental Protocols

This compound-266 is not produced directly but appears as the final product in the alpha decay chain of a heavier element, Tennessine-294 (²⁹⁴Ts).[6] Therefore, the experimental protocol describes the synthesis of ²⁹⁴Ts. These experiments are conducted at specialized superheavy element laboratories, such as the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the GSI Helmholtz Centre for Heavy Ion Research in Darmstadt, Germany.[3][7]

Nuclear Reaction

The synthesis is achieved through a "hot fusion" reaction, bombarding a target of Berkelium-249 with a high-intensity beam of Calcium-48 ions. The specific reaction channel that produces ²⁹⁴Ts is:

²⁴⁹₉₇Bk + ⁴⁸₂₀Ca → ²⁹⁷₁₁₇Ts → ²⁹⁴₁₁₇Ts + 3n*

The compound nucleus, ²⁹⁷Ts*, is formed in a highly excited state and promptly evaporates three neutrons (3n) to form the ²⁹⁴Ts isotope.

Experimental Setup and Parameters

The production and identification of a few atoms of a superheavy element requires a sophisticated setup involving a particle accelerator, a target system, a recoil separator, and a highly sensitive detector array.

  • Projectile & Beam: A beam of Calcium-48 (⁴⁸Ca) ions is accelerated to a specific energy. In the confirmatory experiment at GSI, center-of-target beam energies of 252.1 to 258.0 MeV were used.[7] The beam intensity is maximized to increase the probability of fusion events, with average intensities of approximately 4.7 x 10¹² ions per second .[7]

  • Target: The target consists of Berkelium-249 (²⁴⁹Bk) , a rare, synthetic radioisotope produced at facilities like the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory.[3][8]

    • Composition: The material is typically in the form of Berkelium(III) oxide (Bk₂O₃). Due to the relatively short half-life of ²⁴⁹Bk (~330 days), the target material will also contain its decay product, Californium-249 (²⁴⁹Cf).[7]

    • Fabrication: The target material, with a thickness of about 0.48 mg/cm² , is electrodeposited onto thin titanium (Ti) backing foils (~2.2 µm thick).[7]

    • Configuration: To withstand the intense heat from the ion beam, the target foils are mounted on the edge of a rotating wheel , which spins in synchronization with the beam pulses.[7]

  • Separation & Detection:

    • Recoil Separation: The newly formed ²⁹⁴Ts atoms recoil out of the target and are guided into a gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS) or GSI's TASCA.[3][7] This device uses magnetic and electric fields to separate the heavy fusion products from the unreacted ⁴⁸Ca beam particles and other lighter reaction byproducts.

    • Implantation: The separated ²⁹⁴Ts ions are directed towards a detector array, where they are implanted into a position-sensitive silicon detector, such as a Double-Sided Silicon Strip Detector (DSSSD).[9] The detector records the time, position, and energy of the implantation event.

    • Decay Correlation: The implanted nucleus remains at its position until it decays. The detection system records the subsequent chain of alpha decays and the final spontaneous fission. By correlating the position of the initial implantation with the sequence of decay events in the same location, scientists can reconstruct the decay chain and unambiguously identify the parent nucleus (²⁹⁴Ts) and all its daughters, including ²⁶⁶Lr.

Caption: Experimental workflow for the synthesis of Tennessine-294, the precursor to this compound-266.

Decay Pathway to this compound-266

The identification of ²⁶⁶Lr is intrinsically linked to the observation of the full alpha decay chain originating from its parent, ²⁹⁴Ts. The chain consists of five sequential alpha decays. Each alpha decay reduces the atomic number (Z) by 2 and the mass number (A) by 4. The chain terminates when ²⁶⁶Lr decays via spontaneous fission, a process where the nucleus splits into two smaller fragments.

Parent IsotopeDecay ModeHalf-Life (approx.)Alpha Decay Energy (Qα, approx. MeV)Daughter Isotope
²⁹⁴Ts (Z=117)α~50 ms10.81²⁹⁰Mc (Z=115)
²⁹⁰Mc (Z=115)α~160 ms10.16²⁸⁶Nh (Z=113)
²⁸⁶Nh (Z=113)α~450 ms9.77²⁸²Rg (Z=111)
²⁸²Rg (Z=111)α~0.5 s9.21²⁷⁸Mt (Z=109)
²⁷⁸Mt (Z=109)α~7 s9.01²⁷⁴Bh (Z=107)
²⁷⁴Bh (Z=107)α~90 s8.53²⁷⁰Db (Z=105)
²⁷⁰Db (Z=105)α~1 hour8.15²⁶⁶Lr (Z=103)
²⁶⁶Lr (Z=103)SF~11 hoursN/AFission Fragments

Table 2: The alpha decay chain originating from ²⁹⁴Ts, leading to the formation of ²⁶⁶Lr, and its subsequent decay. Data is synthesized from experimental reports.

The logical progression of this decay is a cornerstone of the isotope's identification.

G Ts294 ²⁹⁴Ts (Z=117) Mc290 ²⁹⁰Mc (Z=115) Ts294->Mc290 α-decay (~50 ms) Nh286 ²⁸⁶Nh (Z=113) Mc290->Nh286 α-decay (~160 ms) Rg282 ²⁸²Rg (Z=111) Nh286->Rg282 α-decay (~450 ms) Mt278 ²⁷⁸Mt (Z=109) Rg282->Mt278 α-decay (~0.5 s) Bh274 ²⁷⁴Bh (Z=107) Mt278->Bh274 α-decay (~7 s) Db270 ²⁷⁰Db (Z=105) Bh274->Db270 α-decay (~90 s) Lr266 ²⁶⁶Lr (Z=103) Db270->Lr266 α-decay (~1 h) SF Fission Fragments Lr266->SF Spontaneous Fission (~11 h)

Caption: Alpha decay cascade of Tennessine-294 terminating in the spontaneous fission of this compound-266.

Conclusion

This compound-266 stands as the current benchmark for stability among this compound isotopes. Its synthesis is a multi-stage process, reliant on the creation and subsequent alpha decay of Tennessine-294. The experimental protocols demand state-of-the-art facilities capable of producing intense heavy ion beams and separating single atoms from a vast background of other particles. The 11-hour half-life of ²⁶⁶Lr, while short by conventional standards, is remarkably long in the realm of superheavy elements, suggesting it lies on the shores of the theorized "island of stability." As production methods and detection efficiencies improve, future studies of ²⁶⁶Lr may provide deeper insights into the nuclear structure and chemical behavior at the extreme upper end of the periodic table.

References

The Enduring Trivalence of Lawrencium in Aqueous Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lawrencium (Lr), the final member of the actinide series, presents unique challenges to experimental chemistry due to its extreme radioactivity and the "atom-at-a-time" scale at which it can be produced. Understanding its fundamental chemical properties, particularly its stable oxidation state in aqueous solution, is crucial for its classification and for predicting the behavior of heavier elements. This technical guide provides an in-depth review of the experimental and theoretical work establishing the dominant +3 oxidation state of this compound. It details the methodologies of key experiments that have probed its redox behavior and summarizes the quantitative data that underpins our current understanding. Despite theoretical interest in potential +1 or +2 states arising from its anomalous [Rn]5f¹⁴7s²7p¹ electron configuration, experimental evidence to date exclusively supports the existence of Lr(III) in aqueous solutions, behaving as a heavier homolog to the lanthanide lutetium.

Introduction

This compound, with atomic number 103, occupies a pivotal position in the periodic table, concluding the actinide series.[1] Its chemical properties are of fundamental interest for understanding the influence of relativistic effects on the electronic structure of the heaviest elements.[1][2] A primary question in this compound chemistry has been the determination of its most stable oxidation state in aqueous solution. While the actinide series is known for the increasing stability of the divalent state in heavier members, culminating in Nobelium (No), early predictions suggested this compound would revert to a stable trivalent state, similar to its lanthanide homolog, lutetium (Lu).[3] This guide synthesizes the critical experiments and data that have explored this fundamental characteristic.

Aqueous Oxidation States of this compound

The Dominant +3 Oxidation State

Experimental evidence has conclusively demonstrated that the most stable oxidation state for this compound in an aqueous environment is +3.[4][5] Early chemical studies in the 1970s and 1980s established that Lr³⁺ behaves as a typical trivalent actinide ion.[3] Experiments showed that this compound co-extracts with other trivalent actinide ions under rapid solvent-extraction conditions, providing strong evidence for its trivalent nature.[3][4] Further studies confirmed the formation of compounds such as this compound trichloride (B1173362) (LrCl₃).[4]

The Search for Lower Oxidation States

The unique predicted electron configuration of this compound, [Rn]5f¹⁴7s²7p¹, has prompted speculation about the possibility of a stable monovalent (+1) or divalent (+2) state.[6] However, multiple experimental attempts to reduce Lr(III) to a lower oxidation state in aqueous solution have been unsuccessful.[1][5]

A pivotal set of experiments conducted in 1988 provided the most definitive evidence against the existence of stable Lr(I) or Lr(II) in aqueous solution. In these experiments, researchers attempted to reduce Lr³⁺ using the strong reducing agents V²⁺ (E° = -0.255 V) and Cr²⁺ (E° = -0.41 V).[1] While these reductants were capable of reducing Mendelevium(III) to Mendelevium(II) (E° ≈ -0.2 V) in control experiments, no reduction of this compound was observed.[1] This lack of reduction established a lower limit for the standard reduction potential of the Lr³⁺/Lr²⁺ couple.[1]

Quantitative Data Summary

The experimental investigations into this compound's redox chemistry have yielded important quantitative limits and values. These are summarized for clarity and comparison.

ParameterValue / LimitMethodReference
Dominant Oxidation State +3Solvent Extraction / Chromatography[3][4][5]
Standard Reduction Potential (E°)
Lr³⁺/Lr²⁺ Couple< -0.44 VAttempted Reduction with V²⁺/Cr²⁺[1]
Lr³⁺/Lr¹⁺ Couple< -1.56 V (Calculated)Based on experimental reduction attempts
First Ionization Potential (IP₁) 4.96 eVSurface Ionization / Mass Spectrometry[7]
**Second Ionization Potential (IP₂) **> 13.3 eV (Lower Limit)Gas-Phase Ion Chemistry[4]
Ionic Radius (Lr³⁺) 88.1 ± 0.1 pmIon Exchange Chromatography[3]
Enthalpy of Hydration (Lr³⁺) -3685 ± 13 kJ/mol (Calculated)Based on Ionic Radius[3]

Experimental Protocols

The study of this compound's chemistry is performed "atom-at-a-time," requiring highly specialized and rapid techniques.

Production of this compound Isotopes

The key experiments have primarily utilized the short-lived isotope ²⁶⁰Lr (half-life: 2.7 minutes). This isotope is produced in a particle accelerator by bombarding a target of Berkelium-249 (²⁴⁹Bk) with a beam of Oxygen-18 (¹⁸O) ions.[1]

  • Target: A thin layer of ²⁴⁹Bk electrodeposited on a backing foil.

  • Projectile: High-energy ¹⁸O ions from a heavy-ion accelerator (e.g., UNILAC at GSI).

  • Reaction: ²⁴⁹Bk + ¹⁸O → ²⁶⁰Lr + other products.

  • Transport: The produced this compound atoms, recoiling from the target, are stopped in an inert gas (e.g., helium) containing aerosols (e.g., KCl) and are rapidly transported via a gas-jet system to the chemistry apparatus.

Protocol for Redox Potential Limit Determination (Scherer et al., 1988)

This experiment was designed to determine if Lr³⁺ could be reduced in an aqueous solution. It employed a fast, multi-stage solvent extraction procedure.

  • Aqueous Phase Preparation: A dilute hydrochloric acid (HCl) solution was prepared. To this solution, a powerful reducing agent, either V²⁺ or Cr²⁺, was added. These reducing agents are strong enough to reduce ions with a standard potential greater than approximately -0.4 V.

  • Introduction of Atoms: The gas jet carrying the ²⁶⁰Lr atoms (along with other produced actinides like Mendelevium for control) was directed into the prepared aqueous solution.

  • Rapid Solvent Extraction: Immediately after introduction, the aqueous phase was mixed with an immiscible organic phase containing a chelating agent (e.g., thenoyltrifluoroacetone, TTA) in a solvent (e.g., methyl isobutyl ketone, MIBK). This mixing was performed in high-speed centrifuges to ensure rapid and efficient phase separation (contact times are on the order of seconds).

  • Extraction Principle:

    • Trivalent ions (like Lr³⁺): Form a stable chelate with TTA and are extracted into the organic phase.

    • Divalent ions (like Md²⁺): Form a much weaker complex and remain predominantly in the aqueous phase.

    • Monovalent ions: Would not be expected to extract into the organic phase.

  • Detection and Analysis: The separated organic and aqueous phases were continuously flowed past alpha detectors. The characteristic alpha decay energies of ²⁶⁰Lr were monitored in both phases.

  • Results Interpretation: In the experiments, the ²⁶⁰Lr was consistently found in the organic phase, exhibiting the behavior of a trivalent ion. In contrast, the control nuclide Md was found in the aqueous phase, confirming its reduction to Md²⁺. The failure to detect ²⁶⁰Lr in the aqueous phase indicated that it was not reduced from its +3 state. This allowed the researchers to establish that the reduction potential of Lr³⁺ must be more negative than that of the Cr²⁺/Cr³⁺ couple, setting the limit at E° < -0.44 V.[1]

Visualized Workflows and Relationships

Logical Relationship of this compound Oxidation States

The following diagram illustrates the established and hypothesized oxidation states of this compound and their relative stability in aqueous solution.

Lawrencium_Oxidation_States cluster_potential Redox Potentials Lr0 Lr(0) (Metallic) Lr1 Lr(I) (Hypothesized) pot1 E° < -1.56 V (Unlikely in H₂O) Lr2 Lr(II) (Hypothesized) Lr2->Lr1 Reduction (Not Observed) pot2 E° < -0.44 V (Unlikely in H₂O) Lr3 Lr(III) (Aqueous, Stable) Lr3->Lr2 Reduction (Not Observed)

Caption: Relative stability of this compound oxidation states in aqueous solution.

Experimental Workflow for Redox Potential Determination

This diagram outlines the atom-at-a-time experimental procedure used to investigate the reduction of this compound.

Experimental_Workflow cluster_production 1. Isotope Production & Transport cluster_chemistry 2. Rapid Chemical Separation cluster_analysis 3. Analysis & Detection Target 249Bk Target GasJet Gas-Jet Transport (He + KCl Aerosol) Target->GasJet Recoiling 260Lr atoms Beam 18O Beam Accelerator Particle Accelerator Beam->Accelerator Accelerator->Target Bombardment Aqueous Aqueous Phase (HCl + Reductant V²⁺/Cr²⁺) GasJet->Aqueous Introduce atoms Mixer Centrifugal Mixer Aqueous->Mixer Organic Organic Phase (TTA in MIBK) Organic->Mixer DetectorA α-Detector (Aqueous Phase) Mixer->DetectorA Aqueous (Lr³⁺ not reduced) DetectorO α-Detector (Organic Phase) Mixer->DetectorO Organic (Lr³⁺ extracted) Result Result: 260Lr found only in Organic Phase DetectorO->Result

Caption: Workflow for the atom-at-a-time solvent extraction of this compound.

Conclusion

References

Lawrencium's Periodic Puzzle: A Technical Deep Dive into Element 103's Position

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: Lawrencium (Lr), with atomic number 103, occupies a pivotal and debated position in the periodic table. As the terminal actinide, its electron configuration and chemical properties challenge the traditional placement of elements and provide a unique window into the influence of relativistic effects on atomic structure. This technical guide synthesizes the current understanding of this compound's placement, detailing the experimental and theoretical evidence that defines its role as either the last of the f-block elements or the first of the 7th-period transition metals. We present a comprehensive overview of its synthesis, the anomalous ground-state electron configuration, and key experimental data that underpin its classification. Detailed methodologies for the pivotal experiments that have shaped our knowledge of this compound are provided, alongside a quantitative comparison of its properties with its homolog, Lutetium.

Introduction: The Controversy Surrounding Element 103

This compound, a synthetic and highly radioactive element, was first synthesized in 1961 by a team at the Lawrence Berkeley National Laboratory.[1] Its discovery and subsequent study have been fraught with challenges due to its short half-life and the minuscule quantities in which it can be produced. The central debate surrounding this compound is its rightful position in the periodic table: should it conclude the actinide series, or should it begin the 6d series of transition metals, placing it in Group 3 under Scandium, Yttrium, and Lutetium?[2] The answer to this question has profound implications for the periodic law and our understanding of chemical periodicity at the upper end of the periodic table.

The primary driver of this debate is this compound's anomalous electron configuration. Contrary to the expected [Rn]5f¹⁴6d¹7s² configuration, which would mirror its lanthanide homolog Lutetium, both experimental evidence and relativistic calculations have confirmed a [Rn]5f¹⁴7s²7p¹ ground state.[3][4] This unexpected presence of a 7p electron is a direct consequence of strong relativistic effects in this heavy element. This whitepaper will delve into the experimental and theoretical underpinnings of this anomaly and its consequences for this compound's chemical behavior and periodic table placement.

Synthesis of this compound: Atom-at-a-Time Chemistry

The production of this compound is a feat of nuclear physics, achieved by bombarding heavy element targets with light ion beams in particle accelerators. The most commonly used isotope for chemical studies is ²⁶⁰Lr, owing to its relatively longer half-life of 2.7 minutes.[3]

Experimental Protocol: Synthesis of ²⁶⁰Lr

The synthesis of ²⁶⁰Lr is typically achieved through the nuclear reaction of a Berkelium-249 (²⁴⁹Bk) target with an Oxygen-18 (¹⁸O) beam.[5]

Target Preparation:

  • A target of ²⁴⁹Bk (typically in the oxide form, Bk₂O₃) is prepared by electrodeposition onto a thin, durable backing material such as beryllium or titanium foil.

  • The target thickness is a critical parameter, generally in the range of several hundred micrograms per square centimeter, to maximize the yield of the desired reaction product while minimizing the energy loss of the projectile beam within the target.

Irradiation:

  • The ²⁴⁹Bk target is irradiated with a high-intensity ¹⁸O beam from a heavy-ion accelerator, such as a cyclotron.

  • The beam energy is carefully selected to optimize the cross-section for the ²⁴⁹Bk(¹⁸O, α, 3n)²⁶⁰Lr reaction.

Product Collection and Transport:

  • The this compound atoms produced recoil out of the target and are stopped in an inert gas atmosphere (typically helium) within a recoil chamber.

  • These thermalized atoms are then attached to aerosol particles (e.g., potassium chloride) and transported via a gas jet system to the experimental setup for chemical analysis. This rapid transport is crucial due to the short half-life of ²⁶⁰Lr.

The Anomalous Electron Configuration of this compound

The ground-state electron configuration of an element is a primary determinant of its chemical properties and its position in the periodic table. For this compound, this fundamental property deviates from simple predictions, a direct result of the immense nuclear charge altering the orbital energies of its outermost electrons.

Theoretical Determination: Multiconfiguration Dirac-Fock (MCDF) Calculations

Relativistic quantum chemical calculations are essential for accurately predicting the electronic structure of superheavy elements like this compound. The Multiconfiguration Dirac-Fock (MCDF) method is a powerful computational approach that accounts for both relativistic effects and electron correlation.

Methodology:

  • The MCDF method solves the Dirac-Fock equations, which are the relativistic equivalent of the Hartree-Fock equations, for a multi-configurational wavefunction.

  • The calculation begins with a reference set of configurations that are expected to be the most important for the electronic state of interest.

  • Electron correlation is then systematically included by adding more configurations to the expansion.

  • The calculations for this compound consistently show that the relativistic stabilization of the 7p₁/₂ orbital is significant enough to lower its energy below that of the 6d orbital, leading to the [Rn]5f¹⁴7s²7p¹ ground-state configuration.[6]

G effects effects calculated calculated effects->calculated Stabilizes 7p orbital below 6d

Experimental Verification of this compound's Properties

The theoretical predictions regarding this compound's electron configuration and its consequences for its chemical behavior have been corroborated by a series of challenging atom-at-a-time experiments.

First Ionization Potential

The first ionization potential (IP₁), the energy required to remove the outermost electron from a neutral atom, provides a direct probe of its electronic structure. The experimentally determined IP₁ of this compound is significantly lower than that of Lutetium, supporting the [Rn]5f¹⁴7s²7p¹ configuration with a weakly bound 7p electron.

The first ionization potential of this compound was measured using a surface ionization technique.[4][7][8][9]

Apparatus:

  • An Isotope Separator On-Line (ISOL) system is used, which includes a target, an ion source, a mass separator, and a detector system.

  • The ion source consists of a heated metal surface (e.g., tantalum) with a high work function.

Procedure:

  • ²⁵⁶Lr atoms, produced from the bombardment of a ²⁴⁹Cf target with ¹¹B ions, are transported to the surface ion source via a gas jet.

  • The atoms adsorb onto the hot surface and, due to the high temperature and the work function of the surface, can be ionized.

  • The resulting Lr⁺ ions are then extracted from the ion source, accelerated, and mass-separated to isolate them from other reaction products.

  • The mass-separated ions are directed to a detector where their alpha decay is measured.

  • The ionization efficiency is determined as a function of the ion source temperature. By comparing the ionization efficiency of this compound to that of other elements with known ionization potentials under the same conditions, the IP₁ of this compound can be determined.

G start ²⁵⁶Lr atoms from nuclear reaction ion_source Surface Ion Source (heated Tantalum) start->ion_source Gas Jet Transport mass_sep Mass Separator ion_source->mass_sep Extraction of Lr⁺ ions detector Alpha Detector mass_sep->detector Mass-separated Lr⁺ result Determine Ionization Efficiency vs. Temperature detector->result ip1 Calculate First Ionization Potential result->ip1

Ionic Radius and Chemical Behavior

The trivalent state (Lr³⁺) is the most stable oxidation state of this compound in aqueous solution.[5] Its ionic radius and chemical behavior have been investigated using ion-exchange chromatography, confirming its similarity to the trivalent lanthanides and other heavy actinides.

The ionic radius of Lr³⁺ was determined by comparing its elution behavior with that of other trivalent lanthanide and actinide ions.[3][10]

Apparatus:

  • A cation-exchange resin column.

  • An eluting agent, typically an aqueous solution of ammonium (B1175870) α-hydroxyisobutyrate (α-HIB).

  • A detection system for measuring the alpha decay of the eluted isotopes.

Procedure:

  • A solution containing ²⁶⁰Lr³⁺ and a mixture of trivalent lanthanide and actinide tracers with known ionic radii is loaded onto the top of the cation-exchange column.

  • The ions are then eluted from the column by passing the α-HIB solution through it. The elution position (or elution volume) of each ion is dependent on its ionic radius; smaller ions bind more strongly to the resin and thus elute later.

  • Fractions of the eluate are collected, and the amount of each isotope in each fraction is determined by alpha spectroscopy.

  • By comparing the elution position of Lr³⁺ to the elution positions of the tracer ions, its ionic radius can be accurately determined.

Quantitative Data Summary

The experimental and theoretical investigations of this compound have yielded several key quantitative properties that are crucial for its classification.

PropertyThis compound (Lr)Lutetium (Lu)Reference(s)
Atomic Number 10371N/A
Electron Configuration [Rn] 5f¹⁴ 7s² 7p¹[Xe] 4f¹⁴ 5d¹ 6s²[3][4]
First Ionization Potential 4.96 eV5.4259 eV[4][8]
Ionic Radius (3+) 88.1 ± 0.1 pm86.1 pm[3]
Enthalpy of Hydration (3+) -3685 ± 13 kJ/mol-3685 kJ/mol (estimated)[3]

Table 1: Comparison of Key Properties of this compound and Lutetium

PropertyPredicted ValueReference(s)
Melting Point ~1900 K (1627 °C)[3]
Density ~14.4 g/cm³[3]
Metallic Radius 171 pm[3]
Crystal Structure Hexagonal close-packed[3]

Table 2: Predicted Physical Properties of this compound

The Position of this compound in the Periodic Table: A Continuing Discussion

The accumulated experimental and theoretical data present a compelling, albeit complex, picture of this compound's place in the periodic table.

  • Argument for Group 3 Placement: The low first ionization potential of this compound is more consistent with the trend observed for the d-block elements, where there is a general decrease in IP₁ down the group. Its trivalent chemistry and similar ionic radius and hydration enthalpy to Lutetium also support its placement as the heavier homolog of Lutetium in Group 3.[3] The International Union of Pure and Applied Chemistry (IUPAC) has in some contexts favored the placement of Lutetium and this compound in Group 3.

  • Argument for f-Block Placement: The traditional placement of this compound as the final member of the actinide series is based on the completion of the 5f orbital. The actinide concept, introduced by Glenn T. Seaborg, has been remarkably successful in organizing the heavy elements.[3]

G cluster_2 Underlying Cause ip1 Low First Ionization Potential chem Trivalent Chemistry radius Similar Ionic Radius to Lu f_orbital Completion of 5f Orbital actinide_concept Actinide Concept f_orbital->actinide_concept config Anomalous Electron Configuration [Rn] 5f¹⁴ 7s² 7p¹ config->ip1 config->chem

Conclusion

This compound stands as a testament to the complex interplay of relativistic effects and electron-electron interactions that govern the properties of the heaviest elements. Its anomalous [Rn]5f¹⁴7s²7p¹ electron configuration, a direct consequence of relativity, leads to a low first ionization potential and a chemistry dominated by the trivalent state, closely mirroring its homolog Lutetium. While the debate over its ultimate position in the periodic table continues, the experimental and theoretical evidence strongly suggests that its properties align more closely with a placement in Group 3 as the first of the 7th-period transition metals. Further theoretical and, where possible, experimental studies on this compound and its heavier neighbors will be crucial to resolving this fundamental question in chemical science.

References

Is Lawrencium classified as an actinide or a transition metal?

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Examination of Element 103's Dual Nature

For Immediate Release

[City, State] – Lawrencium (Lr), with atomic number 103, occupies a unique and debated position in the periodic table. Conventionally designated as the final member of the actinide series, its electronic structure and chemical properties also suggest its classification as the first of the 7th-period transition metals. This technical guide provides an in-depth analysis of the experimental and theoretical evidence that underpins this dual classification, offering researchers, scientists, and drug development professionals a comprehensive understanding of this fascinating, synthetic element.

The Dichotomy of Classification

This compound's classification is a subject of ongoing discussion within the scientific community. The International Union of Pure and Applied Chemistry (IUPAC) formally places this compound in the actinide series.[1][2] This placement is primarily based on the actinide concept, which posits that the series of elements from actinium (Ac) to this compound results from the filling of the 5f electron shell.[3][4] However, experimental and theoretical evidence increasingly supports its characterization as a d-block transition metal, akin to its lighter homolog, lutetium (Lu).[3][4][5][6]

The core of this debate lies in this compound's anomalous ground-state electron configuration. Contrary to the expected [Rn] 5f¹⁴ 6d¹ 7s² configuration based on the Aufbau principle, relativistic calculations and experimental measurements indicate a [Rn] 5f¹⁴ 7s² 7p¹ configuration.[1][3][6][7][8] The presence of a valence electron in the 7p orbital, rather than the 6d orbital, is a significant deviation that fuels the argument for its classification as a transition metal. Despite this anomalous configuration, this compound's most stable and experimentally confirmed oxidation state is +3, a characteristic it shares with the later actinide elements.[7][8][9]

G cluster_actinide Actinide Classification cluster_transition_metal Transition Metal Classification Actinide_Concept Actinide Concept (Filling of 5f orbitals) Trivalent_Chemistry Dominant +3 Oxidation State Lutetium_Homolog Chemical Homology to Lutetium Anomalous_Config Anomalous Electron Configuration ([Rn] 5f¹⁴ 7s² 7p¹) D_Block_Position Position as first 7th-period d-block element Low_Ionization_Energy Low First Ionization Energy This compound This compound (Lr, Z=103) This compound->Actinide_Concept Traditionally placed within This compound->Trivalent_Chemistry Exhibits This compound->Lutetium_Homolog Behaves as a heavier This compound->Anomalous_Config Possesses an This compound->D_Block_Position Occupies position of This compound->Low_Ionization_Energy Has a measured

Figure 1: this compound's Dual Classification.

Quantitative Data Summary

The study of this compound is hampered by its extreme radioactivity and the minuscule quantities in which it can be produced.[8][9] Consequently, many of its properties are theoretical predictions, supplemented by a limited number of experimental measurements.

PropertyValueNotes
Atomic Number 103-
Symbol LrFormerly Lw
Electron Configuration [Rn] 5f¹⁴ 7s² 7p¹Anomalous configuration confirmed by experimental and theoretical studies.[1][3][6][7][8]
Predicted Ground State [Rn] 5f¹⁴ 6d¹ 7s²Based on the Aufbau principle and homology to lutetium.[3]
Most Stable Isotope ²⁶⁶LrHalf-life of approximately 11 hours.[3]
Commonly Used Isotope ²⁶⁰LrHalf-life of 2.7 minutes; used in chemical studies due to larger production scale.[3][5]
First Ionization Potential 4.96 ± 0.08 eVExperimentally measured value, supporting the 7p¹ valence electron.[3]
Predicted Melting Point ~1900 K (1627 °C)Similar to lutetium.[3][8]
Predicted Density ~14.4 g/cm³-
Common Oxidation State +3Confirmed in aqueous solutions.[7][8][9]
Ionic Radius (Lr³⁺) 88.1 ± 0.1 pmDetermined from ion exchange chromatography.[3]
Enthalpy of Hydration (Lr³⁺) -3685 ± 13 kJ/molCalculated value.[3]

Experimental Protocols

The synthesis and characterization of this compound are complex undertakings performed at specialized facilities using atom-at-a-time techniques.

Synthesis of this compound Isotopes

This compound is produced through nuclear reactions in particle accelerators. The most common methods involve bombarding heavy actinide targets with light ions.

3.1.1. Production of ²⁶⁰Lr:

  • Target: Berkelium-249 (²⁴⁹Bk)

  • Projectile: Oxygen-18 (¹⁸O) ions

  • Reaction: ²⁴⁹Bk + ¹⁸O → ²⁶⁰Lr + α + 3n

  • Methodology: A target of ²⁴⁹Bk is irradiated with a beam of ¹⁸O ions from a heavy-ion accelerator. The resulting this compound atoms recoil from the target and are collected on a foil. Due to the short half-life of ²⁶⁰Lr (2.7 minutes), rapid chemical separation and analysis are crucial.

3.1.2. Production of ²⁵⁶Lr:

  • Target: Californium-249 (²⁴⁹Cf)

  • Projectile: Boron-11 (¹¹B) ions

  • Reaction: ²⁴⁹Cf + ¹¹B → ²⁵⁶Lr + 4n

  • Methodology: A target of ²⁴⁹Cf is bombarded with ¹¹B ions. The synthesized ²⁵⁶Lr atoms are transported via a gas jet to a collection and detection system. This isotope has a half-life of about 27 seconds, necessitating even faster experimental techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization Target Actinide Target (e.g., ²⁴⁹Bk, ²⁴⁹Cf) Accelerator Heavy-Ion Accelerator Target->Accelerator Projectile Light Ion Beam (e.g., ¹⁸O, ¹¹B) Projectile->Accelerator Synthesis Nuclear Synthesis Accelerator->Synthesis Recoil_Collection Recoil Collection (Gas Jet/Foil) Synthesis->Recoil_Collection Chemical_Separation Rapid Chemical Separation Recoil_Collection->Chemical_Separation Detection Alpha Spectroscopy / Spontaneous Fission Counting Chemical_Separation->Detection

Figure 2: this compound Synthesis Workflow.
Chemical Characterization

3.2.1. Solvent Extraction:

  • Objective: To determine the stable oxidation state of this compound in aqueous solution.

  • Methodology: Atoms of a short-lived this compound isotope (e.g., ²⁵⁶Lr) are dissolved in an acidic aqueous solution. This solution is then mixed with an organic solvent containing a chelating agent, such as thenoyltrifluoroacetone (TTA) in methyl isobutyl ketone (MIBK). The distribution of this compound between the aqueous and organic phases is measured by detecting its radioactive decay in each phase. By comparing its extraction behavior to that of elements with known oxidation states (e.g., trivalent actinides, divalent alkaline earth metals), the oxidation state of this compound can be inferred. Experiments have consistently shown that this compound extracts with trivalent ions, confirming its +3 oxidation state.[3][7]

3.2.2. Ion Exchange Chromatography:

  • Objective: To determine the ionic radius of the Lr³⁺ ion.

  • Methodology: A solution containing Lr³⁺ ions, along with other trivalent lanthanide and actinide ions of known ionic radii, is passed through a cation-exchange resin column. The ions are then eluted from the column using a complexing agent, typically α-hydroxyisobutyrate (α-HIB). The elution position of each ion is determined by detecting its radioactivity as it exits the column. The elution position is inversely related to the ionic radius. By comparing the elution position of Lr³⁺ to those of the other ions, its ionic radius can be precisely determined. These experiments have shown that Lr³⁺ elutes in a position consistent with it being the heaviest actinide, just after mendelevium.[3]

3.2.3. Volatility Studies of this compound Chloride:

  • Objective: To investigate the volatility of this compound compounds, which is related to their electronic structure and bonding.

  • Methodology: this compound isotopes are produced and reacted with chlorine gas at high temperatures to form this compound chloride (LrCl₃). The volatile chloride is then passed through a thermochromatography column, which has a temperature gradient. The position at which the LrCl₃ deposits on the column wall is measured by detecting its radioactive decay. This deposition temperature is a measure of the compound's volatility. The volatility of LrCl₃ has been found to be similar to that of the chlorides of other trivalent actinides and significantly less volatile than the chlorides of the group 4 transition metals.[3][4]

3.2.4. Measurement of the First Ionization Potential:

  • Objective: To experimentally determine the energy required to remove the outermost electron from a neutral this compound atom.

  • Methodology: Neutral ²⁵⁶Lr atoms are produced and transported to a surface ionizer. The atoms are then heated on a metallic surface to a high temperature, causing them to be ionized. The resulting Lr⁺ ions are mass-separated and detected by their alpha decay. By measuring the ionization efficiency as a function of the surface temperature and comparing it to elements with known ionization potentials, the first ionization potential of this compound was determined to be 4.96 ± 0.08 eV.[3] This low value is strong evidence for the presence of a weakly bound 7p electron.

G cluster_theoretical Theoretical Predictions cluster_experimental Experimental Evidence Relativistic_Calculations Relativistic Quantum Chemical Calculations Anomalous_Config Anomalous Electron Configuration ([Rn] 5f¹⁴ 7s² 7p¹) Relativistic_Calculations->Anomalous_Config Predict Ionization_Potential First Ionization Potential Measurement (4.96 eV) Ionization_Potential->Anomalous_Config Supports Chemical_Behavior Trivalent Chemical Behavior Chemical_Behavior->Anomalous_Config Is consistent with, despite the anomaly Anomalous_Config->Ionization_Potential Leads to low Anomalous_Config->Chemical_Behavior Does not preclude

Figure 3: Evidence for this compound's Electron Configuration.

Conclusion

The classification of this compound as either an actinide or a transition metal is not a simple binary choice but rather a reflection of its complex and fascinating chemical nature. While its position as the final member of the actinide series is formally recognized, its anomalous electron configuration and certain chemical properties provide a strong case for its inclusion as the first of the 7th-period transition metals. For researchers, scientists, and professionals in drug development, understanding this dual nature is crucial for predicting its behavior in various chemical environments and for the broader understanding of the periodic table at the limits of atomic number. The ongoing study of this compound and other superheavy elements continues to challenge and refine our fundamental understanding of chemistry.

References

An In-depth Technical Guide to the Physical Properties of the Element Lawrencium

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted physical properties of Lawrencium (Lr), the final member of the actinide series. Due to its extreme radioactivity and the minuscule quantities in which it can be produced, many of this compound's physical characteristics are based on theoretical predictions, supplemented by a limited number of experimental determinations. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this unique element.

Core Physical Properties

The physical properties of this compound are largely extrapolated from its position in the periodic table as the heavier homolog of lutetium. However, relativistic effects significantly influence its electronic structure, leading to some anomalous characteristics.

PropertyValueStatus
Atomic Number103Experimental
Atomic Weight(266)Experimental
Electron Configuration[Rn] 5f¹⁴ 7s² 7p¹Experimental & Theoretical
Melting Point~1900 K (1627 °C)Predicted
Boiling PointNot Determined-
Density~14.4 g/cm³Predicted
Crystal StructureHexagonal Close-Packed (hcp)Predicted
Atomic Radius171 pmPredicted
Ionic Radius (Lr³⁺)88.1 ± 0.1 pmExperimental
1st Ionization Energy4.96 +0.08/−0.07 eVExperimental
2nd Ionization Energy>13.3 eV (lower limit)Experimental
Oxidation States+3Experimental

Experimental Protocols

Determination of the First Ionization Energy

The first ionization energy of this compound was experimentally determined using the isotope ²⁵⁶Lr (half-life of 27 seconds).[1][2] The methodology involved a surface ionization process coupled with an online isotope separator (ISOL).

  • Production of this compound-256: A target of Californium-249 (²⁴⁹Cf) was bombarded with a beam of Boron-11 (¹¹B) ions from a heavy-ion linear accelerator. The nuclear reaction ²⁴⁹Cf(¹¹B, 4n)²⁵⁶Lr produced the desired this compound isotope.[3]

  • Surface Ionization: The produced ²⁵⁶Lr atoms were transported to a surface ion source. This device consists of a heated metal surface (e.g., tantalum) where atoms are adsorbed. At high temperatures, an atom can be ionized, losing an electron to the surface. The efficiency of this process is dependent on the first ionization potential of the element and the work function of the surface material.

  • Isotope Separation: The resulting Lr⁺ ions were then extracted and accelerated into a mass separator, which separates ions based on their mass-to-charge ratio. This allowed for the isolation of the ²⁵⁶Lr⁺ ions.

  • Detection and Measurement: The separated ²⁵⁶Lr⁺ ions were directed to a detector system that measured the rate of their arrival. By comparing the ionization efficiency of this compound with that of other elements with known ionization potentials under the same conditions, the first ionization energy of this compound was determined.

Determination of the Ionic Radius

The ionic radius of the Lr³⁺ ion was determined through comparative ion-exchange chromatography.[4]

  • Production of this compound-260: The longer-lived isotope ²⁶⁰Lr (half-life of 2.7 minutes) was produced by bombarding a Berkelium-249 (²⁴⁹Bk) target with Oxygen-18 (¹⁸O) ions.[4]

  • Chromatographic Separation: The produced this compound atoms were dissolved to form Lr³⁺ ions in an aqueous solution. This solution was then passed through a cation-exchange resin column.

  • Elution: An eluting agent, ammonium (B1175870) α-hydroxyisobutyrate, was used to selectively remove the ions from the resin. The position at which a particular ion elutes is related to its ionic radius; smaller ions with a higher charge density are held more tightly by the resin and elute later.

  • Comparative Analysis: The elution position of Lr³⁺ was compared with the elution positions of other trivalent lanthanide ions with well-known ionic radii under the identical experimental conditions. This comparison allowed for the calculation of the ionic radius of Lr³⁺.[4]

Visualizations

Lawrencium_Production_and_Identification cluster_production Isotope Production cluster_separation_ionization Ionization & Separation cluster_detection Detection & Analysis Target Californium-249 Target SurfaceIonizer Surface Ion Source Target->SurfaceIonizer Transfer of Lr atoms IonBeam Boron-11 Ion Beam IonBeam->Target Bombards Accelerator Heavy Ion Linear Accelerator (HILAC) Accelerator->IonBeam Accelerates MassSeparator Mass Separator SurfaceIonizer->MassSeparator Extraction of Lr+ ions Detector Alpha Particle Detector MassSeparator->Detector Implantation of 256Lr+ Analysis Data Analysis Detector->Analysis Decay Signature IonizationEnergy First Ionization Energy Analysis->IonizationEnergy Determines

Caption: Experimental workflow for the determination of this compound's first ionization energy.

Logical_Relationship_Properties ElectronConfig Electron Configuration [Rn] 5f¹⁴ 7s² 7p¹ IonizationEnergy Low First Ionization Energy ElectronConfig->IonizationEnergy TrivalentState Stable +3 Oxidation State ElectronConfig->TrivalentState RelativisticEffects Strong Relativistic Effects RelativisticEffects->ElectronConfig IonicRadius Ionic Radius (Lr³⁺) TrivalentState->IonicRadius ChemicalBehavior Chemical Behavior (Homolog of Lutetium) TrivalentState->ChemicalBehavior

Caption: Interrelation of this compound's electronic structure and its physical properties.

References

An In-depth Technical Guide to the Nuclear Properties of Lawrencium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawrencium (Lr), with atomic number 103, is a synthetic, radioactive element and the final member of the actinide series.[1] Its position in the periodic table also marks the beginning of the transactinide elements. Due to its extreme instability and the necessity of atom-at-a-time synthesis in particle accelerators, the study of this compound's nuclear and chemical properties is a significant challenge.[1][2] This guide provides a comprehensive overview of the known nuclear properties of this compound isotopes, details the experimental methodologies used for their synthesis and characterization, and visualizes key processes. While direct applications in drug development are currently nonexistent due to the element's scarcity and short half-life, the techniques developed for its study contribute to the broader field of radiopharmaceutical science and our fundamental understanding of nuclear stability.[3]

Nuclear Properties of this compound Isotopes

Fourteen isotopes of this compound have been synthesized and characterized, with mass numbers ranging from 251 to 266.[2] All known isotopes are radioactive, with the most stable being ²⁶⁶Lr, which has a half-life of approximately 11 hours.[1] However, for chemical studies, shorter-lived isotopes like ²⁶⁰Lr (half-life of 2.7 minutes) are more commonly used due to their more feasible production cross-sections.[2][4] The primary decay modes for this compound isotopes are alpha decay and spontaneous fission, with some isotopes also exhibiting electron capture.[5]

Table 1: Half-lives and Decay Modes of this compound Isotopes
IsotopeHalf-lifePrimary Decay Mode(s)
²⁵¹Lr~24.4 msα, SF
²⁵²Lr~0.37 sα, SF
²⁵³Lr~0.63 sα, SF
²⁵⁴Lr~13 sα
²⁵⁵Lr~22 sα, EC, β+
²⁵⁶Lr~27 sα
²⁵⁷Lr~0.7 sα
²⁵⁸Lr~4.2 sα
²⁵⁹Lr~6.2 sα, SF
²⁶⁰Lr2.7 minα
²⁶¹Lr44 minSF, α
²⁶²Lr3.6 hEC, SF
²⁶⁴Lr~4.8 hSF
²⁶⁶Lr~11 hSF

Data compiled from multiple sources.[1][2][3][4]

Table 2: Alpha Decay Energies of Selected this compound Isotopes
IsotopeAlpha Particle Energy (MeV)
²⁵³Lr8.794, 8.722
²⁵⁴Lr8.46
²⁵⁵Lr8.37
²⁵⁶Lr8.62
²⁵⁷Lr8.87, 8.82
²⁵⁸Lr8.6
²⁵⁹Lr8.45
²⁶⁰Lr8.04
²⁶¹Lr7.87

Data compiled from multiple sources.[2][5]

Experimental Protocols

The production and identification of this compound isotopes are complex processes that rely on heavy-ion accelerators and sophisticated separation and detection systems. The general methodology involves the bombardment of a heavy actinide target with a beam of light ions.

Synthesis of this compound Isotopes

1. Target Preparation:

  • Thin targets of actinide isotopes, such as Californium-249 (²⁴⁹Cf) or Berkelium-249 (²⁴⁹Bk), are prepared. These materials are themselves radioactive and require specialized handling facilities.[2][3]

  • The target material is often deposited on a durable backing foil, such as beryllium or titanium, to withstand the intense ion beam.

2. Ion Beam Acceleration:

  • Light ions, for example, Boron-11 (¹¹B) or Oxygen-18 (¹⁸O), are accelerated to high energies using a particle accelerator, such as a cyclotron or a heavy-ion linear accelerator (HILAC).[2][3]

  • The beam energy is precisely controlled to optimize the cross-section for the desired nuclear fusion-evaporation reaction. For instance, the production of ²⁵⁶Lr is achieved by bombarding ²⁴⁹Cf with 70 MeV ¹¹B ions.[1][2]

Nuclear Reactions for this compound Isotope Production:

  • ²⁵⁶Lr: ²⁴⁹Cf + ¹¹B → ²⁵⁶Lr + 4n[1][2]

  • ²⁶⁰Lr: ²⁴⁹Bk + ¹⁸O → ²⁶⁰Lr + α + 3n[2][3]

Separation and Identification

Due to the low production rates (often on the order of a few atoms per hour or day) and the presence of a large background of unreacted beam particles and other reaction products, highly efficient and rapid separation techniques are essential.

1. Gas-Filled Recoil Separators:

  • This is a primary technique for separating the newly formed heavy elements.[6]

  • The this compound atoms, recoiling from the target after the nuclear reaction, are directed into a chamber filled with a low-pressure gas (e.g., helium).

  • The separator uses magnetic and electric fields to separate the recoiling this compound ions from the primary beam particles and other reaction byproducts based on their different magnetic rigidities.[6]

  • The separated ions are then guided to a detector system at the focal plane of the separator.

2. Rapid Chemical Separation (Aqueous Chemistry):

  • For isotopes with sufficiently long half-lives (e.g., ²⁶⁰Lr), rapid chemical separation techniques can be employed to study their chemical properties.

  • Solvent Extraction: A common method involves the use of the chelating agent thenoyltrifluoroacetone (TTA) dissolved in an organic solvent like methyl isobutyl ketone (MIBK). This allows for the rapid extraction of trivalent this compound ions from an aqueous solution.[5]

  • Ion-Exchange Chromatography: Cation-exchange chromatography using eluents like ammonium (B1175870) α-hydroxyisobutyrate can be used to separate Lr³⁺ from other trivalent actinides. The elution position provides information about its ionic radius.[2]

3. Detection and Characterization:

  • Alpha Spectroscopy: The separated this compound isotopes are implanted into silicon detectors. The characteristic alpha decay energies and half-lives are measured to identify the specific isotope.[7] The detectors are often position-sensitive to correlate the implantation of a heavy ion with its subsequent alpha decay chain.

  • Correlation with Known Daughter and Granddaughter Decays: The identification of a new this compound isotope is confirmed by observing the full alpha decay chain down to known nuclides. For example, the decay of a this compound isotope is followed by the alpha decay of its Mendelevium daughter, and so on, with each decay having a characteristic energy and half-life.[2]

Mandatory Visualization

Experimental_Workflow_for_Lawrencium_Production cluster_accelerator Heavy-Ion Accelerator cluster_target Target Chamber cluster_separation Separation cluster_detection Detection & Identification ion_source Ion Source (e.g., ¹⁸O) accelerator Cyclotron / HILAC ion_source->accelerator Ion Injection target Actinide Target (e.g., ²⁴⁹Bk) accelerator->target Accelerated Ion Beam separator Gas-Filled Recoil Separator target->separator Recoiling Lr Ions & Other Products detector Silicon Detector Array separator->detector Separated Lr Ions beam_dump Beam Dump separator->beam_dump Primary Beam data_acq Data Acquisition System detector->data_acq Signal Processing

Caption: Experimental workflow for the production and identification of this compound isotopes.

Lawrencium_Alpha_Decay_Chain Lr256 ²⁵⁶Lr (this compound-256) T½ = 27 s Md252 ²⁵²Md (Mendelevium-252) T½ = 2.3 s Lr256->Md252 α (8.62 MeV) Es248 ²⁴⁸Es (Einsteinium-248) T½ = 26 min Md252->Es248 α (8.34 MeV) Cf244 ²⁴⁴Cf (Californium-244) T½ = 19.4 min Es248->Cf244 α (7.02 MeV) Cm240 ²⁴⁰Cm (Curium-240) T½ = 27 d Cf244->Cm240 α (6.16 MeV)

Caption: Alpha decay chain of this compound-256.

References

Methodological & Application

Synthesis of Lawrencium Isotopes in Particle Accelerators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lawrencium (Lr), the last member of the actinide series, is a synthetic element of significant interest for studies of nuclear structure and chemical properties at the extremes of the periodic table. Due to its high radioactivity and the short half-lives of its isotopes, the production and experimental investigation of this compound are confined to specialized laboratories equipped with particle accelerators and sophisticated detection systems. This document provides detailed application notes and protocols for the synthesis of this compound isotopes, focusing on heavy-ion fusion reactions. It includes summaries of reaction parameters, experimental methodologies for target preparation, and procedures for the separation and identification of the synthesized isotopes.

Introduction

The synthesis of this compound isotopes is achieved through nuclear reactions in particle accelerators, where heavy actinide targets are bombarded with beams of light ions.[1][2] The production rates are extremely low, often on the order of a few atoms per minute or even per hour, and the synthesized isotopes are typically short-lived.[3][4][5] Consequently, rapid and efficient experimental techniques are paramount for their successful production, separation, and detection.[5]

The most commonly studied isotopes, due to their relative accessibility and half-lives that permit chemical investigation, are this compound-256 and this compound-260.[1][6] This document will focus on the synthesis of these and other this compound isotopes, providing quantitative data and detailed experimental protocols.

Production of this compound Isotopes

The primary method for producing this compound isotopes in the mass range of 255-262 is the bombardment of actinide targets with light ions.[6] The lighter isotopes (252Lr-254Lr) and the heaviest known isotope (266Lr) are typically produced as decay products of heavier elements like Dubnium.[6]

Key Nuclear Reactions and Cross-Sections

The selection of a specific target-projectile combination and beam energy is crucial for maximizing the production yield of a desired this compound isotope. The table below summarizes key reactions for the synthesis of various this compound isotopes.

Target IsotopeProjectileProjectile Energy (MeV)Compound NucleusProduct IsotopeReaction TypeCross-SectionReference(s)
Californium-249Boron-1170Americium-260This compound-256
249^{249}249
Cf(
11^{11}11
B, 4n)
256^{256}256
Lr
-[3][4]
Berkelium-249Oxygen-18-This compound-267This compound-260
249^{249}249
Bk(
18^{18}18
O, α3n)
260^{260}260
Lr
-[1][6]
Curium-248Nitrogen-15-This compound-263This compound-260
248^{248}248
Cm(
15^{15}15
N, 3n)
260^{260}260
Lr
8.7 nb[2]
Curium-248Oxygen-1893 - 97This compound-266This compound-261
248^{248}248
Cm(
18^{18}18
O, p4n)
261^{261}261
Lr
700 pb[2]
Curium-248Oxygen-1893This compound-266This compound-262
248^{248}248
Cm(
18^{18}18
O, p3n)
262^{262}262
Lr
240 pb[2]
Americium-243Oxygen-18-This compound-261This compound-256
243^{243}243
Am(
18^{18}18
O, 5n)
256^{256}256
Lr
-[2]
Californium (mixture)Boron-10, Boron-11--This compound-258--[1][4]
Half-lives and Decay Modes of Selected this compound Isotopes

The short half-lives of this compound isotopes necessitate rapid experimental procedures. The following table provides the half-lives and primary decay modes for several key isotopes.

IsotopeHalf-lifePrimary Decay Mode(s)Alpha Decay Energy (MeV)Reference(s)
²⁵⁵Lr 22 sα, EC-[7]
²⁵⁶Lr 28 sα, EC, SF8.30 - 8.70[7][8]
²⁵⁷Lr 0.65 sα, SF8.87, 8.82[2][7]
²⁵⁸Lr 3.9 sα, EC, SF-[7]
²⁵⁹Lr 6.1 sα, EC, SF-[7]
²⁶⁰Lr 3.0 minα, β+8.03[2][7]
²⁶¹Lr 44 minSF-[2][7]
²⁶²Lr 3.6 hEC, SF-[7]
²⁶⁶Lr 11 hSF-[2][3]

Experimental Protocols

The successful synthesis and identification of this compound isotopes hinge on a series of carefully executed experimental steps, from target preparation to data acquisition.

Target Preparation

High-quality actinide targets are a prerequisite for heavy element synthesis.

  • Protocol for Actinide Target Preparation by Molecular Plating:

    • Material Purification: The actinide material (e.g.,

      249^{249}249
      Bk,
      249^{249}249
      Cf) is first purified using ion-exchange chromatography to remove contaminants.[9][10]

    • Backing Material: A thin titanium (Ti) foil (typically a few mg/cm²) serves as the backing for the actinide material.[9][10]

    • Electrodeposition: The purified actinide material is deposited onto the Ti backing using the molecular plating technique. This method offers high deposition yields, typically around 90%.[9][10]

    • Target Thickness: The process is controlled to achieve a target thickness in the range of 0.4–0.8 mg/cm².[9][10]

    • Quality Control: The homogeneity and thickness of the deposited layer are verified using radiographic imaging and alpha/gamma-ray spectroscopy.[9][10]

Irradiation and Product Transport

The prepared target is irradiated with a high-intensity ion beam from a particle accelerator, such as a cyclotron or a heavy-ion linear accelerator (HILAC).[1][5]

  • Protocol for Irradiation and Gas-Jet Transport:

    • Irradiation: The actinide target is mounted in a target chamber and bombarded with the chosen projectile ion beam at a specific energy.

    • Product Recoil: The synthesized this compound atoms, recoiling from the target, are thermalized in a helium-filled gas chamber.[1]

    • Aerosol Attachment: The thermalized atoms attach to aerosols (e.g., KCl) seeded in the helium gas.[1]

    • Capillary Transport: The gas-aerosol mixture is then rapidly transported out of the target chamber through a capillary tube to a collection site. Transport efficiencies of 50-90% can be achieved with transport times on the order of seconds.[1]

Chemical Separation

Due to the short half-lives of most this compound isotopes, rapid and often automated chemical separation techniques are employed to isolate them from other reaction products.

  • Protocol for Rapid Solvent Extraction (for short-lived isotopes like ²⁵⁶Lr):

    • Collection: The transported this compound atoms are collected on a foil.

    • Dissolution: The collected atoms are dissolved in an appropriate aqueous solution (e.g., buffered acetate).[3][4]

    • Extraction: The aqueous solution is mixed with an organic phase containing a chelating agent, such as thenoyltrifluoroacetone (TTA) in methyl isobutyl ketone (MIBK).[3][4][11]

    • Phase Separation: The two phases are rapidly separated, often using a centrifuge-based system like SISAK, to isolate the this compound in the desired phase.[12]

  • Protocol for Automated Ion-Exchange Chromatography (for longer-lived isotopes like ²⁶⁰Lr):

    • Collection and Dissolution: The reaction products are collected and dissolved in a suitable acid (e.g., 0.05 M HCl).[3]

    • Chromatographic Separation: The solution is passed through an ion-exchange column. Automated systems like ARCA II or AIDA can perform rapid, repetitive separations.[13]

    • Elution: A suitable eluent, such as ammonium (B1175870) α-hydroxyisobutyrate (α-HIB), is used to selectively elute the this compound ions.[3]

Detection and Identification

The final step is the detection of the characteristic radioactive decay of the this compound isotopes.

  • Protocol for Alpha Spectroscopy:

    • Sample Preparation: The separated this compound fraction is prepared as a thin source for alpha-particle measurement.

    • Detection: The sample is placed in front of a solid-state silicon detector to measure the energy of the emitted alpha particles.[14]

    • Data Analysis: The alpha spectrum is analyzed to identify the characteristic alpha energies of the this compound isotopes and their decay products. The half-life is determined by measuring the decay of the alpha activity over time.[2][8]

Experimental Workflow and Logic

The synthesis and identification of this compound isotopes follow a logical sequence of steps, as illustrated in the diagrams below.

Lawrencium_Synthesis_Workflow cluster_accelerator Particle Accelerator cluster_target Target System cluster_transport Product Handling cluster_separation Separation & Detection Ion_Source Ion Source (e.g., for ¹¹B or ¹⁸O) Accelerator Accelerator (e.g., HILAC, Cyclotron) Ion_Source->Accelerator Ion Beam Target Actinide Target (e.g., ²⁴⁹Cf, ²⁴⁹Bk) Accelerator->Target Bombardment Gas_Jet Gas-Jet Transport (He + KCl aerosols) Target->Gas_Jet Recoiling Products Separation Rapid Chemical Separation (Solvent Extraction or Chromatography) Gas_Jet->Separation Transported Atoms Detector Alpha Spectroscopy (Identification by Eα and T½) Separation->Detector Isolated Lr Isotopes Decay_Chain_Logic Lr256 ²⁵⁶Lr (T½ = 28 s) Md252 ²⁵²Md Lr256->Md252 α-decay No256 ²⁵⁶No Lr256->No256 Electron Capture (EC) Lr260 ²⁶⁰Lr (T½ = 3.0 min) Md256 ²⁵⁶Md Lr260->Md256 α-decay No260 ²⁶⁰No Lr260->No260 β+ decay

References

Application Notes and Protocols for the Production of Lawrencium from Californium Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the production of Lawrencium (Lr), specifically the isotope ²⁵⁶Lr, through the bombardment of californium (Cf) targets. The methodologies outlined are based on established nuclear physics and radiochemistry techniques.

Introduction

This compound, a synthetic transactinide element with atomic number 103, is of significant interest for fundamental studies of nuclear structure and chemical properties at the upper end of the periodic table. Its production is achieved in particle accelerators by bombarding heavy actinide targets with light ions. This document focuses on the production of this compound isotopes by irradiating californium targets, a commonly employed method in nuclear research laboratories.[1][2][3][4]

Nuclear Reaction and Production Overview

The primary nuclear reaction for the production of this compound-256 is the bombardment of a Californium-249 target with Boron-11 ions.[1][4] The reaction proceeds as follows:

²⁴⁹Cf + ¹¹B → ²⁵⁶Lr + 4n

This reaction is typically carried out in a heavy-ion linear accelerator (HILAC), where a beam of ¹¹B ions is accelerated to a specific energy and directed onto the ²⁴⁹Cf target.[3] The resulting this compound atoms are then chemically separated and purified for subsequent analysis.

A summary of the key parameters for this production method is presented in Table 1.

ParameterValueReference
Target Isotope ²⁴⁹Cf[1][4]
Projectile Ion ¹¹B[1][4]
Product Isotope ²⁵⁶Lr[1][4]
Projectile Energy 67.9 - 70 MeV[5][6]
Target Thickness ~0.5 mg/cm²[5]
Cross-Section ~8.7 nb (calculated)

Experimental Protocols

Californium Target Preparation

The preparation of a stable and uniform californium target is critical for successful this compound production. Molecular plating is a standard method for producing such targets.[5]

Materials and Equipment:

  • Californium-249 oxide (Cf₂O₃)

  • Isopropanol (B130326)

  • Nitric acid

  • Titanium foil (~2.2 µm thick)[5]

  • Molecular plating cell

  • Power supply

  • Heating plate

Protocol:

  • Dissolve a known quantity of ²⁴⁹Cf₂O₃ in nitric acid to form a nitrate (B79036) solution.

  • Evaporate the solution to dryness and redissolve in isopropanol to create the plating solution.

  • Mount a titanium foil as the cathode in the molecular plating cell.

  • Fill the cell with the californium-isopropanol solution.

  • Apply a voltage of several hundred volts to initiate the electrodeposition of a thin, uniform layer of californium oxide onto the titanium foil.

  • Continuously monitor the current and plating time to control the thickness of the deposited layer.

  • Once the desired thickness (~0.5 mg/cm²) is achieved, carefully remove the target from the cell.[5]

  • Heat the target to convert the deposited material to a more stable oxide form.

  • Characterize the target for thickness and uniformity using techniques such as alpha spectroscopy.

Irradiation

The irradiation of the californium target is performed using a heavy-ion linear accelerator.

Equipment:

  • Heavy Ion Linear Accelerator (HILAC)

  • Target chamber

  • Beam monitoring system

Protocol:

  • Mount the prepared ²⁴⁹Cf target in the target chamber of the HILAC.

  • Evacuate the beamline and target chamber to high vacuum.

  • Generate and accelerate a beam of ¹¹B ions to the desired energy (e.g., 67.9-70 MeV).[5][6]

  • Direct the ion beam onto the target. The beam current should be carefully controlled to avoid target damage.

  • Monitor the beam intensity and irradiation time continuously. The total beam dose will depend on the desired yield of this compound. A typical experiment might involve a beam dose of 9.2(9)·10¹⁸ ions.[5]

  • After irradiation, the target is removed from the chamber for chemical processing.

Chemical Separation and Purification of this compound

Due to the short half-life of ²⁵⁶Lr (~27 seconds), rapid chemical separation techniques are essential. A combination of solvent extraction and ion-exchange chromatography is typically employed.

3.3.1. Protocol 1: Solvent Extraction using Thenoyltrifluoroacetone (TTA)

This method provides a rapid initial separation of trivalent actinides, including this compound, from the bulk target material and other reaction products.

Reagents:

  • Thenoyltrifluoroacetone (TTA) solution in methyl isobutyl ketone (MIBK)

  • Buffered acetate (B1210297) or monochloroacetic acid solutions

  • Hydrochloric acid (HCl)

Protocol:

  • Quickly dissolve the irradiated target in a suitable acid, such as concentrated HCl.

  • Adjust the pH of the aqueous solution to a specific value using a buffered acetate solution.

  • Contact the aqueous solution with an organic phase of TTA in MIBK.

  • Agitate the two phases vigorously to facilitate the extraction of trivalent ions into the organic phase.

  • Separate the organic and aqueous phases. The this compound will be in the organic phase.

  • The this compound can then be back-extracted into a fresh aqueous phase, typically a more acidic solution, for further purification or direct measurement.

3.3.2. Protocol 2: Cation-Exchange Chromatography using α-Hydroxyisobutyrate (α-HIB)

This technique provides a finer separation of individual trivalent actinides based on their ionic radii.

Materials and Equipment:

  • Cation-exchange resin (e.g., Dowex 50)

  • Chromatography column

  • α-Hydroxyisobutyrate (α-HIB) solution at a specific concentration and pH

  • Alpha spectrometer

Protocol:

  • Load the this compound-containing aqueous solution from the solvent extraction step (or the dissolved target solution after initial processing) onto a cation-exchange column.

  • Elute the column with an α-HIB solution. The concentration and pH of the eluent are critical for achieving good separation.

  • Collect fractions of the eluate over time.

  • This compound (Lr³⁺) is expected to elute at a specific position relative to other trivalent actinides and lanthanides. Due to the actinide contraction, Lr³⁺ has a smaller ionic radius than preceding actinides and will elute earlier.

  • Analyze the collected fractions using alpha spectroscopy to identify the fractions containing ²⁵⁶Lr by its characteristic alpha decay energy.

Detection and Measurement

The primary method for the detection and quantification of this compound isotopes is alpha spectroscopy.

Equipment:

  • Alpha spectrometer with a solid-state detector

  • Data acquisition system

Protocol:

  • Prepare a thin sample from the purified this compound fraction by evaporation on a metal disc.

  • Place the sample in the vacuum chamber of the alpha spectrometer.

  • Acquire an alpha energy spectrum. The characteristic alpha decay energies for ²⁵⁶Lr are in the range of 8.3 to 8.7 MeV.[7]

  • The decay rate of the alpha peaks corresponding to ²⁵⁶Lr is measured to determine its half-life and confirm its identity.

Visualizations

Experimental Workflow

Lawrencium_Production_Workflow cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_separation Chemical Separation cluster_detection Detection Cf249 Californium-249 Oxide Plating Molecular Plating Cf249->Plating Target Cf-249 Target on Ti Foil Plating->Target Irradiation Bombardment Target->Irradiation HILAC Heavy Ion Linear Accelerator (HILAC) HILAC->Irradiation B11_Beam Boron-11 Beam B11_Beam->HILAC Dissolution Target Dissolution Irradiation->Dissolution Solvent_Extraction Solvent Extraction (TTA) Dissolution->Solvent_Extraction Chromatography Cation-Exchange Chromatography (α-HIB) Solvent_Extraction->Chromatography Lr256_Product Purified this compound-256 Chromatography->Lr256_Product Alpha_Spec Alpha Spectroscopy Lr256_Product->Alpha_Spec Nuclear_Reaction Cf249 ²⁴⁹Cf Compound_Nucleus [²⁶⁰Lr]* Cf249->Compound_Nucleus + B11 ¹¹B B11->Compound_Nucleus Lr256 ²⁵⁶Lr Compound_Nucleus->Lr256 - Neutrons 4n Compound_Nucleus->Neutrons Separation_Logic Start Irradiated Target (Cf, Lr, Fission Products) Dissolution Dissolution in Acid Start->Dissolution Solvent_Extraction Solvent Extraction with TTA (Separates by Charge) Dissolution->Solvent_Extraction Aqueous_Phase1 Aqueous Phase (Bulk Cf, Fission Products) Solvent_Extraction->Aqueous_Phase1 Waste Organic_Phase Organic Phase (Trivalent Actinides including Lr) Solvent_Extraction->Organic_Phase Back_Extraction Back-Extraction Organic_Phase->Back_Extraction Aqueous_Phase2 Aqueous Lr Fraction Back_Extraction->Aqueous_Phase2 Cation_Exchange Cation-Exchange Chromatography with α-HIB (Separates by Ionic Radius) Aqueous_Phase2->Cation_Exchange Elution Elution Cation_Exchange->Elution Lr_Fraction Purified Lr Fraction Elution->Lr_Fraction Other_Actinides Other Actinide Fractions Elution->Other_Actinides

References

Application Notes and Protocols for the Production of Lawrencium-260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the experimental setup and protocols for the production of the isotope Lawrencium-260 (²⁶⁰Lr). This compound, a synthetic transactinide element, is of significant interest in nuclear chemistry and for the study of the properties of superheavy elements. Due to its short half-life, the production, separation, and characterization of ²⁶⁰Lr require specialized and rapid techniques. These application notes detail the nuclear reaction, targetry, irradiation conditions, and the subsequent chemical separation and detection methods employed in the synthesis of ²⁶⁰Lr.

Introduction

This compound (Lr), with atomic number 103, is the last member of the actinide series. Its isotope, ²⁶⁰Lr, has a half-life of approximately 2.7 to 3.0 minutes, primarily decaying by alpha emission.[1] The production of ²⁶⁰Lr is achieved through heavy-ion bombardment of a target material in a particle accelerator. The subsequent isolation and identification of the few atoms produced necessitate highly efficient and rapid chemical separation and detection methods. This document outlines the key experimental considerations and provides a generalized protocol for the production and characterization of ²⁶⁰Lr.

Nuclear Synthesis

The most common nuclear reaction for the production of this compound-260 is the fusion-evaporation reaction involving the bombardment of a Berkelium-249 target with an Oxygen-18 ion beam.[1][2][3]

Nuclear Reaction:

²⁴⁹Bk + ¹⁸O → ²⁶⁰Lr + α + 3n

This reaction is typically carried out in a cyclotron, such as the 88-Inch Cyclotron at Lawrence Berkeley National Laboratory (LBNL), which is equipped to accelerate heavy ions to the required energies.[4]

Target and Projectile
ParameterDescription
Target Material Berkelium-249 (²⁴⁹Bk)
Target Backing Thin Titanium (Ti) foil
Projectile Oxygen-18 (¹⁸O)
Irradiation Parameters
ParameterValue/Range
Projectile Energy ~96 MeV (Specific energy needs to be optimized to maximize the cross-section)
Beam Current Particle µA range (e.g., 0.1 - 1 pµA)
Production Cross-Section ~8.7 nb
Target Thickness ~0.4 - 0.8 mg/cm²

Experimental Workflow

The production and identification of this compound-260 involves a series of time-sensitive steps, from target irradiation to the detection of its decay. A typical experimental workflow is depicted below.

Lawrencium_Production_Workflow cluster_accelerator Particle Accelerator (e.g., 88-Inch Cyclotron) cluster_target Target System cluster_transport Product Transport cluster_separation Rapid Chemical Separation cluster_detection Detection System ion_source ¹⁸O Ion Source cyclotron Cyclotron Acceleration ion_source->cyclotron Inject ¹⁸O ions target ²⁴⁹Bk Target on Ti backing cyclotron->target Bombard with ¹⁸O beam gas_jet Gas-Jet Transport System target->gas_jet Recoil products automated_chem Automated Liquid Scintillation/Chromatography gas_jet->automated_chem Deposit on collection foil alpha_detector Alpha Spectrometer automated_chem->alpha_detector Prepare sample for counting reagents Eluents/Solvents reagents->automated_chem data_acquisition Data Acquisition System alpha_detector->data_acquisition Record alpha decay events data_analysis Data Analysis (Identify ²⁶⁰Lr alpha peak) data_acquisition->data_analysis

Experimental workflow for the production and identification of this compound-260.

Experimental Protocols

Target Preparation

The Berkelium-249 target is typically prepared by molecular plating onto a thin, high-purity titanium foil. This method ensures a uniform target layer and good adhesion to the backing material, which is crucial for withstanding the intense ion beam. The target thickness is a critical parameter that needs to be optimized to maximize the yield of ²⁶⁰Lr while minimizing the energy loss of the beam within the target.

Irradiation

The ²⁴⁹Bk target is mounted in a target chamber and irradiated with an ¹⁸O beam from a cyclotron. The beam energy is carefully selected to match the peak of the excitation function for the desired nuclear reaction channel. The beam current is maximized to the extent the target can withstand without damage to increase the production rate of ²⁶⁰Lr.

Product Collection and Transport

Due to the short half-life of ²⁶⁰Lr, the reaction products must be rapidly transported from the target chamber to the chemistry laboratory. A common technique is the use of a gas-jet transport system. The recoiling ²⁶⁰Lr atoms are stopped in a carrier gas (e.g., helium) seeded with aerosols (e.g., KCl). The gas flow then transports the aerosols, with the attached this compound atoms, through a capillary tube to a collection site.

Rapid Chemical Separation

The collected this compound atoms must be quickly separated from the bulk of the target material, fission products, and other reaction byproducts. This is typically achieved using automated, rapid chemical separation techniques.

4.4.1. Automated Solvent Extraction:

A rapid solvent extraction method can be employed to separate trivalent actinides, including this compound. A common system involves the use of a chelating agent in an organic solvent.

  • Aqueous Phase: A buffered solution (e.g., ammonium (B1175870) citrate (B86180) or α-hydroxyisobutyrate).

  • Organic Phase: A solution of a chelating agent like thenoyltrifluoroacetone (TTA) in a solvent such as methyl isobutyl ketone (MIBK).

  • Procedure: The collected activity is dissolved in the aqueous phase and rapidly mixed with the organic phase. The trivalent actinides are selectively extracted into the organic phase. The phases are then quickly separated, and the organic phase is prepared for alpha spectroscopy.

4.4.2. Automated Ion-Exchange Chromatography:

High-performance liquid chromatography (HPLC) using cation-exchange resins is another powerful technique for separating trivalent actinides.

  • Stationary Phase: A cation-exchange resin.

  • Mobile Phase: A complexing agent such as α-hydroxyisobutyrate (α-HIB) at a specific concentration and pH.

  • Procedure: The collected activity is dissolved in a suitable acid and loaded onto the column. The trivalent actinides are eluted with the α-HIB solution. The elution time of this compound is characteristic and allows for its separation from other elements. Automated systems are crucial to perform this separation within the short half-life of ²⁶⁰Lr.[5]

Detection and Identification

The primary method for the identification of this compound-260 is alpha spectroscopy. The separated this compound fraction is deposited onto a planchet and placed in a vacuum chamber in front of a solid-state alpha detector.

4.5.1. Alpha Spectroscopy Setup:

  • Detector: Passivated Implanted Planar Silicon (PIPS) detector or similar solid-state detector with high resolution.

  • Vacuum: The measurement is performed under high vacuum to minimize energy loss of the alpha particles.

  • Data Acquisition: A multichannel analyzer is used to record the energy spectrum of the emitted alpha particles.

4.5.2. Identification of ²⁶⁰Lr:

This compound-260 is identified by its characteristic alpha decay energy. The primary alpha decay of ²⁶⁰Lr has a mean energy of approximately 8.03 MeV. By analyzing the alpha spectrum, the presence of a peak at this energy, which decays with a half-life of about 2.7-3.0 minutes, confirms the production of ²⁶⁰Lr.

Quantitative Data Summary

ParameterValueReference
Half-life of ²⁶⁰Lr 2.7 - 3.0 minutes[1]
Primary Decay Mode Alpha Emission
Alpha Decay Energy ~8.03 MeV[6]
Production Cross-Section ~8.7 nb[6]
Target Material Berkelium-249[1][2][3]
Projectile Oxygen-18[1][2][3]
Typical Accelerator 88-Inch Cyclotron (LBNL)[4]

Safety Considerations

The handling of Berkelium-249 and the production of this compound-260 involve significant radiological hazards. All procedures must be carried out in appropriately shielded hot cells or glove boxes by trained personnel. Proper radiation monitoring and contamination control procedures are essential.

Conclusion

The production of this compound-260 is a challenging experimental endeavor that pushes the limits of rapid chemical and physical techniques. The protocols outlined in these application notes provide a framework for the successful synthesis and identification of this short-lived transactinide isotope. Further refinements in targetry, accelerator technology, and automated rapid chemistry will continue to advance our understanding of the heaviest elements.

References

Unveiling the Fleeting Chemistry of Lawrencium: Advanced Techniques and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The study of superheavy elements like Lawrencium (Lr), the final member of the actinide series, presents a formidable challenge to chemists due to its production on a one-atom-at-a-time scale and its short half-life. However, a suite of sophisticated techniques has been developed to probe the chemical properties of this elusive element, providing crucial insights into the influence of relativistic effects on the electronic structure and chemical behavior of the heaviest elements. These methods, primarily centered around rapid separation and detection, are pivotal for researchers in nuclear chemistry, radiopharmaceutical development, and fundamental physics.

This document provides detailed application notes and protocols for the key experimental techniques employed in the study of this compound chemistry.

Quantitative Data Summary

The ephemeral nature of this compound isotopes necessitates highly efficient and rapid experimental techniques. The choice of isotope is critical, balancing half-life with production yield.

IsotopeHalf-lifeProduction ReactionPrimary Use in Chemical Studies
260Lr2.7 minutes249Bk(15N, 4n)260LrAqueous and gas-phase chemistry
261Lr39 minutes254Es(22Ne, 5n)261LrLonger-duration experiments
262Lr3.6 hours254Es(22Ne, 4n)262LrStudies requiring greater statistical accuracy
256Lr27 seconds249Cf(11B, 4n)256LrIonization potential measurements[1]

A cornerstone of understanding this compound's chemistry is the determination of its ionization potential, which provides direct insight into the binding energy of its outermost electron.

PropertyExperimental ValuePredicted ValueSignificance
First Ionization Potential4.96 eV4.963(15) eVConfirms the influence of relativistic effects on its electronic configuration.[1]

Experimental Protocols

Solvent Extraction: Probing the Trivalent State

Solvent extraction is a rapid and effective method to determine the oxidation state and complexation behavior of this compound in aqueous solutions. Early experiments confirmed that this compound predominantly exhibits a +3 oxidation state, similar to its lighter homolog, Lutetium.

Objective: To separate this compound from other elements and confirm its trivalent nature by comparing its extraction behavior with known trivalent actinides.

Materials:

  • Aqueous phase: Buffered acetate (B1210297) or monochloroacetate solutions.

  • Organic phase: Thenoyltrifluoroacetone (TTA) dissolved in methyl isobutyl ketone (MIBK).

  • Tracer isotopes of trivalent actinides (e.g., Americium, Curium) and other elements for comparison.

  • Vortex mixer.

  • Centrifuge.

  • Alpha spectrometer.

Protocol:

  • Preparation of Aqueous Phase: Prepare a series of buffered aqueous solutions at varying pH values.

  • Preparation of Organic Phase: Prepare a solution of TTA in MIBK. The concentration of TTA will influence the extraction efficiency and should be optimized based on preliminary experiments with homologous elements.

  • Introduction of this compound: The this compound atoms, produced via a nuclear reaction, are transported and dissolved into the aqueous phase. Known trivalent actinide tracers are also added.

  • Extraction: a. Mix equal volumes of the aqueous phase containing this compound and the organic phase in a microcentrifuge tube. b. Vortex the mixture vigorously for a predetermined time (e.g., 30-60 seconds) to facilitate the transfer of the metal-TTA complex into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.

  • Sample Analysis: a. Carefully pipette aliquots of both the organic and aqueous phases onto separate planchets. b. Evaporate the solvent to create a thin, uniform source for alpha spectroscopy. c. Measure the alpha activity in each phase to determine the distribution ratio (D) of this compound and the tracer elements as a function of pH.

  • Data Analysis: A plot of log(D) versus pH for this compound should show a slope of +3, confirming its trivalent state. The extraction behavior should be similar to that of the known trivalent actinide tracers.

Solvent_Extraction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Aq_Phase Aqueous Phase (Buffered) Lr_Intro Introduce Lr and Tracers Aq_Phase->Lr_Intro Org_Phase Organic Phase (TTA in MIBK) Org_Phase->Lr_Intro Mixing Vortex Mixing Lr_Intro->Mixing Centrifuge Centrifugation Mixing->Centrifuge Sampling Sample Aqueous & Organic Phases Centrifuge->Sampling Alpha_Spec Alpha Spectroscopy Sampling->Alpha_Spec Data_Analysis Determine Distribution Ratio Alpha_Spec->Data_Analysis

Solvent Extraction Workflow for this compound.
Ion Exchange Chromatography: Elucidating Ionic Radius and Complexation

Ion exchange chromatography separates ions based on their affinity for a charged stationary phase. This technique is instrumental in comparing the ionic radius and complexation strength of this compound with other actinides and lanthanides.

Objective: To determine the elution behavior of this compound from a cation exchange resin and compare it to homologous elements.

Materials:

  • Cation exchange resin (e.g., Dowex 50).

  • Chromatography column.

  • Eluent: Ammonium (B1175870) α-hydroxyisobutyrate solution at a specific pH.

  • Tracer isotopes of other trivalent actinides and lanthanides.

  • Fraction collector.

  • Alpha spectrometer.

Protocol:

  • Column Preparation: Pack a chromatography column with the cation exchange resin and equilibrate it with the starting eluent.

  • Sample Loading: Introduce the this compound atoms and tracer elements, dissolved in a small volume of dilute acid, onto the top of the resin bed.

  • Elution: Begin the flow of the ammonium α-hydroxyisobutyrate eluent through the column. The elution is typically performed isocratically.

  • Fraction Collection: Collect the eluate in small, sequential fractions using an automated fraction collector.

  • Sample Analysis: a. Prepare each fraction for alpha spectroscopy by evaporating the eluent. b. Measure the alpha activity in each fraction to determine the elution position of this compound and the other elements.

  • Data Analysis: The elution order of the trivalent actinides, including this compound, is typically in the reverse order of their atomic number due to the actinide contraction. This compound is expected to elute in a position analogous to Lutetium in the lanthanide series.

Ion_Exchange_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Column_Prep Equilibrate Cation Exchange Column Sample_Load Load Lr and Tracers Column_Prep->Sample_Load Elution Elute with α-HIB Sample_Load->Elution Fraction_Collect Collect Fractions Elution->Fraction_Collect Alpha_Spec Alpha Spectroscopy of Fractions Fraction_Collect->Alpha_Spec Elution_Profile Determine Elution Profile Alpha_Spec->Elution_Profile

Ion Exchange Chromatography Workflow.
Surface Ionization: Measuring the First Ionization Potential

Surface ionization is a highly sensitive technique used to measure the first ionization potential of elements that can only be produced in minute quantities. This method was successfully applied to determine the first ionization potential of this compound.

Objective: To measure the first ionization potential of this compound by surface ionization.

Materials:

  • Particle accelerator for producing this compound isotopes.

  • Target material (e.g., 249Cf).

  • Gas-jet transport system.

  • Surface ion source (e.g., a heated tantalum or tungsten surface).

  • Mass separator.

  • Alpha detector.

Protocol:

  • Production of this compound: The isotope 256Lr is produced by bombarding a 249Cf target with 11B ions from a particle accelerator.[1]

  • Transport: The recoiling this compound atoms are thermalized in a helium-filled chamber and transported by a gas jet to the surface ion source.

  • Ionization: The this compound atoms are adsorbed onto a hot metallic surface (the ionizer). At high temperatures, a fraction of the atoms are desorbed as positive ions. The ionization efficiency is dependent on the ionization potential of the element and the work function of the surface material.

  • Mass Separation: The ions are extracted from the source, accelerated, and passed through a mass separator to isolate the this compound ions from other species.

  • Detection: The mass-separated this compound ions are implanted into a detector, and their characteristic alpha decay is measured.

  • Data Analysis: The ionization efficiency of this compound is determined by comparing the number of detected ions to the number of atoms transported to the ion source. By calibrating the system with elements of known ionization potentials, the first ionization potential of this compound can be determined.

Surface_Ionization_Workflow cluster_production Production & Transport cluster_measurement Measurement cluster_analysis Analysis Accelerator Particle Accelerator Target Target (e.g., 249Cf) Accelerator->Target Gas_Jet Gas-Jet Transport Target->Gas_Jet Ion_Source Surface Ion Source Gas_Jet->Ion_Source Mass_Separator Mass Separator Ion_Source->Mass_Separator Detector Alpha Detector Mass_Separator->Detector Data_Analysis Determine Ionization Potential Detector->Data_Analysis

Surface Ionization Experimental Workflow.

These advanced techniques, while experimentally demanding, are indispensable for expanding our knowledge of the chemical properties of this compound and other superheavy elements. The data obtained from these experiments are crucial for benchmarking theoretical models that predict the behavior of elements at the extremes of the periodic table.

References

Application Notes and Protocols for Gas-Phase Chemistry of Lawrencium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawrencium (Lr), the final member of the actinide series, presents a unique subject for chemical investigation due to its radioactivity and the requirement for its synthesis in particle accelerators.[1] The study of its chemical properties, particularly in the gas phase, provides crucial insights into the influence of relativistic effects on the electronic structure and chemical bonding of the heaviest elements.[1][2] this compound trichloride (B1173362) (LrCl₃) is the anticipated volatile compound formed when this compound reacts with chlorine, making it a key species for gas-phase chemical studies.[3] These investigations primarily utilize online gas-phase thermochromatography to probe the volatility and adsorption behavior of LrCl₃ on various surfaces, typically quartz. This document provides a detailed overview of the current understanding of the gas-phase chemistry of LrCl₃, protocols for its experimental investigation, and a summary of relevant data.

Data Presentation

Direct experimental quantitative data for the gas-phase chemistry of this compound trichloride is exceptionally scarce due to the challenges of producing and handling this element. However, based on theoretical studies and experimental trends observed for other trivalent actinide chlorides, the following data can be inferred.

Table 1: Comparison of Volatility and Adsorption Enthalpy for Trivalent Actinide and Lanthanide Chlorides

CompoundVolatilityPredicted/Measured Adsorption Enthalpy on Quartz (-ΔHads)Data Source
This compound Trichloride (LrCl₃) Similar to other trivalent actinide chlorides Predicted to be similar to LuCl₃ Theoretical Predictions,
Lutetium Trichloride (LuCl₃)HighData not available in snippetsN/A
Curium Trichloride (CmCl₃)HighData not available in snippetsN/A
Fermium Trichloride (FmCl₃)HighData not available in snippetsN/A
Nobelium Trichloride (NoCl₃)HighData not available in snippetsN/A
Rutherfordium Tetrachloride (RfCl₄)Significantly HigherData not available in snippets

Note: The volatility of LrCl₃ is expected to be much lower than that of rutherfordium chloride.

Experimental Protocols

The primary technique for investigating the gas-phase chemistry of short-lived transactinide elements like this compound is online thermochromatography.[3][4][5] This method allows for the rapid separation and detection of volatile species on an "atom-at-a-time" basis.[2]

Protocol 1: Online Gas-Phase Thermochromatography of this compound Trichloride

Objective: To determine the adsorption enthalpy of LrCl₃ on a quartz surface to assess its volatility.

Materials:

  • Particle accelerator for this compound production (e.g., cyclotron).

  • Target material (e.g., Berkelium-249).

  • Projectile beam (e.g., Oxygen-18).

  • Gas-jet transport system.

  • Aerosol particles (e.g., KCl).

  • Chlorinating agent (e.g., a mixture of Cl₂ and SOCl₂ gas).

  • Thermochromatography column (quartz).

  • Detector array (e.g., silicon alpha detectors) positioned along the column.

  • Data acquisition system.

  • Monte Carlo simulation software for data analysis.[6][7]

Methodology:

  • Production of this compound: this compound isotopes (e.g., ²⁶⁰Lr) are produced via a nuclear fusion reaction in a particle accelerator. For example, by bombarding a ²⁴⁹Bk target with an ¹⁸O beam.

  • Thermalization and Transport: The recoiling Lr atoms are thermalized in a recoil chamber filled with an inert gas (e.g., helium) containing aerosol particles (e.g., KCl). The Lr atoms attach to these aerosols.

  • Gas-Jet Transport: The aerosol-laden gas is rapidly transported from the target chamber to the chemistry setup via a capillary tube using a gas-jet system.

  • In-situ Chlorination: The transported Lr atoms are introduced into a high-temperature reaction zone where they react with a chlorinating gas mixture (e.g., Cl₂/SOCl₂) to form volatile LrCl₃ molecules.

  • Thermochromatographic Separation: The gas stream containing LrCl₃ is passed through a quartz chromatography column which has a negative temperature gradient applied along its length.

  • Adsorption and Desorption: As the LrCl₃ molecules travel down the column, they undergo a series of adsorption and desorption events on the quartz surface.

  • Deposition: Due to the temperature gradient, the molecules will deposit in a specific temperature zone characteristic of their volatility. Less volatile compounds deposit at higher temperatures, while more volatile compounds travel further down the column to lower temperatures.

  • Detection: The alpha decay of the deposited Lr atoms is detected by an array of silicon detectors placed along the column. The distribution of the detected alpha events as a function of temperature creates a thermochromatogram.

  • Data Analysis: The experimental thermochromatogram is compared with the results of Monte Carlo simulations.[6][7] The simulations model the transport and interaction of the molecules within the column for different assumed adsorption enthalpies. The adsorption enthalpy of LrCl₃ is determined by finding the best fit between the simulated and experimental deposition profiles.

Mandatory Visualization

Experimental_Workflow_Thermochromatography cluster_Production Isotope Production cluster_Transport Transport & Chlorination cluster_Separation Separation & Detection cluster_Analysis Data Analysis Target Target (e.g., Bk-249) GasJet Gas-Jet Transport (He + KCl aerosol) Target->GasJet Recoiling Lr atoms Beam Projectile Beam (e.g., O-18) Accelerator Particle Accelerator Beam->Accelerator Accelerator->Target Bombardment Chlorination In-situ Chlorination (Cl2/SOCl2 gas) GasJet->Chlorination Formation of LrCl3 ThermoColumn Thermochromatography Column (Quartz, Temp. Gradient) Chlorination->ThermoColumn Detectors Alpha Detectors ThermoColumn->Detectors Deposition & Decay DataAcq Data Acquisition Detectors->DataAcq MCSim Monte Carlo Simulation DataAcq->MCSim Experimental Data AdsorptionEnthalpy Adsorption Enthalpy (-ΔH_ads) MCSim->AdsorptionEnthalpy Determination Logical_Relationship_Adsorption_Enthalpy cluster_Experiment Experimental Measurement cluster_Simulation Theoretical Modeling Deposition_Profile Deposition Profile of LrCl3 (Counts vs. Temperature) Comparison Comparison & Best Fit Deposition_Profile->Comparison MC_Simulation Monte Carlo Simulation Simulated_Profile Simulated Deposition Profile MC_Simulation->Simulated_Profile Assumed_Enthalpy Assumed Adsorption Enthalpy (-ΔH_ads) Assumed_Enthalpy->MC_Simulation Simulated_Profile->Comparison Determined_Enthalpy Determined Adsorption Enthalpy of LrCl3 Comparison->Determined_Enthalpy

References

Aqueous-Phase Chemistry of the Lawrencium(III) Ion: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawrencium (Lr), the final member of the actinide series, is a synthetically produced element with no stable isotopes. Its chemistry is of significant interest as it bridges the actinide and transactinide series. Due to its extreme radioactivity and the atom-at-a-time scale of its production, the experimental study of its aqueous chemistry is exceptionally challenging. Nevertheless, pioneering experiments have successfully elucidated key properties of the this compound(III) ion (Lr³⁺) in aqueous solution, confirming its existence as the most stable oxidation state.[1] This document provides a detailed overview of the experimental techniques used to study Lr³⁺ in the aqueous phase, including comprehensive protocols for ion exchange chromatography and solvent extraction, along with a summary of the key quantitative data obtained.

I. Physicochemical Properties of this compound(III)

The aqueous chemistry of this compound is dominated by the trivalent oxidation state (Lr³⁺).[1] Attempts to reduce Lr³⁺ to a divalent or monovalent state in aqueous solution have been unsuccessful, setting a lower limit for the standard reduction potential of the Lr³⁺/Lr²⁺ couple at < -0.44 V.[2] Key physicochemical properties of the Lr³⁺ ion that have been experimentally determined are summarized in the table below.

PropertyValueMethodReference
Ionic Radius88.1 ± 0.1 pmCation Exchange Chromatography[1]
Hydration Enthalpy-3685 ± 13 kJ/molCation Exchange Chromatography[1][3]
Standard Reduction Potential (E° Lr³⁺/Lr²⁺)< -0.44 VVoltammetry[2]

II. Experimental Protocols

A. Ion Exchange Chromatography for the Determination of Ionic Radius and Hydration Enthalpy

Ion exchange chromatography has been a pivotal technique for probing the chemical properties of Lr³⁺. By comparing its elution behavior with that of trivalent lanthanide ions of known ionic radii, the ionic radius and hydration enthalpy of Lr³⁺ have been determined.[1][3]

Protocol: Cation Exchange Chromatography with α-Hydroxyisobutyrate

This protocol is based on the experiments conducted by Brüchle, Scherer, Hoffman, and colleagues in 1988.

1. Materials and Reagents:

  • Cation Exchange Resin: Aminex A5 cation exchange resin (13 µm particle size) or similar strongly acidic cation exchanger.

  • Eluent: Ammonium (B1175870) α-hydroxyisobutyrate (α-HIBA) solution (e.g., 0.12 M), pH adjusted (e.g., to 4.85) with ammonium hydroxide.

  • Loading Solution: Dilute acid (e.g., 0.05 M α-HIBA at pH 4.85) containing the produced this compound atoms and lanthanide tracers.

  • Lanthanide Tracers: Radioisotopes of trivalent lanthanides with ionic radii in the expected range of Lr³⁺ (e.g., ¹⁶⁶Ho, ¹⁷¹Er, ¹⁷¹Tm).

  • Chromatography Column: A high-performance liquid chromatography (HPLC) column (e.g., 2.54 cm x 25 cm) packed with the cation exchange resin.

  • Detection System: Alpha-particle spectroscopy system for identifying the eluted radioisotopes.

2. Experimental Procedure:

  • Column Preparation:

    • Prepare a slurry of the cation exchange resin in the eluent solution.

    • Pack the HPLC column with the resin slurry, ensuring a uniform and well-settled resin bed.

    • Equilibrate the column by passing several column volumes of the eluent through it until the pH and conductivity of the effluent are stable.

  • Sample Loading:

    • The this compound atoms, produced via a nuclear reaction (e.g., ¹⁸O bombardment of a ²⁴⁹Bk target), are collected and dissolved in the loading solution along with the lanthanide tracers.

    • The sample solution is carefully loaded onto the top of the equilibrated column.

  • Elution:

    • Begin the elution by pumping the α-HIBA eluent through the column at a constant flow rate.

    • Collect the effluent in fractions over time.

  • Detection and Analysis:

    • Measure the alpha-particle activity of each fraction to determine the elution position of this compound and the lanthanide tracers.

    • Construct an elution curve by plotting the activity as a function of the elution volume or time.

    • The elution position of Lr³⁺ is compared to the elution positions of the lanthanide tracers.

    • By correlating the elution position with the known ionic radii of the lanthanides, the ionic radius of Lr³⁺ can be interpolated.

    • The hydration enthalpy is then calculated from the determined ionic radius using theoretical models.

Experimental Workflow for Ion Exchange Chromatography of Lr(III)

Ion_Exchange_Workflow cluster_production Production of this compound cluster_separation Cation Exchange Chromatography cluster_analysis Analysis prod Nuclear Reaction (e.g., ¹⁸O + ²⁴⁹Bk) collect Collection of Recoil Products prod->collect dissolve Dissolution in Loading Solution with Lanthanide Tracers collect->dissolve load Sample Loading dissolve->load column HPLC Column (Aminex A5 Resin) elute Elution with α-HIBA column->elute load->column fraction Fraction Collection elute->fraction detect Alpha Spectroscopy fraction->detect elution_curve Construct Elution Curve detect->elution_curve compare Compare Elution Position with Lanthanide Tracers elution_curve->compare calculate Determine Ionic Radius and Hydration Enthalpy compare->calculate

Caption: Workflow for the determination of Lr(III) ionic radius and hydration enthalpy.

B. Solvent Extraction for Confirmation of Trivalent State

Solvent extraction was one of the first chemical techniques applied to study this compound, providing early evidence for its trivalent nature.[1]

Protocol: Solvent Extraction with Thenoyltrifluoroacetone (TTA)

This protocol is based on the initial studies by Silva and colleagues in 1970.

1. Materials and Reagents:

  • Organic Phase: A solution of thenoyltrifluoroacetone (TTA) in a suitable organic solvent (e.g., 0.2 M TTA in methyl isobutyl ketone - MIBK).

  • Aqueous Phase: A buffered aqueous solution at a specific pH. The original experiments used buffered acetic and monochloroacetic acids.

  • This compound Source: Aqueous solution containing the produced this compound atoms.

  • Tracer Ions: Radioisotopes of elements with known extraction behavior (e.g., other trivalent actinides) can be included for comparison.

  • Phase Separation Equipment: Centrifuge tubes and a centrifuge.

  • Detection System: Radiation detectors for quantifying the amount of this compound in each phase.

2. Experimental Procedure:

  • Phase Preparation:

    • Prepare the organic and aqueous phase solutions to the desired concentrations and pH.

  • Extraction:

    • In a centrifuge tube, combine equal volumes of the aqueous solution containing this compound and the organic phase.

    • Agitate the mixture vigorously for a predetermined time to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.

  • Analysis:

    • Carefully separate the two phases.

    • Measure the radioactivity of this compound in both the aqueous and organic phases.

    • Calculate the distribution coefficient (Kd) as the ratio of the concentration of this compound in the organic phase to its concentration in the aqueous phase.

    • Compare the extraction behavior of this compound with that of other trivalent actinides to confirm its trivalent character.

Experimental Workflow for Solvent Extraction of Lr(III)

Solvent_Extraction_Workflow cluster_preparation Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis aq_phase Aqueous Phase (Buffered, containing Lr³⁺) mix Mix Aqueous and Organic Phases aq_phase->mix org_phase Organic Phase (TTA in MIBK) org_phase->mix agitate Vigorous Agitation mix->agitate separate Phase Separation (Centrifugation) agitate->separate aq_sample Aqueous Phase Sample separate->aq_sample org_sample Organic Phase Sample separate->org_sample detect_aq Measure Activity (A_aq) aq_sample->detect_aq detect_org Measure Activity (A_org) org_sample->detect_org calculate_kd Calculate Distribution Coefficient (Kd = A_org / A_aq) detect_aq->calculate_kd detect_org->calculate_kd compare Compare with other Trivalent Actinides calculate_kd->compare

Caption: Workflow for the solvent extraction of Lr(III) to confirm its trivalent state.

III. Signaling Pathways and Logical Relationships

The determination of the fundamental properties of the this compound(III) ion relies on a logical progression from its production to its chemical characterization, with each step providing crucial information for the next.

Logical Relationship in the Study of Lr(III) Aqueous Chemistry

Logical_Relationship A Production of Lr Isotopes (e.g., ²⁶⁰Lr) B Introduction into Aqueous Phase A->B C Chemical Separation (Ion Exchange or Solvent Extraction) B->C D Comparison with Homologous Elements (Lanthanides/Actinides) C->D Elution/Extraction Behavior E Determination of Oxidation State (+3) D->E F Determination of Ionic Radius D->F G Calculation of Hydration Enthalpy F->G Theoretical Models

Caption: Logical flow for characterizing the aqueous-phase properties of Lr(III).

References

Rapid Chemical Separation of Lawrencium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawrencium (Lr), the final member of the actinide series, is a synthetic, short-lived element that presents significant challenges for chemical characterization. Due to its production on a one-atom-at-a-time scale and its rapid decay, fast and efficient separation techniques are paramount for studying its chemical properties. These studies are crucial for understanding the influence of relativistic effects on the electronic structure and chemical behavior of the heaviest elements. This document provides detailed application notes and protocols for the rapid chemical separation of this compound, focusing on aqueous and gas-phase techniques.

Key Separation Techniques

The primary methods for the rapid separation of this compound are solvent extraction, ion-exchange chromatography, and gas-phase thermochromatography. These techniques exploit the unique chemical properties of this compound, primarily its stable trivalent oxidation state (Lr³⁺) in aqueous solutions.

Solvent Extraction with Thenoyltrifluoroacetone (TTA)

Solvent extraction is a rapid and effective method for separating this compound from other elements. Thenoyltrifluoroacetone (TTA) is a chelating agent that forms a stable complex with Lr³⁺, which can then be extracted into an organic solvent.

Application Note: This method is particularly useful for fast, single-step separations. The efficiency of the extraction is highly dependent on the pH of the aqueous phase. This compound, as a trivalent actinide, extracts at a specific pH range, allowing for its separation from other ions that extract at different pH values. Methyl isobutyl ketone (MIBK) is a common organic solvent used in this process.

Experimental Protocol: TTA-MIBK Extraction of this compound

Objective: To separate Lr³⁺ from a mixture of reaction products.

Materials:

  • Aqueous solution containing this compound and other radionuclides.

  • Thenoyltrifluoroacetone (TTA) solution in methyl isobutyl ketone (MIBK).

  • Buffered aqueous solutions of varying pH.

  • Vortex mixer.

  • Centrifuge.

  • Alpha spectrometer.

Procedure:

  • Prepare a buffered aqueous solution containing the products of the nuclear reaction used to synthesize this compound.

  • Adjust the pH of the aqueous solution to the desired value.

  • Add an equal volume of the TTA-MIBK solution.

  • Vigorously mix the two phases for a sufficient time (e.g., 30 seconds) to ensure equilibrium is reached.

  • Separate the aqueous and organic phases by centrifugation.

  • Aliquot samples from both the organic and aqueous phases for alpha spectrometric analysis to determine the distribution of this compound.

  • The distribution coefficient (Kd) can be calculated as the ratio of the activity in the organic phase to the activity in the aqueous phase.

Data Presentation:

IonpH for 50% Extraction (0.2 M TTA in Benzene)
Ac³⁺4.6
Th⁴⁺1.0
Pa⁵⁺-0.5
U⁶⁺O₂²⁺3.1
Np⁴⁺1.0
Pu³⁺3.1
Pu⁴⁺0.5
Am³⁺3.3
Cm³⁺3.3
Bk³⁺3.2
Cf³⁺3.2
Es³⁺3.2
Fm³⁺3.2
Md³⁺3.2
Lr³⁺ ~3.2 - 3.5 (estimated)

Note: The extraction pH for this compound is expected to be similar to other heavy trivalent actinides. The table is compiled from various sources and provides a general guide for separation strategies.

Cation-Exchange Chromatography with α-Hydroxyisobutyrate (α-HIB)

Cation-exchange chromatography is a powerful technique for separating trivalent actinides and lanthanides based on their ionic radii. The ions are adsorbed onto a cation-exchange resin and then selectively eluted with a complexing agent, such as α-hydroxyisobutyrate (α-HIB).

Application Note: This method provides excellent separation of trivalent actinides. The elution order is generally determined by the ionic radius, with smaller ions forming stronger complexes with α-HIB and therefore eluting earlier. This compound, with its relatively small ionic radius for an actinide, is expected to elute in the vicinity of Erbium (Er) and Thulium (Tm). This technique is often automated for rapid and repetitive separations, using systems like the Automated Rapid Chemistry Apparatus (ARCA).

Experimental Protocol: Separation of this compound using Cation-Exchange Chromatography

Objective: To separate Lr³⁺ from other trivalent actinides and lanthanides.

Materials:

  • Cation-exchange resin (e.g., Dowex 50, Aminex A5).

  • Chromatography column.

  • α-hydroxyisobutyrate (α-HIB) solution at a specific concentration and pH.

  • Pump for eluent delivery.

  • Fraction collector.

  • Alpha detector.

Procedure:

  • Pack a chromatography column with the cation-exchange resin.

  • Condition the column with a buffer solution at the desired starting pH.

  • Load the aqueous solution containing this compound and other ions onto the column.

  • Begin elution with the α-HIB solution at a constant flow rate.

  • Collect fractions of the eluate at regular intervals.

  • Measure the alpha activity of each fraction to determine the elution profile of the different elements.

  • The elution position (or volume) is characteristic of each element.

Data Presentation:

Relative Elution Positions of Trivalent Actinides and Lanthanides with α-Hydroxyisobutyrate

ElementElution Position (relative to Gd)
Lu0.38
Yb0.44
Tm0.51
Er0.59
Lr ~0.6 (similar to Er)
Ho0.68
Dy0.78
Tb0.89
Gd1.00
Eu1.13
Sm1.30
Pm1.50
Nd1.67
Pr1.85
Ce2.08
La2.34
Md-
Fm-
Es-
Cf-
Bk-
Cm-
Am-

Note: The elution positions are relative and can vary based on experimental conditions such as resin type, particle size, column dimensions, temperature, and eluent concentration and pH. The position of this compound is based on experimental observations that it elutes near Erbium.

Gas-Phase Thermochromatography

Gas-phase chemistry offers a very rapid separation method based on the volatility of compounds. For this compound, this typically involves the formation of a chloride compound.

Application Note: In this technique, nuclear reaction products are thermalized in a gas stream containing a reactive agent (e.g., chlorine gas). The resulting volatile chlorides are then transported through a temperature gradient in a chromatography column. Less volatile compounds deposit at higher temperatures, while more volatile compounds travel further down the column to cooler regions.

Experimental Protocol: Thermochromatography of this compound Chloride

Objective: To separate this compound from other elements based on the volatility of their chlorides.

Materials:

  • Thermochromatography column with a controlled temperature gradient.

  • Inert gas (e.g., helium or nitrogen) mixed with a chlorinating agent (e.g., chlorine gas or carbon tetrachloride vapor).

  • Detection system (e.g., movable alpha detectors) along the column.

Procedure:

  • The products from the nuclear reaction are swept into the thermochromatography column by the carrier gas.

  • In the hot zone of the column, the elements react with the chlorinating agent to form chlorides.

  • The volatile chlorides are carried along the column, which has a decreasing temperature gradient.

  • The different metal chlorides deposit on the column walls at temperatures corresponding to their volatility.

  • The position of deposition is determined by detecting the radioactive decay of the separated isotopes.

Data Presentation:

Deposition Temperatures of Various Chlorides in Thermochromatography

CompoundDeposition Temperature (°C)
HfCl₄~150
ZrCl₄~150
NbCl₅~100
TaCl₅~100
LrCl₃ ~600-700
CmCl₃~600-700
AmCl₃~600-700
PuCl₃~600-700
AcCl₃~700-800

Note: The deposition temperatures are approximate and depend on the specific experimental setup, including the carrier gas flow rate and the nature of the column surface. The data indicates that LrCl₃ is a relatively non-volatile chloride, similar to other trivalent actinide chlorides.

Visualizations

Experimental Workflow for this compound Separation

Lawrencium_Separation_Workflow cluster_production Production cluster_separation Separation cluster_analysis Analysis Target Target Material (e.g., ²⁴⁹Cf) Production Nuclear Reaction (Lr Synthesis) Target->Production Projectile Projectile Beam (e.g., ¹¹B) Projectile->Production Accelerator Particle Accelerator Accelerator->Projectile Collection Product Collection (Gas Jet System) Production->Collection Recoils Aqueous_Prep Aqueous Sample Preparation Collection->Aqueous_Prep Gas_Phase Gas-Phase Thermochromatography Collection->Gas_Phase Aerosols Solvent_Ext Solvent Extraction (TTA/MIBK) Aqueous_Prep->Solvent_Ext Ion_Ex Ion-Exchange Chromatography (α-HIB) Aqueous_Prep->Ion_Ex Detection Alpha Spectroscopy Solvent_Ext->Detection Ion_Ex->Detection Gas_Phase->Detection Data_Analysis Data Analysis (Yield, Purity) Detection->Data_Analysis

Caption: Experimental workflow for this compound production, separation, and analysis.

Logical Relationship of this compound Separation Techniques

Lawrencium_Separation_Logic Start This compound Atoms (in mixture) Aqueous_Chem Aqueous Chemistry Start->Aqueous_Chem Gas_Chem Gas-Phase Chemistry Start->Gas_Chem Solvent_Ext Solvent Extraction (based on chelation & phase partitioning) Aqueous_Chem->Solvent_Ext Ion_Ex Ion-Exchange Chromatography (based on ionic radius & complexation) Aqueous_Chem->Ion_Ex Thermo_Chroma Thermochromatography (based on volatility of chlorides) Gas_Chem->Thermo_Chroma Isolated_Lr Isolated this compound Solvent_Ext->Isolated_Lr Ion_Ex->Isolated_Lr Thermo_Chroma->Isolated_Lr

Caption: Logical flow of this compound separation methodologies.

Conclusion

The rapid chemical separation of this compound is a critical and challenging field of study. The choice of technique depends on the specific experimental goals, such as the required speed of separation, the desired purity, and the nature of the produced isotopes. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the chemical properties of this enigmatic element at the farthest reaches of the periodic table. Further developments in automated systems and novel separation materials will continue to push the boundaries of what is known about this compound and other superheavy elements.

Application Notes and Protocols for the Solvent Extraction of Lawrencium using Thenoyltrifluoroacetone (TTA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawrencium (Lr), the final member of the actinide series, is a synthetic, radioactive element produced in minute quantities with very short-lived isotopes.[1][2][3] Consequently, the study of its chemical properties is challenging and relies on rapid, single-atom-at-a-time experimental techniques.[4] Solvent extraction using the chelating agent thenoyltrifluoroacetone (TTA) has been a cornerstone method for elucidating the fundamental chemical behavior of this compound, particularly for confirming its stable trivalent oxidation state (Lr³⁺) in aqueous solutions.[3][4]

These application notes provide a detailed overview and protocol for the solvent extraction of this compound with TTA. Due to the scarcity of specific quantitative data for this compound, this document leverages data from analogous trivalent actinides to illustrate the expected behavior and provide a robust experimental framework.

Principle of Extraction

The solvent extraction of trivalent actinides, including this compound, with TTA is based on the formation of a neutral chelate complex that is soluble in an organic solvent. The TTA molecule exists in a keto-enol tautomeric equilibrium, with the enol form acting as a weak acid. In the aqueous phase, the enol form can deprotonate, and the resulting TTA anion (TTA⁻) chelates with the trivalent metal ion (M³⁺). The overall extraction equilibrium can be represented as:

M³⁺(aq) + 3HTTA(org) ⇌ M(TTA)₃(org) + 3H⁺(aq)

The distribution of the metal ion between the organic and aqueous phases is highly dependent on the pH of the aqueous solution. As the pH increases, the equilibrium shifts to the right, favoring the formation of the neutral metal-TTA complex and its extraction into the organic phase.

Application Notes

  • Confirmation of Trivalent State: The primary application of TTA solvent extraction in this compound chemistry has been to confirm its existence as a stable trivalent ion (Lr³⁺) in aqueous solutions. Its extraction behavior is analogous to that of other known trivalent actinides.[4][5]

  • Separation from Divalent and Tetravalent Ions: The pH-dependent nature of the extraction allows for the group separation of trivalent actinides from divalent (like No²⁺) and tetravalent (like Th⁴⁺) ions. Trivalent ions typically extract at a moderately acidic pH range, which is distinct from the extraction conditions for ions of other valencies.

  • Challenges with Short-Lived Isotopes: The most commonly used isotopes of this compound, such as ²⁵⁶Lr (half-life ≈ 28 seconds) and ²⁶⁰Lr (half-life ≈ 3 minutes), necessitate extremely rapid experimental procedures.[1][5] The entire extraction and phase separation process must be completed within a timeframe comparable to the isotope's half-life.[6]

  • Choice of Organic Solvent: Methyl isobutyl ketone (MIBK) is a common solvent for dissolving TTA in the extraction of actinides.[4][5] Its properties facilitate rapid and clean phase separation.

  • Aqueous Phase Composition: Buffered solutions, such as acetate (B1210297) buffers, are used to maintain a stable pH during the extraction process, which is critical for reproducible results.[5]

Experimental Protocols

The following is a generalized protocol for the solvent extraction of this compound using TTA, based on the pioneering work with this compound and established procedures for other trivalent actinides.

Materials and Reagents
  • Organic Phase: 0.02 M Thenoyltrifluoroacetone (TTA) in Methyl Isobutyl Ketone (MIBK).

  • Aqueous Phase: Acetate buffer solutions of varying pH (e.g., pH 3 to 6).

  • This compound Tracer: A source of this compound isotopes (e.g., from a nuclear reaction).

  • Other Actinide Tracers (Optional): For comparative studies (e.g., ²⁴¹Am, ²⁴⁴Cm, ²⁵²Cf).

  • Glassware: Conical vials or test tubes.

  • Mixing and Separation Equipment: Vortex mixer and a centrifuge for rapid phase separation.

  • Radiation Detection System: Alpha spectrometer or other suitable detector for quantifying the amount of tracer in each phase.

Protocol
  • Preparation of Solutions:

    • Prepare a 0.02 M stock solution of TTA in MIBK.

    • Prepare a series of acetate buffer solutions with pH values ranging from 3 to 6.

  • Extraction Procedure:

    • In a conical vial, add equal volumes (e.g., 200 µL) of the organic phase (0.02 M TTA in MIBK) and the aqueous phase (acetate buffer at a specific pH) containing the this compound tracer.

    • Immediately cap the vial and vortex vigorously for at least 20 seconds to ensure thorough mixing and facilitate the rapid formation of the Lr(TTA)₃ complex.

    • Centrifuge the vial at high speed for at least 30 seconds to achieve a clean and rapid separation of the aqueous and organic phases.

  • Sample Analysis:

    • Carefully pipette equal aliquots from both the organic and aqueous phases.

    • Prepare each aliquot for alpha spectroscopy or other appropriate radiation measurement to determine the activity in each phase.

  • Data Analysis:

    • Calculate the distribution coefficient (Kd) for each pH value using the following formula: Kd = (Activity in organic phase / Volume of organic phase) / (Activity in aqueous phase / Volume of aqueous phase)

    • The extraction efficiency (%E) can be calculated as: %E = (Kd / (Kd + (Volume of aqueous phase / Volume of organic phase))) * 100

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents representative distribution coefficients (Kd) for analogous trivalent actinides extracted with TTA under similar conditions. The extraction of this compound is expected to follow a similar trend.

pHAmericium (Am³⁺) KdCurium (Cm³⁺) KdCalifornium (Cf³⁺) KdThis compound (Lr³⁺) Kd (Expected)
3.0~1~1~2~1-5
3.5~10~10~20~10-30
4.0~100~100~200~100-300
4.5>1000>1000>2000>1000
5.0>1000>1000>2000>1000

Note: The Kd values for Am, Cm, and Cf are approximate and collated from various studies on trivalent actinide extraction with TTA. The expected Kd values for this compound are an extrapolation based on its known chemical similarity to these elements.

Visualizations

Experimental Workflow

SolventExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_org Prepare Organic Phase (0.02 M TTA in MIBK) mix Combine and Vortex (≥ 20 seconds) prep_org->mix prep_aq Prepare Aqueous Phase (Buffered pH, Lr Tracer) prep_aq->mix separate Centrifuge (≥ 30 seconds) mix->separate aliquot Aliquot Organic and Aqueous Phases separate->aliquot measure Alpha Spectroscopy aliquot->measure calculate Calculate Kd and %E measure->calculate

Caption: Workflow for the solvent extraction of this compound.

Underlying Chemical Principle

TTAExtractionMechanism Lr3_aq Lr³⁺ (aq) LrTTA3_org Lr(TTA)₃ (org) Lr3_aq->LrTTA3_org + 3HTTA H_plus 3H⁺ (aq) HTTA_org 3HTTA (org) HTTA_org->LrTTA3_org LrTTA3_org->H_plus + 3H⁺

Caption: Chemical equilibrium of this compound extraction with TTA.

References

Application Notes and Protocols for the Separation of Lawrencium using α-Hydroxyisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawrencium (Lr), the final element of the actinide series, is a synthetic, radioactive element produced in minute quantities through nuclear reactions. Its study is hampered by extremely low production rates and the short half-lives of its isotopes. Rapid and efficient chemical separation techniques are therefore paramount for the isolation and characterization of this compound. One of the most successful methods for separating the trivalent this compound ion (Lr³⁺) from other actinides and lanthanides is cation-exchange chromatography using α-hydroxyisobutyrate (α-HIB) as the eluting agent.

These application notes provide a detailed overview and protocol for the separation of this compound based on this well-established radiochemical method. The procedure leverages the principles of ion-exchange chromatography, where the separation of trivalent actinides is exquisitely sensitive to their ionic radii. Due to the actinide contraction, the ionic radius of Lr³⁺ is smaller than that of its neighboring actinide, Mendelevium (Md³⁺). This difference in size leads to stronger complexation of Lr³⁺ with α-HIB, resulting in its earlier elution from a cation-exchange resin column.[1]

Principle of Separation

The separation of trivalent actinides using α-hydroxyisobutyrate relies on the differential complexation of the metal ions with the α-HIB ligand. The stability of the metal-ligand complex is inversely proportional to the ionic radius of the metal ion. As the atomic number increases across the actinide series, the ionic radius of the trivalent ions decreases (actinide contraction). Consequently, this compound (Lr³⁺) forms a more stable complex with α-HIB than Mendelevium (Md³⁺) and Fermium (Fm³⁺).

When a mixture of these trivalent actinides is loaded onto a cation-exchange column and eluted with an α-HIB solution, the ions that form stronger complexes will spend more time in the mobile phase and thus elute earlier. Therefore, the elution order will be Lr³⁺, followed by Md³⁺, and then Fm³⁺. This principle allows for the effective separation of this compound from other trivalent actinides.

Quantitative Data Summary

The following table summarizes the key parameters and findings from various experimental studies on the separation of this compound using α-HIB. It is important to note that the data is compiled from multiple sources and may not represent a single, standardized experiment.

ParameterValueReference/Notes
This compound Isotope Used ²⁶⁰LrHalf-life of approximately 2.7 minutes, allowing for chemical studies.[1]
Ionic Radius (Lr³⁺) 88.1 ± 0.1 pmDetermined from elution position in α-HIB chromatography.[1]
Elution Position Comparison Elutes before Mendelevium (Md³⁺)Confirmed through various experiments.[1]
Lanthanide Homolog Lutetium (Lu³⁺)Lr³⁺ is expected to have similar chemical properties.
Relative Elution Volume Lr³⁺ elutes at a lower volume than Md³⁺The exact elution volumes are experiment-dependent.
Separation Factor (Lr³⁺/Md³⁺) > 1A quantitative value is not consistently reported across literature.

Experimental Protocols

This section provides a detailed protocol for the separation of this compound using α-hydroxyisobutyrate based on established methodologies. The protocol is designed for a rapid manual separation to accommodate the short half-life of this compound isotopes.

Materials and Reagents
  • Cation-Exchange Resin: Dowex 50W-X8 or equivalent, 200-400 mesh.

  • α-Hydroxyisobutyric Acid (α-HIB): Prepare a stock solution of desired concentration (e.g., 0.5 M).

  • Ammonium (B1175870) Hydroxide (NH₄OH): For pH adjustment of the eluent.

  • Hydrochloric Acid (HCl): For initial sample loading and column conditioning (e.g., 0.05 M).

  • Deionized Water: High purity, for all solution preparations.

  • Chromatography Column: Glass or plastic column with appropriate dimensions (e.g., 2-mm inner diameter x 50-mm length).

  • Collection Vials: Small volume vials for fraction collection.

  • Detection System: Alpha spectrometer or other suitable radiation detector.

Protocol
  • Column Preparation:

    • Prepare a slurry of the cation-exchange resin in deionized water.

    • Carefully pack the chromatography column with the resin slurry to the desired bed height.

    • Wash the column with several column volumes of deionized water.

    • Condition the column by passing through a solution of dilute HCl (e.g., 0.05 M).

  • Eluent Preparation:

    • Prepare the α-HIB eluent at the desired concentration (e.g., 0.1 M to 0.5 M) by diluting the stock solution.

    • Adjust the pH of the eluent to the desired value (typically between 3.5 and 4.5) using ammonium hydroxide. The precise pH is critical for achieving optimal separation.

  • Sample Loading:

    • The this compound atoms, produced from a nuclear reaction, are typically recoiled onto a catcher foil (e.g., gold or beryllium).

    • The catcher foil is washed with a small volume of dilute acid (e.g., 0.05 M HCl) to dissolve the collected atoms.[1]

    • This acidic solution containing the this compound and other reaction products is carefully loaded onto the top of the conditioned cation-exchange column.

  • Elution and Fraction Collection:

    • Begin the elution by passing the prepared α-HIB eluent through the column at a constant flow rate.

    • Collect the eluate in small, sequential fractions into the collection vials. The volume of each fraction should be small to ensure good resolution of the elution peaks.

    • Due to the short half-life of ²⁶⁰Lr, this entire process must be performed rapidly, often within a few minutes.

  • Detection and Analysis:

    • Each collected fraction is then analyzed using an alpha spectrometer to identify the presence of this compound by its characteristic alpha decay energy.

    • The elution profile is constructed by plotting the alpha activity of this compound against the fraction number or elution volume.

    • The elution positions of other actinides (e.g., Mendelevium) and lanthanide tracers can be determined in separate or simultaneous experiments to confirm the separation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the separation of this compound using α-hydroxyisobutyrate.

Lawrencium_Separation_Workflow cluster_production Production cluster_separation Separation cluster_analysis Analysis Production Nuclear Reaction (e.g., ¹⁸O on ²⁴⁹Bk) Collection Recoiled Lr atoms collected on a catcher foil Production->Collection Dissolution Dissolution of Lr from foil in dilute acid Collection->Dissolution Loading Loading onto Cation-Exchange Column Dissolution->Loading Elution Elution with α-HIB solution Loading->Elution Fractionation Fraction Collection Elution->Fractionation Detection Alpha Spectroscopy of each fraction Fractionation->Detection Analysis Identification of Lr by decay energy Detection->Analysis

A simplified workflow for the production, separation, and analysis of this compound.
Logical Relationship of Separation

The diagram below illustrates the principle of separation based on the ionic radii and complexation with α-HIB.

Separation_Principle cluster_ions Actinide_Contraction Actinide Contraction Ionic_Radius Ionic Radius Actinide_Contraction->Ionic_Radius leads to decreasing Complex_Stability Complex Stability with α-HIB Ionic_Radius->Complex_Stability inversely proportional to Lr Lr³⁺ Ionic_Radius->Lr Smallest Md Md³⁺ Ionic_Radius->Md Larger Fm Fm³⁺ Ionic_Radius->Fm Largest Elution_Order Elution Order from Cation-Exchange Column Complex_Stability->Elution_Order determines Complex_Stability->Lr Most Stable Complex_Stability->Md Less Stable Complex_Stability->Fm Least Stable Elution_Order->Lr Elutes First Elution_Order->Md Elutes Later Elution_Order->Fm Elutes Last

Relationship between ionic radius, complex stability, and elution order.

References

Application Notes and Protocols for Lawrencium in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A Preamble for the Intended Audience:

Lawrencium (Lr), with atomic number 103, is a synthetic, superheavy element. Due to its extreme instability and the fact that it can only be produced in particle accelerators on an atom-at-a-time basis, this compound has no applications in drug development, medicine, or any commercial purpose .[1][2] Its isotopes have very short half-lives, making conventional bulk chemistry and material science impossible.[3]

The "application" of this compound is exclusively in the domain of fundamental physics and chemistry research.[4][5] Scientists study its properties to answer profound questions about the structure of the periodic table, the behavior of matter under extreme nuclear forces, and the influence of relativistic effects on chemical properties.[6][7] These notes, therefore, are not for practical application in a conventional lab but serve to detail the methodologies used in the highly specialized field of superheavy element research.

Application Note 1: Determination of the First Ionization Potential of this compound

Objective: To experimentally measure the first ionization potential (IP₁) of this compound. This fundamental atomic property provides critical insight into the binding energy of its outermost electron, which is essential for validating its predicted electron configuration and confirming its position as the last element of the actinide series.[6][7][8]

Background: The chemistry of the heaviest elements is strongly influenced by relativistic effects, where electrons travel at speeds approaching the speed of light, altering their mass and orbital shapes.[9][10] Theoretical models predicted that these effects would give this compound an anomalous electron configuration of [Rn] 5f¹⁴ 7s² 7p¹, unlike its lighter homolog lutetium.[11][12] Measuring the IP₁ is a direct test of this prediction. A lower IP₁ suggests a more weakly bound electron, consistent with the 7p orbital.[8][13]

Quantitative Data: Properties of Key this compound Isotopes and Atomic Data

The following table summarizes the properties of this compound isotopes used in research and the key experimental result.

PropertyValueReference(s)
Isotope Used for IP₁ Measurement ²⁵⁶Lr[8]
Half-life of ²⁵⁶Lr ~27 seconds[14]
Production Reaction for ²⁵⁶Lr ²⁴⁹Cf + ¹¹B → ²⁵⁶Lr + 4n[3]
Isotope Used for Chemistry Studies ²⁶⁰Lr[11][15]
Half-life of ²⁶⁰Lr ~2.7 minutes[11]
Production Reaction for ²⁶⁰Lr ²⁴⁹Bk + ¹⁸O → ²⁶⁰Lr + α + 3n[4][11]
Experimentally Measured IP₁ 4.96 ± 0.08 eV[8][14]
Predicted Oxidation State +3[15][16]
Confirmed Electron Configuration [Rn] 5f¹⁴ 7s² 7p¹[13]
Experimental Protocol: Atom-at-a-Time Surface Ionization and Mass Separation

This protocol outlines the methodology used to measure the first ionization potential of this compound, a landmark experiment conducted at the Japan Atomic Energy Agency (JAEA).[8][14]

  • Target and Beam Preparation:

    • A target of Californium-249 (²⁴⁹Cf) is prepared and purified.[6][17]

    • A high-intensity beam of Boron-11 (¹¹B) ions is generated by a heavy-ion accelerator.[3][18]

  • Isotope Production:

    • The ¹¹B beam bombards the ²⁴⁹Cf target, inducing a nuclear fusion-evaporation reaction to produce atoms of ²⁵⁶Lr.[3]

    • The reaction products, including the desired ²⁵⁶Lr atoms, recoil out of the target.

  • Extraction and Transport:

    • The recoiling atoms are stopped in an inert helium gas cell.

    • The gas flow rapidly transports the atoms through a capillary to the ionizer section of an Isotope Separator On-Line (ISOL) system.[8][14] This process must be faster than the half-life of the isotope.

  • Surface Ionization:

    • The this compound atoms are effused onto a heated metallic surface (e.g., tantalum) with a high work function, known as a surface ionizer.[8][13]

    • Through interaction with the hot surface, a valence electron is stripped from the this compound atom, creating a positively charged Lr⁺ ion. The efficiency of this process is dependent on the temperature and the element's first ionization potential.[8]

  • Mass Separation:

    • The newly formed Lr⁺ ions are extracted from the ionizer and accelerated.

    • A magnetic field is used to separate the ions based on their mass-to-charge ratio, ensuring only ions with the mass of ²⁵⁶Lr are selected.[8]

  • Detection and Measurement:

    • The mass-separated ²⁵⁶Lr⁺ ions are implanted into a silicon strip detector.

    • The characteristic alpha decay of ²⁵⁶Lr and its daughter nuclides is measured.

    • By measuring the rate of detected ions as a function of the ionizer temperature and comparing it to elements with known ionization potentials, the IP₁ of this compound can be determined.[8][18]

Visualization: Experimental Workflow for IP₁ Measurement

G cluster_0 Particle Accelerator cluster_1 ISOL System cluster_2 Detection ion_beam Boron-11 Ion Beam target Californium-249 Target ion_beam->target Bombardment gas_cell Helium Gas Cell target->gas_cell Recoil & Transport ionizer Surface Ionizer gas_cell->ionizer Atom Effusion separator Mass Separator ionizer->separator Ion Extraction detector Silicon Detector separator->detector Implantation data data detector->data Alpha Decay Data (Calculate IP₁)

Caption: Workflow for atom-at-a-time measurement of this compound's ionization potential.

Application Note 2: Investigating the Trivalent Character of this compound in Aqueous Solution

Objective: To confirm that this compound behaves as a heavier homolog to lutetium and exists stably in the +3 oxidation state, as predicted by its position as the final actinide.[11][19]

Background: The actinide series is defined by the filling of the 5f electron shell. Glenn T. Seaborg's "actinide concept" predicted that this compound would complete this series and should therefore exhibit chemical properties similar to the trivalent lanthanides, particularly lutetium.[6][19] Verifying its trivalent nature through chemical experiments provides further evidence for its placement in the periodic table and helps characterize the influence of its unique electronic structure on its chemical behavior.

Experimental Protocol: Rapid Cation-Exchange Chromatography

This protocol describes a general method for studying the aqueous chemistry of short-lived elements like this compound using rapid chromatographic techniques.[12][20]

  • Isotope Production:

    • Produce a suitable isotope, such as ²⁶⁰Lr (t₁/₂ = 2.7 min), by bombarding a ²⁴⁹Bk target with an ¹⁸O beam.[11]

    • The recoiling ²⁶⁰Lr atoms are collected on a foil (e.g., Mylar) placed behind the target.

  • Sample Preparation:

    • The foil is rapidly transported to the chemistry setup.

    • The surface of the foil is washed with an acidic solution (e.g., dilute HCl) to dissolve the this compound atoms, creating Lr³⁺ ions in an aqueous solution.

  • Chromatographic Separation:

    • The aqueous sample containing Lr³⁺ is loaded onto the top of a cation-exchange resin column.

    • Other trivalent actinides or lanthanides (e.g., Er, Fm) are added as tracers for comparison.

    • An eluting agent, such as ammonium (B1175870) α-hydroxyisobutyrate, is passed through the column.[12] The eluting agent forms complexes with the metal ions.

  • Elution and Fraction Collection:

    • Ions with smaller ionic radii form stronger complexes and elute from the column more quickly.

    • The eluate is collected in a series of sequential fractions over a short period.

  • Detection and Analysis:

    • Each collected fraction is dried on a planchet and analyzed using alpha spectroscopy.

    • The elution position of this compound (i.e., which fraction contains the peak of ²⁶⁰Lr alpha activity) is compared to the elution positions of the known trivalent tracer ions.

    • Finding that this compound elutes very close to other trivalent ions like Erbium confirms its stable +3 oxidation state in aqueous solution.[12]

Visualization: Logical Relationship in this compound Research

G A High Nuclear Charge (Z=103) B Strong Relativistic Effects A->B C Stabilization of 7s Orbitals Destabilization of 7p Orbitals B->C D Anomalous Ground State Electron Configuration ([Rn] 5f¹⁴ 7s² 7p¹) C->D E Low First Ionization Potential (Experimentally Confirmed) D->E F Stable +3 Oxidation State (Chemically Confirmed) D->F G Confirmation as Final Actinide E->G F->G

References

Application Notes & Protocols: Measurement of the First Ionization Potential of Lawrencium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lawrencium (Lr), with atomic number 103, is the heaviest actinide and a synthetic, radioactive element.[1][2] Due to its position in the periodic table, the study of this compound's properties provides critical insights into the influence of relativistic effects on the electronic structure of superheavy elements.[3][4] These effects are predicted to stabilize the 7p orbital, leading to a [Rn]5f¹⁴7s²7p₁/₂ ground-state electronic configuration, which differs from its lanthanide homolog, lutetium.[5] The first ionization potential (IP₁), the energy required to remove the most loosely bound electron from a neutral atom, is a fundamental property that directly probes the binding energy of the valence electron.[1][4]

The experimental determination of this compound's IP₁ was a significant challenge due to its short half-life and the "atom-at-a-time" production rates.[1][3] A team of researchers at the Japan Atomic Energy Agency (JAEA) successfully measured the first ionization potential of this compound for the first time, providing a crucial benchmark for theoretical models of superheavy elements.[1][4] This work confirmed that this compound has the lowest first ionization potential of all lanthanides and actinides.[1][5]

These application notes provide a detailed overview of the experimental protocol used to measure the first ionization potential of this compound, based on the landmark study. The methodology described is surface ionization coupled with online isotope separation.

Quantitative Data Summary

The following table summarizes the key quantitative data from the experimental measurement and theoretical calculations of the first ionization potential of this compound.

ParameterValueReference
Experimentally Measured First Ionization Potential (IP₁) of this compound 4.96 +0.08/-0.07 eV[4]
Theoretically Calculated First Ionization Potential (IP₁) of this compound 4.963(15) eV[4][5]
Isotope Used²⁵⁶Lr[3][4]
Half-life of ²⁵⁶Lr27 seconds[3][4]
Ionization Efficiency at 2700 K33 ± 4%[5]
Ionization Efficiency at 2800 K36 ± 7%[5]

Experimental Protocol

The first ionization potential of this compound was determined using a surface ionization technique coupled with an Isotope Separator On-Line (ISOL) system.[3] The protocol involves the production of this compound atoms, their transport to an ion source, ionization, mass separation, and detection.

1. Production of this compound Isotope (²⁵⁶Lr)

  • Nuclear Reaction: The isotope ²⁵⁶Lr is produced via the fusion-evaporation reaction: ²⁴⁹Cf(¹¹B, 4n)²⁵⁶Lr.[3][5]

  • Target: A target of ²⁴⁹Californium (²⁴⁹Cf) with a thickness of approximately 260 μg/cm² is used.[5]

  • Projectile Beam: The ²⁴⁹Cf target is irradiated with a ¹¹B beam from a tandem accelerator.[5] The beam energy is 67.9 MeV.[5]

2. Transport of this compound Atoms

  • Recoil and Thermalization: The ²⁵⁶Lr atoms recoiling from the target are thermalized in a recoil chamber filled with helium gas.[3]

  • Gas-Jet Transport System: The thermalized atoms are then transported by a He/CdI₂ gas-jet system to the surface ion source of the JAEA-ISOL.[3][5] The cadmium iodide aerosols in the helium gas jet are used to carry the reaction products.

3. Surface Ionization and Mass Separation

  • Surface Ion Source: The transported ²⁵⁶Lr atoms are introduced into a surface ion source. The ionization occurs on a hot tantalum (Ta) surface within the ion source cavity.[5][6]

  • Ionization Process: At high temperatures (2700 K and 2800 K), the this compound atoms are ionized to Lr⁺ upon interaction with the hot surface.[3][5]

  • Extraction and Acceleration: The generated Lr⁺ ions are extracted from the ion source and accelerated to 30 kV.[5]

  • Mass Separation: The accelerated ions are then passed through a mass separator to isolate the ²⁵⁶Lr⁺ ions from other reaction products and contaminants.[3]

4. Detection and Measurement

  • Ion Detection: The mass-separated ²⁵⁶Lr⁺ ions are directed to a detection system.

  • Alpha Spectroscopy: The amount of ²⁵⁶Lr⁺ is determined using an α-particle detection system.[5] The characteristic α-decay of ²⁵⁶Lr is measured to quantify the number of ionized atoms.[3]

  • Ionization Efficiency (Ieff) Determination: The ionization efficiency is calculated by comparing the detection rate of the mass-separated ²⁵⁶Lr⁺ ions with the rate at which ²⁵⁶Lr atoms are transported directly from the target to the detection system (without mass separation).[5]

5. Determination of the First Ionization Potential

  • Calibration with Reference Elements: To determine the IP₁ of this compound, the ionization efficiencies of several other short-lived isotopes with known ionization potentials (e.g., ¹⁴²,¹⁴³Eu, ¹⁴³Sm, ¹⁴⁸Tb, ¹⁵³,¹⁵⁴Ho, ¹⁵⁷Er, ¹⁶²Tm, ¹⁶⁵Yb, ¹⁶⁸Lu, and ⁸⁰Rb) are measured under the same experimental conditions.[5]

  • Ieff vs. IP₁ Relationship: A relationship between the ionization efficiency (Ieff) and the first ionization potential (IP₁) is established from the data of the reference elements.[3]

  • Calculation of Lr IP₁: By placing the measured ionization efficiency of ²⁵⁶Lr onto the established Ieff vs. IP₁ curve, the first ionization potential of this compound is determined.[3][5]

Visualizations

Experimental Workflow for this compound Ionization Potential Measurement

Experimental_Workflow cluster_Production 1. Production of ²⁵⁶Lr cluster_Transport 2. Transport cluster_IonizationSeparation 3. Ionization & Separation cluster_Detection 4. Detection & Measurement cluster_Result 5. Final Determination Target ²⁴⁹Cf Target RecoilChamber Recoil Chamber (He Gas) Target->RecoilChamber ²⁵⁶Lr Recoils Beam ¹¹B Beam Beam->Target Irradiation GasJet He/CdI₂ Gas-Jet System RecoilChamber->GasJet Transport IonSource Surface Ion Source (Hot Ta Cavity) GasJet->IonSource Atom Delivery MassSeparator Mass Separator IonSource->MassSeparator Extraction & Acceleration of Lr⁺ Detector α-Particle Detector MassSeparator->Detector ²⁵⁶Lr⁺ Implantation DataAnalysis Data Analysis Detector->DataAnalysis α-Decay Signal Ieff_Curve Ieff vs. IP₁ Calibration DataAnalysis->Ieff_Curve Calculate Lr Ieff IP1_Result First Ionization Potential of this compound Ieff_Curve->IP1_Result Determine Lr IP₁

Caption: Experimental workflow for the measurement of this compound's first ionization potential.

Logical Relationship for IP₁ Determination

IP1_Determination_Logic cluster_Inputs Experimental Inputs cluster_Measurements Measurements cluster_Analysis Analysis cluster_Output Result Known_IP1 Reference Isotopes with Known IP₁ Measure_Ieff_Known Measure Ionization Efficiency (Ieff) of Reference Isotopes Known_IP1->Measure_Ieff_Known Lr_Isotope ²⁵⁶Lr Isotope Measure_Ieff_Lr Measure Ionization Efficiency (Ieff) of ²⁵⁶Lr Lr_Isotope->Measure_Ieff_Lr Calibration_Curve Establish Ieff vs. IP₁ Calibration Curve Measure_Ieff_Known->Calibration_Curve Interpolation Interpolate Lr Ieff on Calibration Curve Measure_Ieff_Lr->Interpolation Calibration_Curve->Interpolation Final_IP1 First Ionization Potential of this compound Interpolation->Final_IP1

Caption: Logical flow for determining the first ionization potential of this compound.

References

Troubleshooting & Optimization

Challenges in the synthesis of superheavy elements like Lawrencium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of superheavy elements, with a specific focus on Lawrencium (Lr).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing extremely low yields in our this compound synthesis experiment. What are the common causes and potential solutions?

A1: Extremely low yields, often just a few atoms, are a primary challenge in this compound synthesis.[1] Several factors can contribute to this:

  • Low Production Cross-Section: The probability of a successful fusion reaction to create a superheavy element is inherently low. This is the dominant challenge. Production cross-sections for this compound isotopes are typically in the picobarn (pb) to nanobarn (nb) range. For instance, the production of ²⁶¹Lr has a cross-section of 700 pb.[2]

    • Troubleshooting:

      • Optimize Beam Energy: The fusion cross-section is highly dependent on the projectile's energy. Ensure your accelerator is precisely calibrated to the optimal energy for the specific target-projectile combination. For example, bombarding Californium-249 with 70 MeV Boron-11 ions is used to produce this compound-256.[3]

      • Choice of Reaction: Consider the fusion-evaporation reaction type. "Hot fusion" reactions, while having higher excitation energies, can sometimes lead to larger cross-sections for the production of compound nuclei compared to "cold fusion" reactions, which have been observed to have a sharp decrease in cross-section for elements with Z ≥ 112.[4][5]

  • Target Stability and Purity: The stability of the target material under intense ion bombardment is critical. Target degradation can lead to a significant drop in yield.

    • Troubleshooting:

      • Target Cooling: Implement efficient cooling systems for the target to dissipate the heat generated by the ion beam.

      • Target Material: Use highly pure and well-characterized target isotopes. For example, Californium-249 and Berkelium-249 are common targets for this compound synthesis.[1][6]

  • Beam Intensity and Stability: A stable and high-intensity ion beam is necessary to maximize the number of interactions.

    • Troubleshooting:

      • Accelerator Performance: Regularly monitor and optimize the performance of your heavy-ion accelerator (e.g., a LINAC or cyclotron).[3][6]

      • Beam Focusing: Ensure the ion beam is precisely focused on the target area.

Q2: The half-lives of our synthesized this compound isotopes are extremely short, making chemical analysis difficult. How can we perform rapid separation and detection?

A2: The short half-lives of most this compound isotopes (ranging from seconds to a few hours) necessitate rapid experimental techniques.[1][3][6]

  • Rapid Separation Techniques:

    • Solvent Extraction: Fast solvent extraction methods have been successfully used. For early experiments with ²⁵⁶Lr, a thenoyltrifluoroacetone (TTA) in methyl isobutyl ketone (MIBK) solution was used to separate Lr³⁺ ions.[1]

    • Gas-Filled Recoil Separators: These devices can physically separate the heavy fusion products from the intense primary beam and other reaction products in-flight, on the order of microseconds.

  • Detection Methods:

    • Alpha Spectroscopy: The primary detection method relies on identifying the characteristic alpha decay energies and half-lives of the this compound isotopes and their decay products.[1] For example, the first reported synthesis of what was believed to be ²⁵⁷Lr showed decay tracks with energies around 8.6 MeV.[1][3]

    • Spontaneous Fission Detection: Some this compound isotopes also undergo spontaneous fission, which provides another detection signature.[1]

Q3: We are unsure about the optimal target and projectile combination for synthesizing a specific this compound isotope. What are some established reactions?

A3: The choice of target and projectile is crucial for producing a desired this compound isotope. Here are some examples:

  • ²⁵⁶Lr: Can be produced by bombarding a Californium-249 target with Boron-11 ions.[3][6]

  • ²⁶⁰Lr: Can be produced by irradiating a Berkelium-249 target with Oxygen-18 ions.[3][6]

  • Heavier Isotopes (e.g., ²⁶⁴Lr, ²⁶⁶Lr): These have been produced as decay products of heavier elements like Dubnium, which in turn are formed from Moscovium and Tennessine isotopes.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of selected this compound isotopes.

IsotopeTargetProjectileProjectile Energy (MeV)Production Cross-SectionHalf-Life
²⁵⁶Lr ²⁴⁹Cf¹¹B70Not specified27 seconds[7]
²⁵⁸Lr ²⁴⁹Cf¹¹BNot specifiedNot specified4.1 seconds[7]
²⁶⁰Lr ²⁴⁹Bk¹⁸ONot specified8.7 nb[2][8]2.7 minutes[2][3]
²⁶¹Lr ²⁵⁴Es²²NeNot specified700 pb[2][8]39 minutes[3]
²⁶²Lr ²⁵⁴Es²²Ne93240 pb[2]216 minutes (3.6 hours)[6][9]
²⁶⁶Lr Decay product---11 hours[3]

Experimental Protocols

1. Hot Fusion Synthesis of this compound-260

  • Objective: To synthesize ²⁶⁰Lr via a hot fusion reaction.

  • Methodology:

    • Target Preparation: A target of Berkelium-249 (²⁴⁹Bk) is prepared, typically by electrodeposition onto a thin, durable backing foil (e.g., beryllium or titanium). The target thickness is a critical parameter to optimize.

    • Accelerator Setup: An Oxygen-18 (¹⁸O) ion beam is generated and accelerated to a specific energy using a heavy-ion accelerator.

    • Irradiation: The ¹⁸O beam is directed onto the ²⁴⁹Bk target. The collision induces a nuclear fusion reaction: ²⁴⁹Bk + ¹⁸O → ²⁶⁷⁻ˣLr + xn (where x is the number of evaporated neutrons). For ²⁶⁰Lr, the reaction can proceed via the emission of an alpha particle and three neutrons.[3]

    • Product Separation: The synthesized this compound atoms, along with other reaction products and the unreacted beam, are passed through a gas-filled recoil separator. The separator uses magnetic and electric fields to separate the desired this compound nuclei based on their mass-to-charge ratio.

    • Detection: The separated this compound atoms are implanted into a position-sensitive detector (e.g., a silicon strip detector). The detector records the time and energy of subsequent alpha decays and spontaneous fission events. The decay chain of ²⁶⁰Lr is then analyzed to confirm its production.

2. Cold Fusion Synthesis of Superheavy Elements (General Protocol)

  • Objective: To synthesize a superheavy element using a cold fusion reaction, which is characterized by a lower excitation energy of the compound nucleus.[4][5]

  • Methodology:

    • Target and Projectile Selection: A key feature of cold fusion is the use of stable, closed-shell target nuclei like Lead-208 (²⁰⁸Pb) or Bismuth-209 (²⁰⁹Bi).[10] The projectile is a heavier ion chosen to produce the desired superheavy element.

    • Beam Energy: The projectile beam is accelerated to an energy just above the Coulomb barrier. This minimizes the excitation energy of the newly formed compound nucleus.

    • Fusion and Neutron Evaporation: The projectile fuses with the target nucleus, forming a compound nucleus with low excitation energy. This nucleus then de-excites primarily by emitting only one or two neutrons.[10]

    • Separation and Detection: Similar to hot fusion, a recoil separator and a detection system are used to isolate and identify the synthesized superheavy element.

Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Target Target Preparation (e.g., ²⁴⁹Bk) Fusion Nuclear Fusion Target->Fusion Projectile Projectile Ion Beam (e.g., ¹⁸O) Accelerator Heavy-Ion Accelerator Projectile->Accelerator Accelerator->Fusion Separator Recoil Separator Fusion->Separator Recoiling Products Detector Detector System (Alpha/Fission) Separator->Detector Separated Isotopes Data Data Analysis (Decay Chains) Detector->Data

Caption: Experimental workflow for superheavy element synthesis.

Challenges_Relationship cluster_Core_Challenge Core Challenge cluster_Contributing_Factors Contributing Factors cluster_Consequences Experimental Consequences LowYield Extremely Low Yield SensitiveDetection Requires Sensitive Detection LowYield->SensitiveDetection LowCrossSection Low Production Cross-Section LowCrossSection->LowYield ShortHalfLife Short Half-Lives RapidSeparation Need for Rapid Separation ShortHalfLife->RapidSeparation ShortHalfLife->SensitiveDetection TargetIssues Target Instability TargetIssues->LowYield

References

Technical Support Center: Lawrencium Isotope Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and professionals in addressing the low production yield of Lawrencium (Lr) isotopes during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the production yield of this compound isotopes inherently low?

A1: The low production yield is a result of several compounding factors. This compound is a synthetic, superheavy element that can only be created in particle accelerators.[1][2] The primary challenges include:

  • Extremely Small Reaction Cross-Sections: The probability of a successful fusion reaction between the target and projectile nuclei is incredibly low, often measured in nanobarns (nb) or even picobarns (pb).[3]

  • Short Half-Lives: Most this compound isotopes are highly unstable and decay rapidly, with half-lives ranging from seconds to a few hours.[4] This leaves very little time for separation and detection.[5]

  • Nuclear Instability: The immense electrostatic repulsion between the 103 protons in the nucleus makes it inherently unstable and prone to decay or fission.[5][6]

  • Target and Beam Limitations: Production requires rare and highly radioactive actinide targets (e.g., Berkelium, Californium) and high-intensity light ion beams, which are available at only a few specialized facilities worldwide.[1][3][7]

Q2: What are the typical production quantities for a this compound experiment?

A2: Due to the challenges mentioned above, this compound is produced in minuscule amounts, often on an "atom-at-a-time" basis.[5] Experiments are designed to detect the decay of just a few atoms over many hours or days of beam time.

Q3: What are the most common nuclear reactions used to produce this compound?

A3: The most frequently used reactions involve bombarding heavy actinide targets with light ions.[1] Two of the most important and commonly cited reactions are:

  • The bombardment of a Californium-249 (²⁴⁹Cf) target with Boron-11 (¹¹B) ions to produce this compound-256 (²⁵⁶Lr).[1][3][4][8]

  • The bombardment of a Berkelium-249 (²⁴⁹Bk) target with Oxygen-18 (¹⁸O) ions to produce this compound-260 (²⁶⁰Lr).[1][3][4][8]

Q4: What is a "reaction cross-section" and how does it relate to yield?

A4: The reaction cross-section is a measure of the probability that a specific nuclear reaction will occur when a target is bombarded by a projectile. It is expressed in units of area, typically barns (1 barn = 10⁻²⁴ cm²). For heavy element synthesis, the cross-sections are extremely small, often in the range of nanobarns (1 nb = 10⁻³³ cm²) to picobarns (1 pb = 10⁻³⁶ cm²).[3] A lower cross-section directly corresponds to a lower production rate and, therefore, a lower final yield.

Troubleshooting Guide for Low Production Yield

This guide addresses specific issues that can lead to lower-than-expected yields of this compound isotopes.

Problem: The number of detected Lr atoms is significantly below the rate predicted by the known reaction cross-section.

Answer: A lower-than-expected yield can originate from issues in the accelerator, target, product transport, or detection systems. Use the following points as a checklist to diagnose the problem.

1. Beam-Related Issues
  • Is the beam energy optimized? The production cross-sections for heavy elements are highly dependent on the projectile's energy. A deviation from the optimal energy can drastically reduce the fusion probability.

  • Is the beam intensity stable and sufficient? A lower beam current (fewer particles hitting the target per second) will lead to a proportionally lower production rate. Ensure the beam is stable throughout the experiment.

  • Is the beam properly focused on the target? If the beam is not correctly focused, a portion of it may miss the target material, reducing the effective number of interactions.

2. Target-Related Issues
  • Has the target integrity been compromised? Heavy ion bombardment generates significant heat, which can degrade or sputter the target material over time, reducing its effective thickness.

  • Are there impurities in the target material? Impurities can lead to unwanted side reactions and may interfere with the primary reaction channel.

  • Is the target thickness uniform? A non-uniform target can lead to inconsistent reaction rates and makes it difficult to calculate the expected yield accurately.

3. Product Transport and Collection Issues
  • Is the gas-jet transport system efficient? For experiments that transport reaction products from the target chamber to detectors using a gas-jet, efficiency is critical. Check for appropriate gas flow rates and aerosol particle characteristics (e.g., KCl) to ensure the recoiling this compound atoms are effectively captured and transported.

  • What is the collection efficiency on the detector? The transported atoms must be efficiently collected on a surface (e.g., a wheel or foil) in front of the detectors. Poor collection efficiency leads directly to lost counts.

4. Chemical Separation Issues (for Aqueous Chemistry Studies)
  • Is the separation chemistry fast enough? For short-lived isotopes like ²⁵⁶Lr (t½ ≈ 27 s) and ²⁶⁰Lr (t½ ≈ 2.7 min), any chemical separation must be performed extremely rapidly to minimize decay losses.[1] Techniques like rapid solvent extraction or ion-exchange chromatography are necessary.[5][9]

  • Is the chemical separation yield high? Inefficient chemical procedures will result in the loss of the already minuscule number of atoms produced. Each step's efficiency must be maximized.

5. Detection System Issues
  • Are the detectors properly calibrated? Identification of this compound isotopes relies on detecting their characteristic alpha decay energies. Incorrect energy calibration can lead to misidentification or missed events.

  • Is the detector background noise too high? High background can obscure the rare signals from this compound decay, making it difficult to distinguish true events.

  • What is the geometric efficiency of the detector setup? The detectors must cover a large solid angle around the collection point to maximize the probability of detecting an emitted alpha particle.

Quantitative Data and Production Reactions

The production of this compound isotopes is characterized by specific reactions and extremely small cross-sections. The table below summarizes key data for several important isotopes.

IsotopeHalf-LifeCommon Production ReactionProjectile EnergyReported Cross-Section
²⁵⁶Lr ~27 seconds²⁴⁹Cf + ¹¹B → ²⁵⁶Lr + 4n70 MeV[1]~10 nb
²⁶⁰Lr ~2.7 minutes²⁴⁹Bk + ¹⁸O → ²⁶⁰Lr + α + 3nNot Specified8.7 nb[10][11]
²⁶¹Lr ~44 minutes²⁴⁸Cm + ¹⁸O → ²⁶¹Lr + p + 4nNot Specified~700 pb[11]
²⁶²Lr ~3.6 hours²⁴⁸Cm + ¹⁸O → ²⁶²Lr + p + 3n93 MeV[11]~240 pb[11]
²⁶⁶Lr ~11 hours[1][2]Decay product of ²⁹⁴TsN/AVery low yield[1]

Experimental Protocols

Protocol: Synthesis and Identification of this compound-260

This protocol outlines a generalized methodology for producing ²⁶⁰Lr, based on common experimental techniques for superheavy elements.

1. Objective: To synthesize the isotope ²⁶⁰Lr via the ²⁴⁹Bk(¹⁸O, α3n)²⁶⁰Lr nuclear reaction and identify it through its characteristic alpha decay.

2. Materials:

  • Target: Berkelium-249 (²⁴⁹Bk), typically electrodeposited onto a thin beryllium or titanium foil.

  • Projectile: A high-intensity beam of Oxygen-18 (¹⁸O) ions.

  • Facility: A heavy-ion accelerator (e.g., a cyclotron or linear accelerator) capable of providing the required beam energy and intensity.[4]

  • Transport System: A helium/KCl gas-jet transport system.

  • Detection System: A rotating wheel collection system surrounded by silicon solid-state detectors for alpha spectroscopy.

3. Methodology:

  • Target Preparation: A thin, uniform layer of ²⁴⁹Bk is deposited onto a durable backing foil. The target is mounted in the accelerator's target chamber.

  • Irradiation: The ²⁴⁹Bk target is bombarded with the ¹⁸O ion beam from the accelerator. The beam energy is precisely tuned to maximize the cross-section of the desired reaction.

  • Product Recoil and Thermalization: The resulting ²⁶⁰Lr nuclei, known as "recoil products," are ejected from the target. They are stopped and thermalized in a target chamber filled with helium gas.

  • Gas-Jet Transport: The helium gas, containing KCl aerosols, is continuously pumped out of the target chamber. The non-volatile this compound atoms attach to the KCl aerosols and are rapidly transported through a capillary tube to the detection apparatus.

  • Collection: The gas jet exits the capillary and impinges upon the surface of a thin foil on the perimeter of a rotating wheel. The non-volatile KCl aerosols (with the Lr atoms) deposit onto the foil.

  • Alpha Spectroscopy: The wheel rotates in discrete steps, moving the collected atoms in front of a series of alpha particle detectors. The detectors measure the energy and time of each alpha decay event.

  • Data Analysis: The collected data is analyzed to identify events with the characteristic alpha decay energy of ²⁶⁰Lr (8.03 MeV) and to calculate the half-life from the decay times of multiple events.[10][11] A successful identification requires that the measured energy and half-life match the known values for ²⁶⁰Lr.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_accelerator Accelerator Facility cluster_transport Transport & Collection cluster_detection Detection & Analysis Ion_Source 1. ¹⁸O Ion Source Accelerator 2. Heavy Ion Accelerator Ion_Source->Accelerator Target 3. ²⁴⁹Bk Target Chamber Accelerator->Target Beam Gas_Jet 4. Gas-Jet Transport Target->Gas_Jet Recoil Products Collection 5. Rotating Wheel Collection Gas_Jet->Collection Alpha_Spec 6. Alpha Spectroscopy Collection->Alpha_Spec Data_Analysis 7. Data Analysis (Energy, Half-Life) Alpha_Spec->Data_Analysis

Caption: Generalized experimental workflow for this compound-260 synthesis and detection.

Troubleshooting Logic

Troubleshooting_Logic Start Low Lr Yield Detected Check_Beam Check Beam Parameters? Start->Check_Beam Check_Target Check Target Integrity? Start->Check_Target Check_Transport Check Transport & Collection? Start->Check_Transport Check_Detector Check Detection System? Start->Check_Detector Beam_Energy Verify Beam Energy Optimization Check_Beam->Beam_Energy Beam_Intensity Confirm Beam Intensity & Stability Check_Beam->Beam_Intensity Target_Degrade Inspect for Degradation/Sputtering Check_Target->Target_Degrade Gas_Jet_Eff Assess Gas-Jet Efficiency Check_Transport->Gas_Jet_Eff Collection_Eff Measure Collection Efficiency Check_Transport->Collection_Eff Detector_Cal Confirm Detector Energy Calibration Check_Detector->Detector_Cal Detector_Bkg Analyze Detector Background Noise Check_Detector->Detector_Bkg

Caption: A logical flowchart for troubleshooting sources of low this compound yield.

References

Unraveling the Discovery of Lawrencium: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis and identification of Lawrencium (Lr), element 103, was a complex and contentious chapter in the history of nuclear chemistry. For over a decade, two preeminent research institutions, the Lawrence Berkeley Laboratory (LBL) in the United States and the Joint Institute for Nuclear Research (JINR) in Dubna, Soviet Union, presented conflicting claims of its discovery. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the controversy, experimental protocols, and troubleshooting guidance related to the synthesis and identification of this compound.

Frequently Asked Questions (FAQs)

Q1: What was the fundamental basis of the controversy surrounding the discovery of this compound?

The core of the controversy lay in the initial, often difficult to reproduce, experimental results from both the Lawrence Berkeley Laboratory (LBL) and the Joint Institute for Nuclear Research (JINR) in Dubna.[1] Both institutions used different nuclear reactions and reported discovering different isotopes of this compound with varying decay properties. The limited number of atoms produced in each experiment made definitive characterization challenging, leading to conflicting claims of priority.

Q2: Why was the initial identification of the this compound isotope by the Berkeley team in 1961 later corrected?

Q3: What was the significance of the 1971 Berkeley experiments?

The 1971 experiments at Berkeley were pivotal in resolving the existing ambiguities. This series of experiments successfully synthesized and measured the nuclear decay properties of this compound isotopes with mass numbers from 255 to 260.[1] These results not only confirmed some of the earlier findings from both Berkeley and Dubna but also clarified the decay characteristics of these isotopes, providing a more complete and consistent picture of the element.

Q4: How was the controversy ultimately resolved?

The International Union of Pure and Applied Chemistry (IUPAC) formed a Transfermium Working Group (TWG) to assess the competing claims. In 1992, the TWG concluded that while the 1961 Berkeley experiments were a significant step, they were not fully convincing on their own. The Dubna experiments of 1965, 1968, and 1970 were also deemed important but not individually conclusive. The TWG ultimately credited both the Berkeley and Dubna teams jointly for the discovery of this compound, with the 1971 Berkeley experiments being recognized as the final confirmation.[1] The name this compound, proposed by the Berkeley team, was officially retained.[1]

Troubleshooting Experimental Challenges

Issue: Difficulty in reproducing the synthesis of specific this compound isotopes.

  • Possible Cause: Discrepancies in beam energy and intensity. The production cross-sections for these heavy elements are extremely sensitive to the energy of the bombarding particles.

  • Troubleshooting:

    • Precisely calibrate the energy of the ion beam from the accelerator.

    • Carefully monitor and control the beam intensity to avoid damaging the target and to optimize the production rate.

    • Consult detailed excitation function studies for the specific reaction to identify the optimal energy range.

Issue: Ambiguous identification of the synthesized isotope.

  • Possible Cause: Insufficient statistics due to the low number of atoms produced. This can lead to uncertainties in determining the half-life and alpha decay energy.

  • Troubleshooting:

    • Increase the duration of the experiment to produce a larger number of atoms.

    • Employ highly efficient and low-background detector systems to maximize the signal-to-noise ratio.

    • Utilize sophisticated statistical analysis methods to more accurately determine the decay properties from limited data.

Issue: Inefficient chemical separation of this compound atoms.

  • Possible Cause: The short half-lives of many this compound isotopes necessitate extremely rapid chemical separation techniques.

  • Troubleshooting:

    • Develop and optimize automated, rapid chemical separation systems.

    • For aqueous chemistry, utilize techniques like solvent extraction with chelating agents such as thenoyltrifluoroacetone (TTA) which have been shown to be effective for trivalent actinides.[3]

    • Consider gas-phase chemistry techniques for very short-lived isotopes.

Data Presentation: A Comparative Analysis of Discovery Claims

The following tables summarize the key quantitative data from the initial, conflicting reports on the discovery of this compound.

Table 1: Lawrence Berkeley Laboratory (LBL) Initial Claim (1961)

ParameterReported Value
Isotope Claimed 257Lr (later corrected to 258Lr)
Nuclear Reaction 249,250,251,252Cf + 10,11B
Alpha Decay Energy 8.6 MeV
Half-life ~8 seconds

Table 2: Joint Institute for Nuclear Research (JINR), Dubna Claim (1965)

ParameterReported Value
Isotope Claimed 256Lr
Nuclear Reaction 243Am + 18O
Alpha Decay Energy Not directly measured
Half-life ~35 seconds

Table 3: Confirmed Properties of Key this compound Isotopes (from later experiments)

IsotopeHalf-lifeAlpha Decay Energy (MeV)
255Lr ~22 seconds8.37
256Lr ~27 seconds8.43
257Lr ~0.6 seconds8.87
258Lr ~4.2 seconds8.62
260Lr ~3 minutes8.03

Experimental Protocols

1. Berkeley 1961 Experiment (Synthesis of 258Lr)

  • Objective: To synthesize and identify element 103.

  • Methodology:

    • Target Preparation: A 3-milligram target consisting of a mixture of californium isotopes (249Cf, 250Cf, 251Cf, and 252Cf) was prepared.[2]

    • Irradiation: The californium target was bombarded with a beam of boron-10 (B1234237) and boron-11 (B1246496) ions from the Heavy Ion Linear Accelerator (HILAC).[4][5][6]

    • Product Collection: The synthesized this compound nuclei, recoiling from the target, were collected on a thin copper conveyor tape.[2][4]

    • Detection: The conveyor tape was moved to position the collected atoms in front of a series of solid-state silicon detectors to measure the energy of emitted alpha particles.[2]

    • Data Analysis: The energy of the alpha particles and the time of their detection were recorded to determine the decay energy and half-life of the new isotope.

2. Dubna 1965 Experiment (Synthesis of 256Lr)

  • Objective: To synthesize and identify an isotope of element 103.

  • Methodology:

    • Target Preparation: A target of americium-243 (B1218457) was prepared.[7]

    • Irradiation: The americium target was bombarded with a beam of oxygen-18 ions.[7]

    • Chemical Separation: The reaction products were subjected to a chemical separation process to isolate the this compound fraction.

    • Detection: The decay of the separated this compound isotope was measured. The Dubna team identified 256Lr by observing the alpha decay of its known daughter product, 252Fm.

    • Data Analysis: The half-life of the parent this compound isotope was inferred from the decay rate of the daughter product.

Visualizations

Discovery_Controversy cluster_LBL Lawrence Berkeley Laboratory (LBL) cluster_JINR Joint Institute for Nuclear Research (JINR) cluster_IUPAC IUPAC Resolution LBL_1961 1961: Bombards Cf with B Claims discovery of 257Lr (8.6 MeV, ~8s) LBL_1971 1971: Comprehensive study of Lr isotopes (255-260) Confirms earlier findings and clarifies properties LBL_1961->LBL_1971 Refinement JINR_1965 1965: Bombards Am with O Claims discovery of 256Lr (~35s) LBL_1961->JINR_1965 Disputes LBL's findings IUPAC_1992 1992: Grants joint discovery credit to LBL and JINR LBL_1971->IUPAC_1992 JINR_1965->LBL_1971 Partially confirmed by LBL JINR_1968 Further experiments JINR_1965->JINR_1968 JINR_1970 Reports synthesis of 255Lr JINR_1968->JINR_1970 JINR_1970->IUPAC_1992

Caption: A timeline of the competing claims and resolution in the discovery of this compound.

LBL_Experiment_Workflow cluster_accelerator Heavy Ion Linear Accelerator (HILAC) cluster_target_chamber Target Chamber cluster_collection_detection Collection and Detection ion_source Boron Ion Source accelerator Accelerate Boron Ions ion_source->accelerator target Californium Target accelerator->target Bombardment recoil This compound Nuclei Recoil conveyor Collect on Copper Conveyor Tape recoil->conveyor detector Move to Solid-State Detectors conveyor->detector analysis Alpha Spectroscopy and Half-life Measurement detector->analysis

Caption: Experimental workflow for the 1961 this compound discovery claim at LBL.

References

Technical Support Center: Investigating the Chemical Properties of Lawrencium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the experimental study of Lawrencium's chemical properties. Given the unique challenges associated with this synthetic, radioactive element, this guide aims to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to study the chemical properties of this compound?

A1: The study of this compound is hampered by a combination of factors:

  • Extremely low production rates: this compound is produced in particle accelerators by bombarding lighter elements with charged particles, yielding only a few atoms at a time.[1][2][3][4] This "atom-at-a-time" scenario makes traditional chemical analysis impossible.[2]

  • Short half-lives: All isotopes of this compound are radioactive and have short half-lives, ranging from milliseconds to a few hours.[1][5][6] This necessitates very rapid experimental techniques to perform chemical separations and measurements before the atoms decay.[7][8]

  • Relativistic effects: As a heavy element, this compound's electrons move at speeds approaching the speed of light. This causes significant relativistic effects that influence its electron configuration and, consequently, its chemical properties in ways that are not always intuitive.[1][2][9]

Q2: Which this compound isotope is best suited for chemical experiments?

A2: The choice of isotope is a trade-off between half-life and production yield. While the most stable isotope is 266Lr with a half-life of 11 hours, the shorter-lived 260Lr (half-life of 2.7 minutes) is most commonly used in chemical studies because it can be produced on a larger scale.[1][10] The isotope 256Lr, with a half-life of about 27 seconds, has also been used in experiments.[1][4][11][12]

Q3: What is the expected oxidation state of this compound in aqueous solution?

A3: Chemistry experiments have confirmed that this compound behaves as a heavier homolog to lutetium and is a trivalent element.[1] Its most common and experimentally confirmed oxidation state in aqueous solution is +3 (Lr³⁺).[3][7][10][13] Experiments to reduce Lr³⁺ to Lr²⁺ or Lr⁺ in aqueous solution have been unsuccessful.[1]

Q4: How do relativistic effects specifically impact this compound's chemistry?

A4: Relativistic effects are responsible for this compound's anomalous electron configuration of [Rn] 5f¹⁴ 7s² 7p¹ instead of the expected [Rn] 5f¹⁴ 6d¹ 7s² configuration of its homologue, lutetium.[9][14][15] This is due to the relativistic stabilization of the 7s and 7p orbitals.[1] This configuration, particularly the weakly bound 7p₁/₂ electron, results in a very low first ionization potential, the lowest among all lanthanides and actinides.[1][2][16]

Troubleshooting Guides

Issue 1: Low Yield of this compound Atoms
  • Problem: Insufficient number of this compound atoms produced for detection and chemical analysis.

  • Possible Causes & Solutions:

    • Suboptimal Beam Energy: The energy of the ion beam used for bombardment is critical for the production cross-section. It is essential to consult theoretical models and previous experimental data to select the optimal beam energy for the specific target-projectile combination.

    • Target Degradation: The intense ion beam can damage the target material over time, reducing the yield. Monitor the target's condition and consider using a rotating target wheel to distribute the heat load.

    • Inefficient Transport: Atoms produced must be rapidly and efficiently transported from the target to the experimental setup. Check the efficiency of the gas-jet transport system or recoil separator.

Issue 2: Rapid Decay of this compound Before Measurement
  • Problem: this compound isotopes decay before chemical separation and measurement can be completed.

  • Possible Causes & Solutions:

    • Slow Chemistry Procedures: Traditional wet chemistry techniques are often too slow. Employ rapid experimental methods such as solvent extraction, ion-exchange chromatography with automated systems, or gas-phase chemistry.[7][8]

    • Long Transport Times: Minimize the time it takes for the atoms to travel from the production site to the detectors. Optimize the gas flow rates in a gas-jet system or the magnetic fields in a separator.

Issue 3: Ambiguous Chemical Behavior
  • Problem: Experimental results on the chemical properties of this compound are inconclusive or contradictory.

  • Possible Causes & Solutions:

    • Contamination: The presence of other radioactive species with similar decay properties can interfere with the measurement. Ensure high purity of the target material and use highly selective chemical separation methods.

    • Uncertainty in Relativistic Effects: The theoretical models predicting this compound's chemical behavior are still being refined. Compare experimental results with the latest theoretical calculations to better understand any discrepancies.[2][9]

Quantitative Data

Table 1: Half-lives of Key this compound Isotopes Used in Chemical Studies

IsotopeHalf-lifeDecay Mode(s)
255Lr31 sα, β
256Lr28 sα, β
260Lr3.0 minα, β⁺
261Lr39 minSF
262Lr4 hβ⁺, SF
266Lr11 hSF

Data sourced from Wikipedia.[5]

Table 2: Measured and Predicted Properties of this compound

PropertyValueNote
First Ionization Potential4.96 eVExperimentally measured; lowest among all lanthanides and actinides.[1][16]
Second Ionization Potential> 13.3(3) eVExperimentally established lower limit.[17]
Electron Configuration[Rn] 5f¹⁴ 7s² 7p¹Anomalous configuration due to relativistic effects.[1][9]
Common Oxidation State+3Confirmed in aqueous solution.[1][7]
Predicted Density~14.4 - 16.6 g/cm³[1][10]
Predicted Melting Point~1627 °C (1900 K)[1][10]

Experimental Protocols

Protocol 1: Determination of this compound's Trivalent State using Solvent Extraction
  • Production: Produce 256Lr atoms (t1/2 = 28 s) by bombarding a 249Cf target with 11B ions.[1]

  • Transport: Rapidly transport the reaction products using a He/KCl gas-jet system to the chemistry apparatus.

  • Collection: Collect the products on a thin foil.

  • Dissolution: Dissolve the collected atoms in an aqueous acid solution.

  • Extraction: Perform a rapid solvent extraction using a solution of thenoyltrifluoroacetone (TTA) in an organic solvent like methyl isobutyl ketone.[7]

  • Separation: Compare the extraction behavior of this compound with that of known divalent (e.g., No), trivalent (e.g., Fm, Cf), and tetravalent (e.g., Th) elements under the same conditions.

  • Detection: Measure the alpha decay of 256Lr in both the aqueous and organic phases to determine its distribution coefficient. The co-extraction with trivalent actinides confirms its +3 oxidation state.[7]

Protocol 2: Measurement of the First Ionization Potential using Surface Ionization
  • Production: Synthesize 256Lr atoms by bombarding a 249Cf target with 11B ions.

  • Transport: Transport the produced atoms into a surface ion source.

  • Ionization: Adsorb the this compound atoms onto a hot metallic surface (e.g., tantalum). The high temperature provides enough energy to ionize the atoms.[4][11]

  • Mass Separation: Accelerate the resulting ions and separate them from other reaction products according to their mass-to-charge ratio using a mass separator.

  • Detection: Implant the mass-separated 256Lr ions into a detector and identify them by their characteristic alpha decay.

  • Analysis: The ionization efficiency is measured as a function of the surface temperature and compared with that of other elements with known ionization potentials to determine the first ionization potential of this compound.[18]

Visualizations

Experimental_Workflow_for_Lawrencium_Chemistry cluster_Production Production cluster_Transport Transport cluster_Separation_Analysis Separation & Analysis cluster_Data Data Acquisition Target Californium/Berkelium Target GasJet Gas-Jet System Target->GasJet Recoil Transfer Accelerator Heavy Ion Accelerator (e.g., Boron-11 beam) Accelerator->Target Bombardment Chemistry Rapid Chemical Separation (e.g., Solvent Extraction, Ion Exchange) GasJet->Chemistry Detector Alpha Detector Chemistry->Detector Measurement DataAcq Data Acquisition System Detector->DataAcq

Caption: A generalized experimental workflow for studying the chemical properties of this compound.

Difficulties_in_Lawrencium_Chemistry center_node Difficulties in This compound Chemistry low_yield Low Production Yield (Atom-at-a-time) center_node->low_yield short_halflife Short Half-Life center_node->short_halflife relativistic_effects Relativistic Effects center_node->relativistic_effects statistical_uncertainty High Statistical Uncertainty low_yield->statistical_uncertainty rapid_techniques Requires Rapid Experimental Techniques short_halflife->rapid_techniques anomalous_properties Anomalous Chemical Properties (e.g., IP) relativistic_effects->anomalous_properties

Caption: The interconnected challenges in the experimental study of this compound's chemistry.

References

Technical Support Center: Optimization of Short-Lived Lawrencium Isotope Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the detection and analysis of short-lived Lawrencium (Lr) isotopes. The information is designed to address specific experimental challenges and optimize detection protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the detection of short-lived this compound isotopes so challenging?

A1: The primary challenges stem from two key properties of this compound:

  • Extremely Low Production Yields: this compound is produced in particle accelerators by bombarding heavy actinide targets, and yields can be as low as a few atoms at a time.[1]

  • Short Half-Lives: Most this compound isotopes decay rapidly, with half-lives ranging from seconds to a few hours.[1] This necessitates extremely rapid and efficient chemical separation and detection techniques before the atoms decay.[1][2]

Q2: Which this compound isotope is best suited for chemical studies?

A2: While the most stable isotope is ²⁶⁶Lr (half-life ~11 hours), the shorter-lived ²⁶⁰Lr (half-life 2.7 minutes) is most commonly used in chemistry experiments.[3] This is because it can be produced on a larger and more practical scale for experimental purposes.[3] For very rapid experiments, ²⁵⁶Lr (half-life ~27 seconds) has also been utilized.[4]

Q3: What is the primary method for producing this compound isotopes?

A3: this compound is a synthetic element produced exclusively in particle accelerators.[3] The most common method involves bombarding heavy actinide targets, such as Californium-249 (²⁴⁹Cf) or Berkelium-249 (²⁴⁹Bk), with beams of light ions like Boron-11 (¹¹B) or Oxygen-18 (¹⁸O).[1][3] These high-energy collisions result in nuclear fusion, creating this compound isotopes.[5]

Q4: What is the principal detection method for identifying this compound?

A4: Alpha spectrometry is the main technique used to identify this compound.[5] The identification is confirmed by detecting the characteristic alpha particle energies emitted as the this compound isotopes decay.[1][5] This process requires correlating the decay chains and energies with known data for specific Lr isotopes.[1]

Troubleshooting Guides

This section addresses common problems encountered during the experimental detection of this compound.

Problem 1: Low or No Detectable Signal

Symptom: The alpha spectrometer is not registering counts, or the count rate is significantly lower than expected.

Possible Cause Troubleshooting Step
Inefficient Nuclear Reaction Verify the particle accelerator's beam energy is optimized for the specific reaction's cross-section. The production of ²⁵⁶Lr from a ²⁴⁹Cf target, for example, has a maximum cross-section at a specific beam energy.[4]
Poor Transport Efficiency For gas-jet systems, check for leaks in the capillary tube. Ensure the carrier gas (e.g., Helium) pressure and flow rate are optimal.[6] The choice of aerosols (e.g., CdI₂) is also critical for binding to the reaction products.[4][7]
Sample Loss During Separation For chemical studies, ensure separation techniques (e.g., solvent extraction, ion exchange) are sufficiently rapid to prevent significant decay of the target isotope.[1] The entire process from production to detection must be faster than the isotope's half-life.
Detector Inefficiency Calibrate the detector with a known alpha source (e.g., ²⁴¹Am).[8][9] Ensure the detector is positioned for optimal geometry to capture decay events.
Problem 2: Poor Quality Alpha Spectrum (Broad Peaks, Low Resolution)

Symptom: The alpha spectrum shows broad, tailing peaks instead of sharp, well-defined energy lines, making isotope identification difficult.

Possible Cause Troubleshooting Step
Thick Sample Layer The primary cause of peak broadening is self-absorption within the sample.[10][11] Alpha particles lose energy as they travel through the material, resulting in a tail towards lower energies.[12] Ensure the collected sample on the detector or foil is as thin as possible (ideally a monolayer).
Inadequate Vacuum Alpha particles are easily stopped by air.[11] Ensure the detector chamber is at a sufficient vacuum to prevent energy loss and scattering between the source and the detector.[11]
Detector Contamination Recoiling daughter nuclei from alpha decay can contaminate the detector surface, leading to a distorted spectrum.[12] While a low-pressure atmosphere can help stop recoils, it must be balanced against energy loss of the primary alpha particles.[12]
Incorrect MCA Calibration The Multi-Channel Analyzer (MCA) must be properly calibrated to correlate channel number with particle energy.[12] Use a source with multiple, well-known alpha peaks for accurate calibration.

A logical workflow for troubleshooting spectral issues is outlined below.

G cluster_0 Troubleshooting Poor Alpha Spectra Start Poor Spectrum Detected CheckVacuum Is Chamber Vacuum Sufficient? Start->CheckVacuum CheckSample Is Sample Layer Too Thick? CheckVacuum->CheckSample Yes ActionVacuum Evacuate Chamber to Operating Pressure CheckVacuum->ActionVacuum No CheckCal Is Detector and MCA Calibrated? CheckSample->CheckCal No ActionSample Optimize Collection Time & Deposition Method for Thinner Layer CheckSample->ActionSample Yes ActionCal Recalibrate System with Known Alpha Source CheckCal->ActionCal No End Acquire New Spectrum CheckCal->End Yes ActionVacuum->CheckSample ActionSample->CheckCal ActionCal->End

Caption: A decision tree for diagnosing and resolving common issues leading to poor alpha spectra.

Quantitative Data Summary

The following table summarizes key properties of this compound isotopes frequently used in research.

IsotopeHalf-LifePrimary Decay ModeCommon Production Reaction(s)Alpha Decay Energy (MeV)
²⁵⁶Lr ~27 secondsAlpha (α)²⁴⁹Cf(¹¹B, 4n)²⁵⁶Lr[4]8.3 - 8.7[4]
²⁵⁸Lr ~4 secondsAlpha (α)²⁴⁹Bk(¹²C, 3n)²⁵⁸Lr~8.6[3][13]
²⁶⁰Lr ~2.7 minutesAlpha (α)²⁴⁹Bk(¹⁸O, α3n)²⁶⁰Lr[3]~8.03[14]
²⁶¹Lr ~44 minutesSpontaneous Fission (SF) / Beta+²⁵⁴Es(²²Ne, 5n)²⁶¹LrN/A
²⁶²Lr ~3.6 hoursBeta+ / Spontaneous Fission (SF)²⁵⁴Es(²²Ne, 4n)²⁶²LrN/A
²⁶⁶Lr ~11 hoursSpontaneous Fission (SF)Decay product of ²⁹⁴TsN/A
Data compiled from various sources.[3][4][13][14]

Experimental Protocols

Protocol: On-Line Isotope Separation and Alpha Spectroscopy

This protocol describes a generalized workflow for the production, transport, and detection of a short-lived this compound isotope like ²⁵⁶Lr. The method is based on techniques involving a gas-jet transport system coupled to an online isotope separator and detection station.[4][7]

Objective: To produce, isolate, and detect ²⁵⁶Lr via its characteristic alpha decay.

Methodology:

  • Target Preparation & Bombardment:

    • A target of Californium-249 (²⁴⁹Cf) is prepared and placed in a target chamber.

    • The target is bombarded with a Boron-11 (¹¹B) ion beam from a particle accelerator (e.g., a Tandem accelerator or cyclotron) at an optimized energy.[4] The nuclear reaction ²⁴⁹Cf(¹¹B, 4n) produces ²⁵⁶Lr atoms.[4]

  • Recoil & Thermalization:

    • The newly formed ²⁵⁶Lr atoms recoil out of the target material.

    • These recoiling ions are stopped and neutralized (thermalized) in a helium-filled target chamber.[13]

  • Gas-Jet Transport:

    • The helium gas contains an aerosol (e.g., potassium chloride, KCl, or cadmium iodide, CdI₂) to which the thermalized this compound atoms attach.[4][6]

    • The He/aerosol mixture is continuously pumped out of the target chamber through a thin capillary tube, transporting the this compound atoms away from the high-radiation target area to the detection setup.[6]

  • Separation & Ionization:

    • The gas jet exits the capillary and is directed towards a skimmer, which separates the lighter helium gas from the heavier aerosols carrying the this compound.[6]

    • The aerosols are then passed to a surface ionizer. The high temperature of the ion source (e.g., >2500 K) vaporizes the aerosol and ionizes the this compound atoms to Lr⁺.[4][7]

  • Mass Separation:

    • The Lr⁺ ions are extracted electrostatically, accelerated, and passed through a dipole magnet which acts as a mass separator.[4]

    • The magnet deflects the ions based on their mass-to-charge ratio, allowing for the specific selection of the desired isotope (e.g., mass 256).

  • Collection & Detection:

    • The mass-separated ²⁵⁶Lr⁺ ions are directed towards a detection station.

    • The ions are implanted onto a thin foil or a position-sensitive detector (e.g., a silicon surface barrier detector).[9][13] Often, a rotating wheel or conveyor tape system is used to move the collected sample in front of a series of detectors, allowing for simultaneous measurement of decay properties and removal of longer-lived daughter products from the primary detector.[13]

    • The system is held under vacuum to ensure the alpha particles reach the detector without energy loss.[11]

  • Alpha Spectroscopy & Data Analysis:

    • As the collected ²⁵⁶Lr atoms decay, they emit alpha particles with characteristic energies.

    • The silicon detector measures the energy of each alpha particle, and the signal is processed by a preamplifier and a multi-channel analyzer (MCA).[8]

    • The MCA builds an energy spectrum. The presence of peaks at the known energies for ²⁵⁶Lr (8.3 to 8.7 MeV) confirms its detection.[4] The decay rate of these peaks is used to confirm the ~27-second half-life.[4]

The following diagram illustrates this experimental workflow.

G cluster_0 Production cluster_1 Transport & Separation cluster_2 Detection & Analysis Accelerator Particle Accelerator (¹¹B Beam) Target Target Chamber (²⁴⁹Cf Target + He Gas) Accelerator->Target Ion Beam GasJet Gas-Jet Transport (Capillary Tube) Target->GasJet Recoils in He/Aerosol IonSource Surface Ion Source + Skimmer GasJet->IonSource MassSep Mass Separator (Magnet) IonSource->MassSep Lr⁺ Ions Collection Collection on Detector/Wheel MassSep->Collection Mass 256 Selected AlphaSpec Alpha Spectrometer (Si Detector in Vacuum) Collection->AlphaSpec α-decay MCA Data Acquisition (MCA & Analysis) AlphaSpec->MCA Signal

Caption: Workflow for on-line production, separation, and detection of short-lived this compound.

References

Technical Support Center: Minimizing Background Interference in Lawrencium Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background interference during Lawrencium (Lr) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background interference in this compound experiments?

A1: Background interference in this compound experiments originates from several sources, which can be broadly categorized as environmental, intrinsic, and beam-induced.

  • Environmental Background: This includes cosmic rays and their secondary particles (muons, neutrons), as well as naturally occurring radioactive materials (NORMs) in the surrounding laboratory environment, such as radon (²²²Rn) and its progeny.[1][2][3]

  • Intrinsic Detector and Shielding Background: The materials used to construct the detectors and shielding can themselves contain trace amounts of radioactive isotopes (e.g., from the Uranium and Thorium decay chains, and ⁴⁰K).[1][2][4] Modern steel produced after the mid-20th century can be contaminated with radionuclides like Cobalt-60 from atmospheric nuclear testing.[4]

  • Beam-Induced Background: The high-energy particle beams used to produce this compound can interact with beamline components, the target backing, and the surrounding materials, creating a complex field of secondary particles, including neutrons and gamma rays, that can contribute significantly to the background.[5][6][7][8][9]

Q2: What is the difference between passive and active shielding, and when should each be used?

A2: Both passive and active shielding are employed to reduce background radiation, but they operate on different principles.

  • Passive Shielding: This involves placing dense materials around the detector to absorb or scatter incoming radiation.[10] Common materials include lead, copper, and steel. Graded-Z shielding, where layers of materials with decreasing atomic number are used (e.g., lead, followed by tin and then copper), is effective at absorbing the primary radiation and then attenuating the secondary X-rays produced in the shielding material itself.[11] Passive shielding is a fundamental first line of defense against most sources of external gamma radiation.

  • Active Shielding: This technique uses detectors to identify and veto background events. A common example is a cosmic veto system, which consists of scintillator panels surrounding the primary detector.[12][13] When a cosmic ray passes through a veto panel, any simultaneous signal in the primary detector is rejected as background.[12][13] Active shielding is particularly effective against penetrating cosmic muons.[14]

Q3: How can I reduce background from the detector and shielding materials themselves?

A3: Minimizing intrinsic background requires careful material selection and handling.

  • Use of Low-Background Materials: Materials with certified low levels of radioactivity should be used for detector components and the inner layers of shielding. This includes using "pre-war" or low-background steel produced before atmospheric nuclear testing, and high-purity copper and lead.[4][15] Ancient lead, sourced from archaeological contexts, can also be used for its extremely low radioactivity.[4]

  • Material Screening: All materials intended for use in the experimental setup should be screened for radioactivity using sensitive techniques like gamma-ray spectrometry with high-purity germanium (HPGe) detectors in a low-background environment.[1]

  • Surface Contamination Control: Care must be taken to avoid surface contamination of detectors and shielding with dust or other particulates that may contain radioactive isotopes. Regular cleaning of the shielding interior is recommended.[2]

Q4: What signal processing techniques can be used to reduce background noise?

A4: Digital signal processing (DSP) offers powerful tools for reducing background noise and improving the signal-to-noise ratio in this compound experiments.

  • Digital Filtering: Algorithms such as Finite Impulse Response (FIR) and Infinite Impulse Response (IIR) filters can be applied to the digitized detector signals to reduce electronic noise and shape the pulses for optimal energy resolution.

  • Pulse Shape Discrimination (PSD): This technique can differentiate between signals from different types of radiation (e.g., alpha vs. beta/gamma) based on the shape of the detector pulse. This is particularly useful for reducing gamma-ray background in alpha spectroscopy.

  • Background Subtraction Algorithms: Various algorithms, from simple linear subtraction to more complex methods like the Shirley or Tougaard backgrounds, can be used to estimate and subtract the underlying background continuum from the measured spectra.[16][17] Bayesian analysis methods are also being developed for more robust background estimation.[18]

Q5: How does coincidence spectroscopy help in minimizing background?

A5: Coincidence spectroscopy is a powerful technique that significantly reduces background by requiring the near-simultaneous detection of two or more related radiation events. In the context of this compound, which often has complex decay chains involving alpha and gamma emissions, this is highly effective. By "gating" the alpha spectrum with a specific gamma-ray energy (or vice versa), only alpha particles that are in coincidence with that gamma ray are recorded. This dramatically reduces the random background in the alpha spectrum. The peak-to-background ratio can be improved by several orders of magnitude using this technique.[19]

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
High background continuum in gamma-ray spectrum - Inadequate passive shielding. - Radon infiltration into the shielding. - Contamination of shielding materials. - High ambient background in the laboratory.- Verify the thickness and integrity of the lead/copper shielding. - Purge the shielding enclosure with nitrogen gas to displace radon. - Clean the interior of the shield. - Perform a background measurement of the laboratory environment.
Unexpected peaks in the background spectrum - Radioactive contamination of the sample holder or detector. - Activation of materials by neutrons. - Electronic noise or interference.- Measure the background without a sample to identify intrinsic peaks. - Use low-background materials for sample holders. - Consider adding neutron shielding (e.g., borated polyethylene) if neutron sources are nearby. - Check for and eliminate ground loops and other sources of electronic noise.
Poor signal-to-noise ratio in alpha spectrum - High background from gamma rays and cosmic rays. - Inefficient detector. - Sub-optimal signal processing settings.- Implement an active cosmic veto system. - Use alpha-gamma coincidence spectroscopy to reduce uncorrelated background. - Ensure the alpha detector is properly calibrated and has high detection efficiency. - Optimize digital filtering and pulse shaping parameters.
High rate of random coincidences - High single-channel count rates. - Inappropriately wide coincidence time window.- Reduce the source-to-detector distance if possible without compromising other experimental parameters. - Narrow the coincidence timing window to the minimum value that still captures true coincidence events.

Quantitative Data on Shielding and Background Reduction

The following tables summarize quantitative data on the effectiveness of various shielding materials and background reduction techniques.

Table 1: Shielding Material Effectiveness

Shielding MaterialDensity (g/cm³)Half-Value Layer (HVL) for 1 MeV Gamma Rays (cm)
Lead (Pb)11.340.87
Steel (Fe)7.871.47
Copper (Cu)8.961.23
Polyethylene0.949.7

Note: HVL is the thickness of material required to reduce the intensity of radiation by half. Data is approximate and can vary with the specific alloy and radiation energy.

Table 2: Typical Background Reduction Factors

TechniqueTypical Background Reduction FactorReference
10 cm Lead Shielding~100[12]
Active Cosmic Veto~10-50 for muon-induced events[12][13]
Alpha-Gamma Coincidence>100 for uncorrelated events[19]
Locating Experiment Underground>1000 for cosmic rays[1]

Experimental Protocols

Protocol 1: Low-Background Gamma Spectrometry
  • Shielding Setup:

    • Place the High-Purity Germanium (HPGe) detector inside a multi-layered passive shield. A typical configuration is 10-15 cm of low-background lead, lined with 1-2 mm of tin and 1-2 mm of oxygen-free high-conductivity (OFHC) copper.[11]

    • If available, surround the passive shield with an active cosmic veto system composed of plastic scintillator panels.

    • Continuously purge the interior of the shield with boil-off nitrogen gas from the detector's dewar to displace radon.[2]

  • Data Acquisition:

    • Acquire a long background spectrum (at least 24 hours) with the shielding in place but without the this compound source to characterize the intrinsic background.

    • Place the this compound source in a reproducible position within the shield.

    • Acquire the sample spectrum for a duration sufficient to obtain adequate statistics for the peaks of interest.

  • Data Analysis:

    • Perform an energy calibration using standard radioactive sources (e.g., ¹³³Ba, ⁶⁰Co, ¹⁵²Eu).

    • Identify and quantify the gamma-ray peaks from the this compound decay chain.

    • Apply a background subtraction algorithm to the spectrum to obtain the net peak areas.

    • Correct for coincidence summing effects if the decay scheme is complex.

Protocol 2: Alpha-Gamma Coincidence Spectroscopy
  • Detector Setup:

    • Position a silicon alpha detector (e.g., a Passivated Implanted Planar Silicon - PIPS detector) in close proximity to the this compound source to maximize alpha detection efficiency.

    • Place one or more HPGe detectors around the source for gamma-ray detection.

    • Enclose the entire setup in a low-background shield as described in Protocol 1.

  • Electronics and Data Acquisition:

    • Route the signals from the alpha and gamma detectors through preamplifiers and into a digital data acquisition system.

    • Set up a coincidence timing circuit or use a time-stamping data acquisition system to record the arrival time of each alpha and gamma event.

    • Define a coincidence time window (typically on the order of nanoseconds to a few microseconds) within which events are considered coincident.

  • Data Analysis:

    • Generate a 2D histogram of gamma-ray energy versus alpha-particle energy for coincident events.

    • Create a "gated" alpha spectrum by selecting only those alpha events that are in coincidence with a specific gamma-ray peak of interest from the this compound decay chain.

    • Analyze the gated alpha spectrum, which will have a significantly reduced background compared to the non-gated (singles) alpha spectrum.

Visualizations

Experimental_Workflow_for_Low_Background_Spectroscopy cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Material_Screening Material Screening (HPGe Spectrometry) Low_Background_Materials Select Low-Background Materials (e.g., pre-war steel, OFHC copper) Material_Screening->Low_Background_Materials Passive_Shielding Passive Shielding (Lead, Copper) Low_Background_Materials->Passive_Shielding Data_Acquisition Data Acquisition (Alpha/Gamma Detectors) Passive_Shielding->Data_Acquisition Active_Shielding Active Shielding (Cosmic Veto) Active_Shielding->Data_Acquisition Radon_Purge Radon Purge (Nitrogen Gas) Radon_Purge->Data_Acquisition Signal_Processing Digital Signal Processing (Filtering, PSD) Data_Acquisition->Signal_Processing Coincidence_Analysis Coincidence Analysis (Gating) Signal_Processing->Coincidence_Analysis Background_Subtraction Background Subtraction Coincidence_Analysis->Background_Subtraction Final_Spectrum Final Low-Background Spectrum Background_Subtraction->Final_Spectrum

Workflow for minimizing background interference in this compound experiments.

Signaling_Pathway_for_Coincidence_Detection Lr_Decay This compound Decay Alpha_Particle Alpha Particle Lr_Decay->Alpha_Particle Gamma_Ray Gamma Ray Lr_Decay->Gamma_Ray Alpha_Detector Alpha Detector Alpha_Particle->Alpha_Detector Gamma_Detector Gamma Detector Gamma_Ray->Gamma_Detector Coincidence_Circuit Coincidence Circuit Alpha_Detector->Coincidence_Circuit Gamma_Detector->Coincidence_Circuit Gated_Spectrum Gated (Low-Background) Alpha Spectrum Coincidence_Circuit->Gated_Spectrum

Logical flow of alpha-gamma coincidence detection to reduce background.

References

Technical Support Center: Enhancing Lawrencium Production Target Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of Lawrencium (Lr). The information is presented in a direct question-and-answer format to address specific challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses common issues that can arise during this compound production, focusing on diagnosing and resolving problems related to production yield and target integrity.

Low Production Yield

Q1: We are observing a significantly lower than expected yield of this compound isotopes. What are the potential causes and how can we troubleshoot this?

A1: Low production yield is a common challenge in the synthesis of superheavy elements like this compound. The issue can typically be traced back to one of three main areas: the target, the ion beam, or the separation process.

Troubleshooting Steps:

  • Target Integrity Verification:

    • Visual Inspection (if possible): After irradiation, carefully inspect the target for any signs of degradation, such as discoloration, blistering, or flaking.

    • Alpha Spectrometry: Before and after irradiation, perform alpha spectrometry on the target to check for any changes in the isotopic composition or the presence of contaminants that could interfere with the reaction.

  • Ion Beam Parameter Optimization:

    • Beam Energy Calibration: Verify the energy of the ion beam. An energy that is too high or too low will significantly reduce the production cross-section.

    • Beam Flux and Focusing: Ensure the ion beam is properly focused on the target and that the beam flux is stable and at the desired intensity. Fluctuations can lead to inconsistent production rates.

  • Separation Efficiency Analysis:

    • Tracer Studies: If possible, introduce a known quantity of a tracer isotope with similar chemical properties to this compound to quantify the efficiency of your chemical separation process.

    • Review Separation Protocol: Double-check all reagent concentrations, pH levels, and timings in your solvent extraction or ion-exchange chromatography protocol. Even minor deviations can lead to significant losses.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions regarding the experimental setup and procedures for this compound production.

Target Preparation

Q2: What are the critical parameters for preparing a stable and efficient actinide target for this compound production?

A2: The quality of the actinide target is paramount for a successful this compound production experiment. Key parameters to control during target preparation, particularly via electrodeposition, include:

  • Purity of the Actinide Material: The starting material (e.g., Californium-249, Berkelium-249) should be of the highest possible purity to avoid side reactions and contamination of the final product.

  • Uniformity of Deposition: The actinide material should be deposited uniformly across the backing foil. Non-uniformity can lead to localized heating and degradation of the target under ion bombardment.

  • Adhesion to Backing Material: The deposited actinide layer must adhere strongly to the backing foil (commonly beryllium or titanium) to prevent flaking during handling and irradiation.

  • Optimal Thickness: The target thickness needs to be optimized. A thicker target may increase the interaction probability but can also lead to greater energy loss of the recoiling products, making their extraction more difficult.

Irradiation Process

Q3: How does the choice of projectile and its energy affect the production of different this compound isotopes?

A3: The choice of projectile ion and its energy are critical for targeting the synthesis of a specific this compound isotope. The reaction follows the principles of nuclear fusion, where the projectile and target nuclei combine to form a compound nucleus, which then de-excites by emitting neutrons.

  • Projectile Selection: Lighter ions like Boron-11 or Oxygen-18 are commonly used. The specific combination of target and projectile determines the resulting this compound isotope. For example, bombarding Californium-249 with Boron-11 ions is a common method to produce this compound-256.[1][2]

  • Beam Energy: The energy of the projectile beam must be sufficient to overcome the Coulomb barrier between the projectile and target nuclei. However, excessive energy can lead to the fission of the compound nucleus, reducing the yield of the desired this compound isotope. Each reaction has a specific optimal energy range that maximizes the production cross-section.

Post-Irradiation Separation

Q4: What are the most effective methods for separating the minuscule amounts of this compound produced from the target material and other reaction byproducts?

A4: Due to the extremely low production rates and the presence of a large excess of unreacted target material and fission products, a highly efficient and rapid separation technique is crucial. The most common methods are:

  • Solvent Extraction: This technique relies on the differential solubility of this compound ions in two immiscible liquid phases (typically an aqueous acid phase and an organic phase containing a chelating agent). This compound, existing as the Lr³⁺ ion in an aqueous solution, can be selectively extracted.[3]

  • Ion-Exchange Chromatography: This is a powerful technique for separating ions based on their charge and size. This compound can be separated from other actinides and lanthanides by using a cation-exchange resin and eluting with a complexing agent like alpha-hydroxyisobutyrate (α-HIB). The trivalent this compound ion will elute at a characteristic position, allowing for its isolation.[4]

Data Presentation

The following tables summarize key quantitative data for common this compound production reactions.

Table 1: Common Production Reactions for this compound Isotopes

Target IsotopeProjectile IonResulting this compound IsotopeHalf-life
Californium-249 (²⁴⁹Cf)Boron-11 (¹¹B)This compound-256 (²⁵⁶Lr)~27 seconds
Berkelium-249 (²⁴⁹Bk)Oxygen-18 (¹⁸O)This compound-260 (²⁶⁰Lr)~3 minutes
Americium-243 (²⁴³Am)Oxygen-18 (¹⁸O)This compound-256 (²⁵⁶Lr)~27 seconds

Table 2: Experimentally Determined Production Cross-Sections for this compound-256

ReactionOptimal Beam Energy (MeV)Maximum Cross-Section (nb)
²⁴⁹Cf + ¹¹B63122 ± 36
²⁴³Am + ¹⁸O9626 ± 7
²⁴⁸Cm + ¹⁴N9127 ± 10

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production.

Protocol 1: Electrodeposition of an Actinide Target

This protocol is adapted from standard procedures for the preparation of actinide targets for nuclear physics experiments.

Materials:

  • Actinide stock solution (e.g., ²⁴⁹CfCl₃ in dilute HCl)

  • Isopropanol

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Deionized water

  • Backing foil (e.g., Beryllium or Titanium disc)

  • Electrodeposition cell

  • Platinum anode

  • DC power supply

Procedure:

  • Prepare the Plating Solution:

    • In a clean beaker, mix the actinide stock solution with isopropanol.

    • Adjust the pH of the solution to the optimal range for deposition (typically slightly basic) by the dropwise addition of NH₄OH.

  • Assemble the Electrodeposition Cell:

    • Place the backing foil at the bottom of the electrodeposition cell, ensuring a good seal.

    • Fill the cell with the plating solution.

    • Insert the platinum anode into the solution, ensuring it does not touch the backing foil (cathode).

  • Electrodeposition:

    • Connect the electrodes to the DC power supply.

    • Apply a constant voltage to achieve a current density of a few mA/cm².

    • Continue the deposition for a sufficient time to deposit the desired amount of actinide material. The time will depend on the initial concentration and the current.

  • Target Finalization:

    • Once the deposition is complete, carefully decant the plating solution.

    • Rinse the target with deionized water and then with ethanol.

    • Allow the target to air dry completely.

    • The target can be gently heated (annealed) to improve the adhesion of the deposited layer.

Protocol 2: Solvent Extraction of this compound

This protocol outlines a rapid solvent extraction procedure for the separation of this compound from an irradiated target.

Materials:

  • Irradiated target dissolved in dilute acid (e.g., HNO₃)

  • Organic solvent (e.g., methyl isobutyl ketone - MIBK)

  • Chelating agent (e.g., thenoyltrifluoroacetone - TTA)

  • Buffer solutions to control aqueous phase pH

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare the Organic Phase: Dissolve the TTA in MIBK to the desired concentration.

  • Extraction:

    • In a centrifuge tube, combine the aqueous solution containing the dissolved irradiated target with an equal volume of the TTA-MIBK solution.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

    • Centrifuge the tube to achieve a clean separation of the aqueous and organic phases.

  • Separation:

    • Carefully pipette the organic phase (which now contains the this compound) into a clean tube.

  • Back-Extraction (Stripping):

    • To recover the this compound from the organic phase, add an equal volume of a more acidic aqueous solution (e.g., higher concentration of HNO₃).

    • Vortex and centrifuge as before. The this compound will now be transferred back into the aqueous phase.

  • Analysis: The final aqueous phase can be prepared for analysis by alpha spectrometry or other detection methods.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Production

Lawrencium_Production_Workflow cluster_TargetPrep Target Preparation cluster_Irradiation Irradiation cluster_Separation Chemical Separation cluster_Analysis Analysis Actinide Actinide Material (e.g., Cf-249) Electrodeposition Electrodeposition Actinide->Electrodeposition Target Actinide Target Electrodeposition->Target Irradiation Irradiation Target->Irradiation IonBeam Ion Beam (e.g., B-11) Accelerator Particle Accelerator IonBeam->Accelerator Accelerator->Irradiation Dissolution Target Dissolution Irradiation->Dissolution Separation Solvent Extraction / Ion Exchange Dissolution->Separation IsolatedLr Isolated this compound Separation->IsolatedLr Detection Alpha Spectrometry IsolatedLr->Detection Data Data Analysis Detection->Data

Caption: A flowchart illustrating the major stages of this compound production.

Diagram 2: Troubleshooting Logic for Low Production Yield

Low_Yield_Troubleshooting Start Low this compound Yield Detected CheckTarget Inspect Target Integrity (Visual, Alpha Spec.) Start->CheckTarget TargetOK Target Appears Intact CheckTarget->TargetOK OK TargetDegraded Target Degraded CheckTarget->TargetDegraded Degraded CheckBeam Verify Ion Beam Parameters (Energy, Flux, Focus) TargetOK->CheckBeam RemakeTarget Action: Remake Target with Optimized Parameters TargetDegraded->RemakeTarget BeamOK Beam Parameters Correct CheckBeam->BeamOK OK BeamIncorrect Beam Parameters Incorrect CheckBeam->BeamIncorrect Incorrect CheckSeparation Evaluate Chemical Separation Efficiency (Tracer Study) BeamOK->CheckSeparation RecalibrateBeam Action: Recalibrate and Optimize Ion Beam BeamIncorrect->RecalibrateBeam SeparationOK Separation Efficiency High CheckSeparation->SeparationOK OK SeparationLow Separation Efficiency Low CheckSeparation->SeparationLow Low FurtherInvestigation Further Investigation Needed (e.g., Cross-Section Data Review) SeparationOK->FurtherInvestigation ReviewProtocol Action: Review and Optimize Separation Protocol SeparationLow->ReviewProtocol

Caption: A decision tree for troubleshooting low this compound production yields.

Diagram 3: this compound Separation Signaling Pathway

Lawrencium_Separation cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase cluster_Resin Cation-Exchange Resin Lr_aq Lr³⁺ (aq) Lr_TTA_org [Lr(TTA)₃] (org) Lr_aq->Lr_TTA_org Extraction with TTA Lr_Resin [Lr³⁺]•[Resin-SO₃⁻]₃ Lr_aq->Lr_Resin Binding to Resin OtherActinides_aq Other Actinides (aq) FissionProducts_aq Fission Products (aq) TTA_org TTA (org) TTA_org->Lr_TTA_org Lr_TTA_org->Lr_aq Back-extraction (Stripping with acid) Resin Resin-SO₃⁻ Resin->Lr_Resin Lr_Resin->Lr_aq Elution with α-HIB

References

Technical Support Center: Refining Separation Protocols for Lawrencium from Other Actinides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the separation of Lawrencium (Lr) from other actinides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound.

Solvent Extraction Troubleshooting

Issue: Low Yield of this compound in the Organic Phase

Possible Causes & Solutions:

  • Incomplete Complexation:

    • Cause: The chelating agent concentration may be too low, or the pH of the aqueous phase may not be optimal for the formation of the Lr-chelate complex.

    • Solution: Ensure the concentration of the chelating agent, such as thenoyltrifluoroacetone (TTA), is sufficient. Optimize the pH of the aqueous phase; for TTA extractions, a pH range of 3-4 is generally effective for trivalent actinides.

  • Rapid Back-Extraction:

    • Cause: Due to the extremely short half-life of commonly used this compound isotopes (e.g., ²⁶⁰Lr, half-life ~2.7 minutes), delays between extraction and measurement can lead to significant decay and apparent low yield.[1]

    • Solution: Streamline the procedure to minimize the time between the extraction and alpha spectroscopy measurement. Implement a rapid separation protocol.

  • Solvent Degradation:

    • Cause: High radiation fields can lead to the degradation of the organic solvent and/or the chelating agent, reducing extraction efficiency.

    • Solution: Use fresh, high-purity solvents and chelating agents for each experiment. If possible, minimize the exposure of the organic phase to high levels of radioactivity.

  • Emulsification:

    • Cause: The formation of an emulsion at the aqueous-organic interface can trap the this compound complex, preventing its complete transfer to the organic phase.[2]

    • Solution: Adjust the mixing speed and time to avoid vigorous agitation. The addition of a small amount of a de-emulsifying agent may be necessary, but its compatibility with the chemical system must be verified.

Issue: Poor Separation from Other Trivalent Actinides (e.g., Ac, Am, Cm, Cf)

Possible Causes & Solutions:

  • Similar Extraction Behavior:

    • Cause: Trivalent actinides exhibit very similar chemical properties, making their separation challenging with simple solvent extraction systems.[3]

    • Solution: While a complete separation may not be achievable with a single extraction step, optimizing the aqueous phase pH can provide some selectivity. For more effective separation, consider multi-stage counter-current extraction or a different separation technique like ion exchange chromatography.

  • Presence of Complexing Agents in the Aqueous Phase:

    • Cause: Unintended complexing agents in the aqueous feed can interfere with the desired chelation and extraction process.

    • Solution: Ensure the aqueous phase is free from interfering ions or complexing agents by using high-purity water and reagents.

Ion Exchange Chromatography Troubleshooting

Issue: Broad or Tailing Peaks for this compound Elution

Possible Causes & Solutions:

  • Non-Optimal Eluent Concentration or pH:

    • Cause: The concentration or pH of the eluent, such as α-hydroxyisobutyrate (α-HIB), directly affects the elution profile. An incorrect concentration can lead to poor peak resolution.[4]

    • Solution: Carefully prepare the eluent to the desired concentration and pH. A gradient elution, with a carefully controlled increase in eluent concentration or change in pH, can improve peak shape.

  • Column Overloading:

    • Cause: Although this compound is produced on an atom-at-a-time basis, the presence of other actinides in macroscopic quantities can overload the column.

    • Solution: Ensure that the total amount of actinides loaded onto the column does not exceed its capacity.

  • Slow Kinetics:

    • Cause: The kinetics of complexation/decomplexation on the resin can be slow, leading to peak broadening.

    • Solution: Perform the separation at an elevated temperature to improve kinetics. Ensure a consistent and optimized flow rate.[5]

  • Dead Volume:

    • Cause: Excessive dead volume in the chromatography system (e.g., in tubing, connectors, or the detector) can cause band broadening.

    • Solution: Minimize the length and diameter of all tubing. Use low-dead-volume connectors and a detector with a small cell volume.

Issue: Incorrect Elution Order or Co-elution of Actinides

Possible Causes & Solutions:

  • Improper Column Equilibration:

    • Cause: The column must be thoroughly equilibrated with the starting buffer before sample loading to ensure reproducible results.

    • Solution: Equilibrate the column with at least 5-10 column volumes of the starting buffer, or until the pH and conductivity of the eluate are stable.[6]

  • Channeling in the Column:

    • Cause: The formation of channels in the resin bed leads to a non-uniform flow path and poor separation.

    • Solution: Ensure the column is packed uniformly. If channeling is suspected, the column may need to be repacked.

  • Inconsistent Flow Rate:

    • Cause: Fluctuations in the flow rate can affect retention times and peak resolution.

    • Solution: Use a reliable pump and ensure there are no leaks in the system.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound so challenging?

A1: The primary challenges in separating this compound are its production on a "one-atom-at-a-time" scale and the short half-lives of its isotopes suitable for chemical studies (e.g., ²⁶⁰Lr with a half-life of 2.7 minutes).[1] This necessitates extremely rapid and efficient separation techniques to perform chemical analysis before the atom decays. Furthermore, this compound, as the last actinide, has a trivalent oxidation state similar to other late actinides, making their chemical separation difficult due to their similar ionic radii and chemical properties.[3]

Q2: What are the most common methods for separating this compound?

A2: The two most prevalent methods for this compound separation are solvent extraction and ion exchange chromatography.

  • Solvent Extraction: This technique often utilizes a chelating agent like thenoyltrifluoroacetone (TTA) dissolved in an organic solvent such as methyl isobutyl ketone (MIBK) to selectively extract Lr³⁺ from an aqueous solution.[3]

  • Ion Exchange Chromatography: Cation exchange chromatography is frequently employed, using an eluting agent like α-hydroxyisobutyrate (α-HIB). The separation is based on the differing strengths of the complexes formed between the actinides and the eluent, which is related to their ionic radii.[3][4]

Q3: How can I improve the separation factor between this compound and other trivalent actinides?

A3: Improving the separation factor requires exploiting the subtle differences in their chemical properties.

  • In ion exchange chromatography , a precise control of the eluent concentration and pH is crucial. A shallow gradient elution can enhance the resolution between closely eluting actinide peaks.

  • In solvent extraction , while single-stage extraction offers limited selectivity, multi-stage counter-current extraction can significantly improve separation. Additionally, research into more selective chelating agents is an active area of study.

Q4: What safety precautions should be taken when working with this compound?

A4: All work with this compound must be conducted in a facility equipped to handle highly radioactive materials. Standard radiochemical safety protocols, including the use of shielded glove boxes, remote handling equipment, and appropriate personal protective equipment (PPE), are mandatory. Contamination control is of utmost importance.

Data Presentation

Table 1: Elution Order of Trivalent Actinides and Lanthanides with α-Hydroxyisobutyrate (α-HIB)

ElementIonic Radius (pm)Relative Elution Position
This compound (Lr) 88.1 Similar to Erbium (Er)
Mendelevium (Md)89.4After Lr
Fermium (Fm)90.4After Md
Einsteinium (Es)92.5After Fm
Californium (Cf)93.8After Es
Berkelium (Bk)95.0After Cf
Curium (Cm)96.0After Bk
Americium (Am)97.5After Cm
Erbium (Er)89.0Similar to Lr
Holmium (Ho)90.1After Er
Dysprosium (Dy)91.2After Ho

Note: Data is compiled from multiple sources and represents the general trend. Exact elution positions can vary based on experimental conditions.[1][3]

Experimental Protocols

Protocol 1: Rapid Solvent Extraction of this compound using TTA
  • Preparation of Organic Phase: Prepare a solution of 0.2 M thenoyltrifluoroacetone (TTA) in methyl isobutyl ketone (MIBK).

  • Preparation of Aqueous Phase: The this compound atoms, produced from a nuclear reaction, are typically collected on a foil and dissolved in a dilute acid (e.g., 0.1 M HNO₃). Adjust the pH of the aqueous solution to approximately 3.5 using a suitable buffer (e.g., acetate (B1210297) buffer).

  • Extraction:

    • Add an equal volume of the TTA/MIBK solution to the aqueous sample.

    • Vigorously mix the two phases for 30-60 seconds to facilitate the extraction of the Lr-TTA complex into the organic phase.

    • Centrifuge for 1 minute to ensure complete phase separation.

  • Sample Preparation for Measurement:

    • Carefully pipette a small aliquot of the organic phase onto a stainless steel planchet.

    • Evaporate the solvent under a heat lamp.

    • Flame the planchet to red heat to remove any organic residue.

  • Alpha Spectroscopy: Immediately measure the alpha particle emissions from the planchet using a silicon surface barrier detector to identify the characteristic alpha decay energy of the this compound isotope.

Protocol 2: Ion Exchange Chromatography of this compound using α-HIB
  • Column Preparation:

    • Use a cation exchange resin (e.g., Dowex 50W-X8).

    • Equilibrate the column with a starting buffer of ammonium (B1175870) α-hydroxyisobutyrate (α-HIB) at a specific concentration and pH (e.g., 0.1 M α-HIB, pH 4.0).

  • Sample Loading:

    • Dissolve the collected this compound atoms in a small volume of the starting buffer.

    • Load the sample onto the top of the resin bed.

  • Elution:

    • Begin eluting the actinides with the α-HIB solution at a constant flow rate.

    • A gradient elution can be performed by gradually increasing the concentration of the α-HIB eluent to improve separation.

  • Fraction Collection:

    • Collect fractions of the eluate at regular time intervals.

  • Sample Preparation and Measurement:

    • Prepare each fraction for alpha spectroscopy as described in the solvent extraction protocol.

    • Measure the alpha activity of each fraction to determine the elution profile of this compound and other actinides.

Visualizations

experimental_workflow_solvent_extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_process Process cluster_analysis Analysis start Lr³⁺ in dilute acid ph_adjust Adjust pH to ~3.5 start->ph_adjust mix Mix Aqueous & Organic Phases ph_adjust->mix organic_phase 0.2 M TTA in MIBK organic_phase->mix centrifuge Centrifuge for Phase Separation mix->centrifuge aliquot Take Aliquot of Organic Phase centrifuge->aliquot evaporate Evaporate & Flame aliquot->evaporate alpha_spec Alpha Spectroscopy evaporate->alpha_spec

Caption: Workflow for the solvent extraction of this compound.

troubleshooting_ion_exchange cluster_causes Potential Causes cluster_solutions Solutions issue { Issue: Broad/Tailing Peaks } cause1 Non-Optimal Eluent (Concentration/pH) issue->cause1 cause2 Column Overloading issue->cause2 cause3 Slow Kinetics issue->cause3 cause4 Dead Volume issue->cause4 solution1 Optimize eluent parameters Use gradient elution cause1->solution1 solution2 Reduce sample load cause2->solution2 solution3 Increase temperature Optimize flow rate cause3->solution3 solution4 Minimize tubing length Use low-dead-volume components cause4->solution4

Caption: Troubleshooting broad peaks in ion exchange chromatography.

References

Addressing inconsistencies in the initial claims of Lawrencium discovery.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand the historical inconsistencies surrounding the initial discovery of Lawrencium (Lr), element 103.

Frequently Asked Questions (FAQs)

Q1: Who is credited with the discovery of this compound?

The discovery of this compound was a complex process with initial, conflicting claims from two institutions. In 1992, the Transfermium Working Group (TWG) of the International Union of Pure and Applied Chemistry (IUPAC) formally recognized the nuclear physics teams at the Lawrence Berkeley National Laboratory (LBNL) in the USA and the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, as co-discoverers.[1] This decision acknowledged that while the 1961 Berkeley experiments were a significant step, the combined results from both laboratories, culminating in the Berkeley experiments of 1971 that clarified and confirmed earlier findings, were necessary for complete confidence in the discovery.[1]

Q2: What was the initial claim of discovery by the Lawrence Berkeley National Laboratory (LBNL)?

On February 14, 1961, a team at LBNL led by Albert Ghiorso announced the synthesis of this compound.[1][2] They bombarded a target containing isotopes of californium with boron-10 (B1234237) and boron-11 (B1246496) ions.[1][2] The Berkeley team initially reported the detection of an isotope they assigned as ²⁵⁷Lr, which they characterized as decaying by emitting an 8.6 MeV alpha particle with a half-life of approximately 8 ± 2 seconds.[1]

Q3: What were the initial claims made by the Joint Institute for Nuclear Research (JINR) in Dubna?

Beginning in 1965, a team at the JINR in Dubna, led by Georgy Flerov, also reported the synthesis of this compound.[3] Their experiments involved bombarding an americium-243 (B1218457) target with oxygen-18 ions.[4] They initially reported the production of ²⁵⁶Lr, which they identified indirectly by observing its granddaughter, fermium-252.[1][4] In subsequent work, they reported different half-lives and decay energies for what they believed were isotopes of this compound.[5]

Q4: What were the main inconsistencies in the initial discovery claims?

The primary inconsistencies revolved around the assigned isotope, its half-life, and the alpha decay energy. The Dubna team, in 1967, was unable to confirm an alpha emitter with a 4.2-second half-life as claimed by the Berkeley group for ²⁵⁷Lr.[2] Later research indicated that the isotope observed by the LBNL team in 1961 was more likely ²⁵⁸Lr.[1][6] The reported half-lives and decay energies from both labs for what were thought to be the same isotopes were also in disagreement.

Q5: How were the inconsistencies ultimately resolved?

The discrepancies were largely resolved by a series of comprehensive experiments conducted at LBNL in 1971.[1] This work systematically measured the nuclear decay properties of this compound isotopes with mass numbers from 255 to 260, confirming and clarifying many of the previous, sometimes conflicting, observations from both Berkeley and Dubna.[1]

Troubleshooting Experimental Inconsistencies

This section provides guidance on potential issues researchers might encounter when attempting to replicate or understand the foundational experiments on this compound.

Issue 1: Discrepancy in measured alpha decay energy and half-life compared to initial reports.

  • Possible Cause: The initial assignment of the produced isotope by the LBNL team (²⁵⁷Lr) was later corrected to likely be ²⁵⁸Lr.[1][2] Experiments aiming to produce and measure the properties of a specific this compound isotope must account for the multiple possible reaction products and their differing decay characteristics.

  • Troubleshooting:

    • Cross-reference with updated nuclear data: Always compare experimental findings with the most recent, accepted values for this compound isotopes.

    • Isotope separation and identification: Employ robust methods for the separation and identification of reaction products to ensure the measured properties are correctly attributed to the intended isotope.

    • Detector calibration: Ensure that alpha particle detectors are precisely calibrated to avoid errors in energy measurement.

Issue 2: Difficulty in reproducing the indirect detection of ²⁵⁶Lr as performed by the JINR team.

  • Possible Cause: The JINR team's initial detection of ²⁵⁶Lr was indirect, relying on the observation of its granddaughter, fermium-252.[1][4] This method is susceptible to background interference and requires a thorough understanding of the entire decay chain.

  • Troubleshooting:

    • Decay chain analysis: A complete analysis of the expected decay chain, including all intermediate products and their decay modes, is crucial for this method.

    • Background subtraction: Meticulous background measurements and subtraction are necessary to isolate the signal from the granddaughter isotope.

    • Timing analysis: The timing of the detection of the granddaughter must be consistent with the half-lives of the parent and daughter isotopes.

Data Presentation

Summary of Initial this compound Discovery Claims
Reporting GroupYearIsotope ClaimedTargetProjectileReported Half-LifeReported Alpha Decay Energy (MeV)Notes
LBNL 1961²⁵⁷LrCalifornium isotopes (²⁴⁹⁻²⁵²Cf)¹⁰B, ¹¹B8 ± 2 s8.6Initial assignment was later corrected to likely be ²⁵⁸Lr.[1]
JINR 1965²⁵⁶LrAmericium-243 (²⁴³Am)¹⁸O~45 sIndirectly detectedIdentified via its granddaughter, fermium-252.[1][4]
JINR 1967²⁵⁶Lr, ²⁵⁷LrAmericium-243 (²⁴³Am)¹⁸O35 s (for ²⁵⁶Lr)8.35–8.50 (for ²⁵⁶Lr), 8.50–8.60 (for ²⁵⁷Lr)Further studies on the same reaction.[4]
JINR 1970²⁵⁵LrAmericium-243 (²⁴³Am)¹⁸O20 s8.38

Experimental Protocols

LBNL 1961 Experiment (Simplified)
  • Target Preparation: A 3-milligram target consisting of a mixture of californium isotopes (²⁴⁹Cf, ²⁵⁰Cf, ²⁵¹Cf, and ²⁵²Cf) was prepared.[1][2]

  • Irradiation: The target was bombarded with a beam of boron-10 and boron-11 ions from the Heavy Ion Linear Accelerator (HILAC).[1][2]

  • Product Collection: The electrically charged transmutation nuclei recoiled from the target in a helium atmosphere and were collected on a thin copper conveyor tape.[2]

  • Detection: The conveyor tape was moved to position the collected atoms in front of a series of solid-state detectors to measure alpha decay events.[2]

JINR 1965 Experiment (Simplified)
  • Target Preparation: A target of americium-243 (²⁴³Am) was prepared.

  • Irradiation: The target was bombarded with a beam of oxygen-18 (¹⁸O) ions.[4]

  • Product Separation and Detection: The reaction products were passed through a double recoil separator. The decay of the granddaughter isotope, fermium-252, was observed to indirectly identify the presence of the parent this compound isotope.[1][4]

Visualizations

LBNL_1961_Workflow cluster_HILAC Heavy Ion Linear Accelerator (HILAC) cluster_Target Target Chamber cluster_Detection Detection System Boron_Ions ¹⁰B and ¹¹B Ions Californium_Target Californium Target (²⁴⁹⁻²⁵²Cf) Boron_Ions->Californium_Target Bombardment Conveyor_Tape Copper Conveyor Tape Californium_Target->Conveyor_Tape Recoiling Nuclei Detectors Solid-State Detectors Conveyor_Tape->Detectors Transport Data_Analysis Data Analysis Detectors->Data_Analysis Alpha Decay Events

Caption: LBNL 1961 Experimental Workflow.

JINR_1965_Workflow cluster_Accelerator Cyclotron cluster_Target Target Chamber cluster_Separation_Detection Separation and Detection Oxygen_Ions ¹⁸O Ions Americium_Target Americium Target (²⁴³Am) Oxygen_Ions->Americium_Target Bombardment Recoil_Separator Double Recoil Separator Americium_Target->Recoil_Separator Reaction Products Fermium_Detection Detection of Fermium-252 Recoil_Separator->Fermium_Detection Separated Nuclei Data_Analysis Data Analysis Fermium_Detection->Data_Analysis Decay Events

Caption: JINR 1965 Experimental Workflow.

Lawrencium_Decay_Claims cluster_LBNL LBNL Claim (1961) cluster_JINR JINR Claim (1965) LBNL_Lr ²⁵⁷Lr (initially) (likely ²⁵⁸Lr) LBNL_daughter Daughter Nucleus LBNL_Lr->LBNL_daughter α-decay (8.6 MeV, ~8s) JINR_Lr ²⁵⁶Lr JINR_Md ²⁵²Md JINR_Lr->JINR_Md α-decay JINR_Fm ²⁵²Fm JINR_Md->JINR_Fm EC

References

Overcoming the challenges of Lawrencium's short half-life in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the short-lived isotope Lawrencium.

Troubleshooting Guides

Issue: Low Production Yield of this compound Isotopes

Low yields are a significant challenge in this compound experiments, often stemming from the "atom-at-a-time" nature of its production.[1]

Symptom Possible Cause Troubleshooting Steps
Low count rate of alpha decay events. Inefficient Nuclear Reaction: Suboptimal beam energy or target thickness.1. Optimize Beam Energy: Ensure the particle accelerator is calibrated to deliver the precise energy required for the specific nuclear reaction (e.g., 70 MeV for producing 256Lr from 249Cf with 11B ions).[2] 2. Verify Target Integrity: Inspect the target for any degradation or inconsistencies in thickness. The preparation of uniform and stable targets is crucial. 3. Check Beam Alignment: Confirm that the ion beam is accurately focused on the target area.
Fewer than expected this compound atoms detected. Inefficient Transport: Loss of atoms during transport from the reaction chamber to the detection system.1. Gas-Jet Transport Optimization: For gas-jet systems, ensure the carrier gas (e.g., He/KCl) flow rate is optimal for rapid and efficient transport.[3] 2. Capillary Tube Inspection: Check for any blockages or contamination in the capillary tube that could trap the atoms. 3. Aerosol Particle Size: In KCl-based systems, ensure the potassium chloride aerosol particles are of the appropriate size to effectively carry the this compound atoms.
Signal-to-noise ratio is poor, making it difficult to identify this compound decay. High Background Radiation: Inadequate shielding or contamination in the experimental setup.1. Improve Shielding: Enhance the shielding around the detector to minimize background from cosmic rays and other environmental radiation sources. 2. Clean the System: Thoroughly clean the reaction chamber, transport lines, and detector area to remove any potential radioactive contaminants. 3. Use VETO Detectors: Employ a VETO detector system to reject background events that are not coincident with the arrival of the this compound atom.[4]
Issue: Inefficient Chemical Separation

The extremely short half-life of this compound isotopes necessitates rapid and highly efficient chemical separation techniques.

Symptom Possible Cause Troubleshooting Steps
This compound is not effectively separated from other reaction products. Suboptimal Solvent Extraction Parameters: Incorrect pH, temperature, or chelating agent concentration.1. pH Adjustment: Precisely control the pH of the aqueous phase, as the extraction of Lr³⁺ is highly pH-dependent.[3] 2. Temperature Control: Maintain a stable and optimal temperature during the extraction process, as this can influence reaction kinetics. 3. Reagent Purity: Use high-purity chelating agents (e.g., thenoyltrifluoroacetone - TTA) and solvents to avoid interference from impurities.[3]
Low recovery of this compound after separation. Decomposition of Complexes: The this compound complex may be unstable and decompose before detection.1. Minimize Time Delay: Ensure the time between separation and detection is as short as possible. 2. Use Stable Complexing Agents: Select chelating agents that form stable complexes with Lr³⁺ under the experimental conditions.
Contamination of the final sample with other trivalent actinides. Incomplete Separation Chemistry: The chemical process does not provide sufficient selectivity for this compound.1. Multi-step Separation: Consider implementing a multi-step separation process to remove interfering ions. 2. Selective Ligands: Investigate the use of more selective ligands that have a higher affinity for Lr³⁺ compared to other trivalent actinides.[5]

Frequently Asked Questions (FAQs)

Q1: Which this compound isotope is best suited for chemical experiments?

A1: The choice of isotope is a trade-off between half-life and production rate. 260Lr, with a half-life of 2.7 minutes, is often used in chemical studies because it can be produced on a larger scale than the more stable isotopes.[2] For longer experiments, the most stable isotope, 266Lr, has a half-life of about 11 hours, but its production is more challenging.[2]

Q2: How can I calibrate my alpha spectrometer for this compound detection?

A2: Calibrate your alpha spectrometer using a standard source with alpha emissions in a similar energy range to the this compound isotope you are studying. For example, the alpha decay of 256Lr has an energy range of 8.3 to 8.7 MeV.[6] Use a certified multi-nuclide alpha source to perform an energy calibration. The efficiency calibration should be performed at various source-to-detector distances to determine the optimal counting geometry.[7][8]

Q3: What are the key safety precautions when working with this compound?

A3: this compound is highly radioactive and should only be handled by trained personnel in specialized laboratories.[9] Key safety measures include:

  • Shielding: Use appropriate shielding to protect against radiation exposure.

  • Containment: Conduct all experiments in a well-ventilated glove box or hot cell to prevent the spread of radioactive contamination.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including lab coats, gloves, and eye protection.

  • Monitoring: Use radiation detection equipment to monitor for any potential contamination.

Q4: Can you provide a general overview of the "atom-at-a-time" experimental setup?

A4: "Atom-at-a-time" experiments are necessary due to the extremely low production rates of this compound.[10] A typical setup involves:

  • Production: A target material is bombarded with a beam of ions in a particle accelerator to produce this compound atoms.[11]

  • Transport: The newly formed atoms are rapidly transported from the reaction chamber to the chemistry and detection apparatus, often using a gas-jet system.[3]

  • Separation: Fast chemical separation techniques, such as solvent extraction or gas chromatography, are used to isolate the this compound atoms from other reaction products.[3][12]

  • Detection: The isolated atoms are deposited onto a detector, and their characteristic alpha decay is measured to confirm their identity.[6]

Quantitative Data

Table 1: Properties of Key this compound Isotopes for Experimental Use

IsotopeHalf-LifePrimary Decay ModeAlpha Decay Energy (MeV)Production Reaction
256Lr 27 secondsAlpha8.32 - 8.62249Cf(11B, 4n)
260Lr 2.7 minutesAlpha8.03249Bk(18O, α3n)
261Lr 44 minutesSpontaneous Fission / Alpha7.58-
262Lr 3.6 hoursElectron Capture / Alpha7.12-
266Lr ~11 hoursSpontaneous Fission-Decay product of 294Ts

Data compiled from multiple sources.[2][11]

Experimental Protocols

Protocol 1: Synthesis and Aqueous Chemistry of 260Lr

This protocol outlines a typical experiment to produce 260Lr and study its trivalent nature in an aqueous solution.

  • Target Preparation: A target of Berkelium-249 (249Bk) is prepared by electrodeposition onto a thin beryllium foil.

  • Irradiation: The 249Bk target is bombarded with an 18O ion beam from a cyclotron to induce the 249Bk(18O, α3n)260Lr nuclear reaction.

  • Atom Transport: The resulting 260Lr atoms are transported from the target chamber using a helium gas jet containing KCl aerosols.

  • Collection: The atoms are collected on a thin foil at the chemistry setup.

  • Dissolution: The foil is rapidly dissolved in a dilute acid solution.

  • Solvent Extraction: A rapid solvent extraction is performed using a chelating agent like TTA dissolved in an organic solvent such as methyl isobutyl ketone (MIBK). The distribution of this compound between the aqueous and organic phases is measured.

  • Detection: The aqueous and organic phases are separately deposited onto planchets, evaporated to dryness, and counted using an alpha spectrometer to determine the extraction behavior of this compound.

Protocol 2: Gas-Phase Chemistry of this compound

This protocol describes a gas-phase chromatography experiment to investigate the volatility of this compound compounds.

  • Production and Transport: this compound isotopes are produced as described in Protocol 1 and transported by the gas jet.

  • In-situ Compound Formation: The this compound atoms are mixed with a reactive gas (e.g., chlorine gas) within the transport system to form volatile compounds, such as LrCl₃.[2]

  • Chromatography: The gas mixture is then passed through a chromatography column with a temperature gradient.

  • Detection: An array of alpha detectors is placed along the column to detect the deposition of the this compound compounds at a specific temperature.

  • Data Analysis: The deposition temperature provides information about the volatility of the this compound compound, which can be compared to that of other known elements.

Visualizations

Experimental_Workflow_Lawrencium_Production cluster_0 Particle Accelerator cluster_1 Target Chamber cluster_2 Separation & Detection Ion_Source Ion Source (e.g., 18O) Accelerator Cyclotron Ion_Source->Accelerator Injects ions Ion_Beam Ion Beam Accelerator->Ion_Beam Accelerates ions Target Target Material (e.g., 249Bk) Ion_Beam->Target Bombardment Gas_Jet Gas-Jet Transport (He/KCl) Target->Gas_Jet Recoiling Lr atoms Chemistry_Apparatus Rapid Chemistry (Solvent Extraction / Gas Chromatography) Gas_Jet->Chemistry_Apparatus Transport Detector Alpha Spectrometer Chemistry_Apparatus->Detector Isolated Lr atoms Troubleshooting_Logic_Low_Yield Start Low this compound Yield Detected Check_Production Verify Production Parameters Start->Check_Production Check_Transport Investigate Atom Transport Check_Production->Check_Transport Parameters OK Optimize_Beam Optimize Beam Energy & Focus Check_Production->Optimize_Beam Issue Found Inspect_Target Inspect Target Integrity Check_Production->Inspect_Target Issue Found Check_Separation Assess Chemical Separation Check_Transport->Check_Separation Transport OK Optimize_Gas_Jet Optimize Gas-Jet Flow Check_Transport->Optimize_Gas_Jet Issue Found Check_Capillary Check for Transport Line Blockages Check_Transport->Check_Capillary Issue Found Check_Detection Evaluate Detector Performance Check_Separation->Check_Detection Separation OK Adjust_Chemistry Adjust pH, Temp, Reagents Check_Separation->Adjust_Chemistry Issue Found Recalibrate_Detector Recalibrate Spectrometer Check_Detection->Recalibrate_Detector Calibration Issue Reduce_Background Improve Shielding & Cleanliness Check_Detection->Reduce_Background High Background Optimize_Beam->Check_Production Re-evaluate Inspect_Target->Check_Production Re-evaluate Optimize_Gas_Jet->Check_Transport Re-evaluate Check_Capillary->Check_Transport Re-evaluate Adjust_Chemistry->Check_Separation Re-evaluate Recalibrate_Detector->Check_Detection Re-evaluate Reduce_Background->Check_Detection Re-evaluate

References

Validation & Comparative

Lawrencium's Position Finalized: Experimental Evidence Confirms it as the Last Actinide

Author: BenchChem Technical Support Team. Date: December 2025

Tokai, Japan - Groundbreaking experimental work has definitively confirmed Lawrencium (Lr), element 103, as the final member of the actinide series. The direct measurement of this compound's first ionization potential (IP1), combined with advanced relativistic theoretical calculations, provides unequivocal proof of its electronic structure and solidifies its placement in the periodic table. This confirmation resolves long-standing discussions about the influence of relativistic effects on the heaviest elements and firmly establishes the architecture of the actinide series.[1][2][3][4]

The experimental value for the first ionization potential of this compound was determined to be 4.96 eV.[5][6][7][8] This was achieved by an international collaboration at the Japan Atomic Energy Agency (JAEA) Tandem accelerator facility. The measurement is in excellent agreement with state-of-the-art relativistic theoretical calculations, which predicted a value of 4.963(15) eV.[6][8] This remarkable consistency between experimental and theoretical data provides a solid foundation for our understanding of the atomic structure of the heaviest elements.

This low ionization potential is the lowest among all lanthanides and actinides, a key finding that supports the theoretically predicted ground-state electron configuration for this compound as [Rn] 5f¹⁴ 7s² 7p₁/₂.[5][8][9][10][11] This configuration is a direct consequence of strong relativistic effects that stabilize the 7p₁/₂ orbital, a phenomenon that distinguishes this compound from its lighter homologue, Lutetium (Lu).[5][9][11]

Comparative Analysis: this compound vs. Lutetium and Other Actinides

The confirmation of this compound's status is best understood through comparison with its lanthanide homologue, Lutetium, and other late actinides.

PropertyThis compound (Lr)Lutetium (Lu)Nobelium (No)Mendelevium (Md)
Atomic Number 10371102101
Ground-State Electron Configuration [Rn] 5f¹⁴ 7s² 7p₁/₂[5][8][10][Xe] 4f¹⁴ 5d¹ 6s²[5][Rn] 5f¹⁴ 7s²[2][Rn] 5f¹³ 7s²
First Ionization Potential (eV) 4.96[5][6][7][8]5.42596.656.58
Common Oxidation State +3[6][10][12]+3+2, +3+2, +3
Ionic Radius (Lr³⁺ vs. Lu³⁺) (pm) 88.6[12]86.1--

The data clearly shows that this compound has a significantly lower first ionization potential than Lutetium and the preceding actinides, Nobelium and Mendelevium. This is attributed to the single, weakly-bound electron in the 7p₁/₂ orbital. Chemically, early experiments demonstrated that this compound consistently exhibits a +3 oxidation state in aqueous solutions, forming a trivalent ion (Lr³⁺), analogous to Lutetium and other actinides, further solidifying its position as the series' final member.[6][12][13][14]

Experimental Protocol: Measurement of this compound's First Ionization Potential

The determination of the first ionization potential of this compound was a landmark experiment conducted on an atom-at-a-time scale due to the element's short half-life and low production rates.[8]

1. Isotope Production: The isotope ²⁵⁶Lr, with a half-life of 27 seconds, was synthesized through the nuclear reaction ²⁴⁹Cf(¹¹B, 4n)²⁵⁶Lr.[8] A target of Californium-249 was bombarded with a beam of Boron-11 ions from the JAEA tandem accelerator.

2. Isotope Separation and Ionization: The produced ²⁵⁶Lr atoms were transported to a surface ion source coupled to an Isotope Separator On-Line (ISOL) system.[5][7] The surface ionization process involves the interaction of atoms with a heated solid surface, leading to ionization. The efficiency of this process is dependent on the first ionization potential of the element.

3. Mass Separation and Detection: The resulting Lr⁺ ions were then mass-separated to isolate them from other reaction products.[5] The number of mass-separated ²⁵⁶Lr⁺ ions was determined by detecting their characteristic alpha decay using a silicon strip detector.[8]

4. Data Analysis: By measuring the ionization efficiency of this compound and comparing it to that of other elements with known ionization potentials under the same conditions, the first ionization potential of this compound was determined.[5]

Logical Confirmation of this compound's Position

The following diagram illustrates the logical workflow that confirms this compound as the final actinide.

Lawrencium_Confirmation cluster_theory Theoretical Prediction cluster_experiment Experimental Verification cluster_conclusion Conclusion Relativistic_Effects Strong Relativistic Effects Stabilize 7p1/2 Orbital Predicted_Config Predicted Electron Config: [Rn] 5f14 7s2 7p1/2 Relativistic_Effects->Predicted_Config Predicted_IP1 Predicted Low IP1: ~4.963 eV Predicted_Config->Predicted_IP1 Agreement Excellent Agreement Predicted_IP1->Agreement Production Production of 256Lr: 249Cf(11B, 4n)256Lr Ionization Surface Ionization Measurement Production->Ionization Measured_IP1 Measured IP1: 4.96 eV Ionization->Measured_IP1 Measured_IP1->Agreement Chem_Properties Chemical Behavior: Forms Lr3+ ion Confirmation Confirmation of this compound as the Final Actinide Chem_Properties->Confirmation Agreement->Confirmation

References

Experimental Validation of Lawrencium's Electron Configuration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental validation of the electron configuration of Lawrencium (Lr), element 103. The primary focus is on the measurement of the first ionization potential (IP1), a key atomic property that provides direct insight into the binding energy of the outermost electron and, consequently, the ground-state electron configuration. This information is crucial for researchers, scientists, and professionals in drug development working with heavy and superheavy elements.

The long-predicted electron configuration of this compound was a subject of considerable theoretical interest due to strong relativistic effects expected to influence its electronic structure.[1][2] While it is the last of the actinide series, its configuration was debated to be either [Rn] 5f¹⁴ 6d¹ 7s² or [Rn] 5f¹⁴ 7s² 7p¹ᐟ².[1][3] The experimental determination of its first ionization potential has provided critical evidence to resolve this ambiguity.[4][5][6]

Comparative Analysis of Ionization Potential

The first ionization potential of this compound was experimentally determined to be 4.96 ± 0.08 electron volts (eV).[5] This value is in excellent agreement with state-of-the-art relativistic theoretical calculations, which predicted a value of 4.963(15) eV.[1][7] This strong concurrence between experimental and theoretical data provides compelling evidence for the predicted ground-state electron configuration of [Rn] 5f¹⁴ 7s² 7p¹ᐟ².[5][7] This configuration is anomalous, as it features a 7p electron as the valence electron instead of a 6d electron, a direct consequence of relativistic effects stabilizing the 7p¹ᐟ² orbital.[1][2]

The measured ionization potential of this compound is the lowest among all actinide and lanthanide elements, highlighting the weak binding of its outermost electron.[6][8]

PropertyExperimental ValueTheoretical ValueElectron Configuration Supported
First Ionization Potential4.96 ± 0.08 eV[5]4.963(15) eV[1][7][Rn] 5f¹⁴ 7s² 7p¹ᐟ²[5][7]

Experimental Protocol: Measurement of the First Ionization Potential

The experimental determination of this compound's first ionization potential was a significant achievement due to the element's short half-life and the "one-atom-at-a-time" production rate.[5][6] The experiment was conducted by an international collaboration at the Japan Atomic Energy Agency (JAEA).[5][6]

1. Isotope Production:

  • The isotope ²⁵⁶Lr, with a half-life of 27 seconds, was produced by bombarding a californium-249 (²⁴⁹Cf) target with a beam of boron-11 (B1246496) (¹¹B) ions from the JAEA tandem accelerator.[4][9]

2. Atom Transport and Ionization:

  • The synthesized ²⁵⁶Lr atoms recoiled from the target and were transported by a helium/cadmium iodide (He/CdI₂) gas jet to a surface ion source.[4]

  • Inside the ion source, the atoms were ionized to Lr⁺ through interaction with a heated solid surface, a process known as surface ionization.[1][4] The ionization efficiency in this process is dependent on the first ionization potential of the element.[4]

3. Mass Separation and Detection:

  • The newly formed Lr⁺ ions were extracted from the ion source and mass-separated using an isotope separator on-line (ISOL) system to distinguish them from other reaction products.[4][5]

  • The mass-separated ²⁵⁶Lr⁺ ions were then collected, and their presence was confirmed by detecting their characteristic alpha decay.[4]

4. Determination of Ionization Potential:

  • By measuring the ionization efficiency of ²⁵⁶Lr and comparing it to the known ionization efficiencies and potentials of other elements under the same conditions, the first ionization potential of this compound was determined.[4][9]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for determining the first ionization potential of this compound.

Lawrencium_Ionization_Workflow cluster_production Isotope Production cluster_transport_ionization Transport and Ionization cluster_separation_detection Separation and Detection B11 ¹¹B Beam Cf249 ²⁴⁹Cf Target B11->Cf249 Bombardment GasJet He/CdI₂ Gas Jet Cf249->GasJet Recoiling Lr atoms IonSource Surface Ion Source GasJet->IonSource Transport ISOL ISOL System IonSource->ISOL Extraction & Mass Separation Detector Alpha Detector ISOL->Detector Collection & Detection of Lr⁺ Result Determination of First Ionization Potential Detector->Result Data Analysis

Caption: Experimental workflow for the determination of this compound's first ionization potential.

This guide summarizes the pivotal experimental work that has validated the electron configuration of this compound. The convergence of advanced experimental techniques and sophisticated theoretical calculations has provided a definitive understanding of the atomic properties of this superheavy element, confirming the profound influence of relativistic effects on the structure of the periodic table's heaviest members.

References

A Comparative Analysis of the Chemical Behavior of Lawrencium and Lutetium

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the chemical properties of the final elements of the actinide and lanthanide series.

This guide provides an in-depth comparison of the chemical behavior of Lawrencium (Lr) and Lutetium (Lu), the concluding elements of the actinide and lanthanide series, respectively. While occupying analogous positions in the f-block of the periodic table, their chemical characteristics are shaped by the interplay of their electron configurations and significant relativistic effects, particularly in the case of the superheavy element this compound. This document synthesizes experimental data to offer a comprehensive overview for professionals in research and development.

Fundamental Properties: A Tale of Two Elements

This compound, a synthetic and highly radioactive element, has been studied on an atom-at-a-time scale, presenting significant experimental challenges. In contrast, Lutetium is a stable, silvery-white metal, allowing for extensive investigation of its chemical properties. Despite these differences, comparisons of their chemical behaviors provide crucial insights into the trends within the f-block and the influence of relativity on heavier elements.

The defining characteristic that aligns the chemistry of this compound and Lutetium is their stable +3 oxidation state. This trivalent nature is a cornerstone of their chemical identity in aqueous solutions and in the formation of various compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and Lutetium, providing a direct comparison of their fundamental atomic and ionic properties.

PropertyThis compound (Lr)Lutetium (Lu)
Atomic Number10371
Electron Configuration[Rn] 5f¹⁴ 7s² 7p¹[Xe] 4f¹⁴ 5d¹ 6s²
First Ionization Potential4.96 eV5.4259 eV
Ionic Radius (Lr³⁺/Lu³⁺)88.1 ± 0.1 pm86.1 pm
Enthalpy of Hydration (Lr³⁺/Lu³⁺)-3685 ± 13 kJ/mol-3640 kJ/mol

Table 1: Comparison of key atomic and ionic properties of this compound and Lutetium.

Electronic Configuration and Relativistic Effects

A key distinction between this compound and Lutetium lies in their ground-state electron configurations. Lutetium exhibits the expected [Xe] 4f¹⁴ 5d¹ 6s² configuration, placing it as a d-block element. In contrast, this compound has an anomalous [Rn] 5f¹⁴ 7s² 7p¹ configuration, a direct consequence of strong relativistic effects in this heavy element. These effects stabilize the 7s and 7p orbitals while destabilizing the 6d orbitals. Despite this difference, the energy of the 6d orbital is low enough that this compound's chemical behavior remarkably mirrors that of Lutetium.

The similar first ionization potentials of this compound and Lutetium, when compared to other actinides and lanthanides, further support their classification as d-block elements.

Oxidation States and Redox Behavior

Both this compound and Lutetium predominantly exhibit a stable +3 oxidation state in aqueous solution. Extensive experimental efforts to reduce Lr³⁺ to a lower oxidation state have been unsuccessful, mirroring the redox stability of Lu³⁺. This trivalent character is a defining feature of their solution chemistry and complexation behavior.

Comparative Experimental Behavior

Ion-Exchange Chromatography

Ion-exchange chromatography has been a pivotal technique for studying the chemical properties of this compound and comparing them to other trivalent ions. In experiments using a cation-exchange resin with α-hydroxyisobutyrate (α-HIB) as the eluent, this compound has been shown to elute in a position corresponding to a trivalent ion with an ionic radius slightly larger than that of Lutetium. This behavior firmly establishes this compound as a heavier homolog of Lutetium.

IonExchangeElution cluster_0 Elution Order cluster_1 Experimental Setup Decreasing Ionic Radius Decreasing Ionic Radius Lu Lu Lr Lr Lu->Lr Increasing Elution Time Column Cation-Exchange Resin Detector Detector Column->Detector Eluent α-HIB Solution Eluent->Column Sample Lr³⁺ / Lu³⁺ Mixture Sample->Column

Solvent Extraction

Solvent extraction experiments using the chelating agent thenoyltrifluoroacetone (TTA) have been instrumental in confirming the trivalent nature of this compound. The extraction behavior of this compound from an acidic aqueous solution into an organic solvent containing TTA is consistent with that of other trivalent actinides and lanthanides, including Lutetium.

SolventExtraction cluster_AqueousPhase Aqueous Phase cluster_OrganicPhase Organic Phase Lr3_aq Lr³⁺(aq) Lr_TTA3_org Lr(TTA)₃(org) Lr3_aq->Lr_TTA3_org + 3 HTTA H_plus H⁺ TTA_org HTTA(org) Lr_TTA3_org->Lr3_aq + 3 H⁺

Experimental Protocols

Ion-Exchange Chromatography for this compound Separation

Objective: To determine the elution position of this compound relative to other trivalent lanthanides and actinides to confirm its trivalency and estimate its ionic radius.

Materials:

  • Cation-exchange resin (e.g., Dowex 50)

  • α-hydroxyisobutyric acid (α-HIB) solution, buffered to a specific pH (e.g., pH 4.8)

  • Hydrochloric acid (HCl) for column conditioning

  • Deionized water

  • Sources of trivalent lanthanide tracers (e.g., ¹⁷¹Tm, ¹⁶⁶Ho) and actinide tracers (e.g., ²⁴⁹Cf, ²⁵⁴Es)

  • This compound isotope (e.g., ²⁶⁰Lr) produced from a nuclear reaction

  • Alpha-particle detector system

Procedure:

  • A glass column is packed with the cation-exchange resin.

  • The resin is conditioned by washing with HCl and then deionized water until the eluate is neutral.

  • The column is equilibrated with the α-HIB eluent.

  • A mixed solution containing the this compound isotope and the lanthanide/actinide tracers is loaded onto the top of the resin bed.

  • The column is eluted with the α-HIB solution at a constant flow rate.

  • Fractions of the eluate are collected at regular intervals.

  • The alpha-particle activity in each fraction is measured to determine the elution position of each nuclide.

  • The elution position of this compound is compared to that of the known trivalent ions to determine its relative ionic radius.

Solvent Extraction of this compound with TTA

Objective: To confirm the trivalent oxidation state of this compound by comparing its extraction behavior with that of known trivalent ions.

Materials:

  • Thenoyltrifluoroacetone (TTA) solution in an organic solvent (e.g., methyl isobutyl ketone, MIBK).

  • Aqueous buffer solution at a specific pH.

  • This compound isotope (e.g., ²⁶⁰Lr).

  • Trivalent lanthanide or actinide tracers.

  • Alpha-particle counting equipment.

  • Vortex mixer and centrifuge.

Procedure:

  • An aqueous solution containing the this compound isotope and tracers at a specific pH is prepared.

  • An equal volume of the TTA/MIBK solution is added to the aqueous solution in a centrifuge tube.

  • The two phases are vigorously mixed for a sufficient time to reach extraction equilibrium.

  • The mixture is centrifuged to ensure complete phase separation.

  • Aliquots from both the aqueous and organic phases are taken.

  • The alpha activity in each aliquot is measured to determine the distribution coefficient (D) of this compound and the tracers between the two phases.

  • The extraction behavior of this compound is compared with that of the known trivalent ions.

Conclusion

The chemical behavior of this compound, as determined through challenging atom-at-a-time experiments, demonstrates a strong analogy to its lanthanide homolog, Lutetium. Both elements are characterized by a stable +3 oxidation state, similar ionic radii, and comparable behavior in ion-exchange and solvent extraction systems. The primary distinction arises from the anomalous electron configuration of this compound, a direct result of significant relativistic effects. This comparative analysis underscores the periodic trends that extend to the heaviest elements and highlights the profound impact of relativity on their chemical properties. The continued study of this compound and its comparison with Lutetium will undoubtedly provide further fundamental insights into the structure and behavior of matter at the extremes of the periodic table.

A Comparative Guide to the Solution Chemistry of Trivalent Lawrencium and Other Actinides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lawrencium (Lr), as the final member of the actinide series, presents a unique case study in heavy element chemistry. Its position in the periodic table, analogous to lutetium in the lanthanide series, suggests a stable trivalent state in aqueous solution. However, due to its extreme radioactivity and the minuscule quantities in which it can be produced, experimental verification of its chemical properties has been a significant challenge. This guide provides a comparative analysis of the solution chemistry of trivalent this compound (Lr³⁺) versus other trivalent actinides, supported by available experimental data and methodologies.

Dominance of the Trivalent Oxidation State

Experimental studies have consistently confirmed that this compound's most stable oxidation state in aqueous solution is +3.[1][2] This behavior aligns it with the later actinides such as Curium (Cm), Berkelium (Bk), Californium (Cf), Einsteinium (Es), Fermium (Fm), and Mendelevium (Md), which also predominantly exhibit trivalent chemistry.[3] This contrasts sharply with the earlier actinides like Uranium and Plutonium, which are known for their complex redox chemistry and multiple accessible oxidation states.[2]

Early experiments involving the isotope ²⁵⁶Lr demonstrated that it co-extracts with other trivalent actinide ions.[1][2] Subsequent studies with the longer-lived isotope ²⁶⁰Lr solidified the confirmation of this compound's trivalency.[1] Furthermore, all attempts to reduce Lr³⁺ to a divalent (Lr²⁺) or monovalent (Lr⁺) state in aqueous solution have been unsuccessful, reinforcing the stability of its trivalent ion, a property it shares with its lanthanide homolog, lutetium.[1]

Ionic Radius and the Actinide Contraction

The actinide series is characterized by a gradual decrease in ionic radius with increasing atomic number, a phenomenon known as the "actinide contraction."[1] this compound, as the last actinide, is expected to have the smallest ionic radius in the trivalent series. Experimental determinations using cation-exchange chromatography have placed the ionic radius of Lr³⁺ at approximately 88.1 ± 0.1 pm to 88.6 ± 0.3 pm.[1] This value is smaller than that of Mendelevium (Md³⁺), as predicted by the actinide contraction.[1] However, the radius is slightly larger than what would be expected from a simple extrapolation of the trend, a deviation that is speculated to be caused by relativistic effects.[1]

Hydrolysis Behavior

Direct experimental data on the hydrolysis of this compound is not available due to the challenges in studying its chemistry. However, the hydrolysis behavior of trivalent actinides and lanthanides is known to increase with decreasing ionic radius.[4] Given that Lr³⁺ has the smallest ionic radius among the trivalent actinides, it is predicted to have the strongest tendency to hydrolyze. For other trivalent actinides like Americium (Am) and Curium (Cm), hydrolysis has been studied using solvent extraction techniques, which show the formation of hydroxo complexes in aqueous solutions at higher pH values.[4] It is reasonable to infer that this compound would exhibit similar, if not more pronounced, hydrolysis behavior. Compounds such as this compound(III) hydroxide (B78521) (Lr(OH)₃) are expected to be insoluble in water.[1]

Complexation Chemistry

The complexation chemistry of this compound has been a key tool for its chemical identification. In ion-exchange chromatography experiments, the chelating agent ammonium (B1175870) α-hydroxyisobutyrate (α-HIB) is used as an eluant.[1] The elution position of a trivalent actinide is directly related to its ionic radius; smaller ions form stronger complexes with α-HIB and thus elute later from the cation-exchange column (though historical data sometimes refers to elution "ahead" of other ions, the key is the separation based on ionic radius). Experiments have shown that Lr³⁺ elutes in roughly the same position as the lanthanide Erbium (Er³⁺), which allowed for the determination of its ionic radius.[1] This behavior confirms its trivalent nature and its place as the final member of the actinide series.

Quantitative Data Summary

The following table summarizes key experimentally determined and predicted properties of trivalent this compound in comparison to other selected trivalent actinides.

PropertyThis compound (Lr³⁺)Mendelevium (Md³⁺)Fermium (Fm³⁺)Curium (Cm³⁺)Americium (Am³⁺)
Predominant Oxidation State +3[1][2]+3+3+3+3
Ionic Radius (pm, 6-coordinate) 88.1 ± 0.1[1][5]~89~909797.5
Hydration Enthalpy (kJ/mol) -3685 ± 13[1][5]N/AN/AN/AN/A
Standard Electrode Potential (V) E°(Lr³⁺/Lr) ≈ -2.06[5]N/AN/AE°(Cm³⁺/Cm) ≈ -2.07E°(Am³⁺/Am) ≈ -2.07

Experimental Protocols

Production of this compound Isotopes for Chemical Study

The isotope most commonly used for chemical studies of this compound is ²⁶⁰Lr (half-life 2.7 minutes) due to its relatively longer half-life and accessibility.[1]

  • Nuclear Reaction: ²⁴⁹Bk + ¹⁸O → ²⁶⁰Lr + multiple neutrons

  • Target: A target of Berkelium-249 is bombarded with a beam of Oxygen-18 ions from a particle accelerator.[6]

  • Product Collection: The this compound atoms produced recoil from the target and are collected on a foil or transported via a gas jet system to the chemistry apparatus.[7]

Confirmation of Trivalency via Solvent Extraction

This method rapidly separates elements based on their chemical properties, specifically their oxidation state and complex formation.

  • Aqueous Phase: The this compound atoms are dissolved in an acidic aqueous solution.

  • Organic Phase: An organic solvent (e.g., methyl isobutyl ketone) containing a chelating agent like thenoyltrifluoroacetone (TTA) is mixed with the aqueous phase.

  • Extraction: Trivalent actinides form stable chelate complexes with TTA that are extracted into the organic phase, while divalent or tetravalent ions may show different partitioning behavior.

  • Analysis: The radioactivity in both phases is measured. Early experiments showed that this compound partitioned with known trivalent actinides, confirming its +3 oxidation state.[2]

Determination of Ionic Radius via Cation-Exchange Chromatography

This technique separates ions based on their size and charge.

  • Stationary Phase: A column packed with a cation-exchange resin.

  • Mobile Phase (Eluant): A solution containing a complexing agent, typically ammonium α-hydroxyisobutyrate (α-HIB).[6]

  • Procedure: this compound atoms, along with other trivalent actinide and lanthanide tracers of known ionic radii, are loaded onto the column. The α-HIB solution is then passed through the column.

  • Separation: The ions form complexes with α-HIB. Ions with smaller radii form stronger complexes and are retained on the resin for a shorter time, thus eluting from the column earlier (or in a distinct position relative to others).

  • Detection: The eluate is collected in fractions, and the radioactivity of each fraction is measured to determine the elution position of this compound.

  • Analysis: By comparing the elution position of Lr³⁺ to that of the known tracers, its ionic radius can be accurately determined.[7]

Visualizations

Experimental_Workflow_for_Lawrencium_Chemistry cluster_Production Isotope Production cluster_Separation Chemical Separation & Analysis Target Californium/Berkelium Target GasJet Gas Jet Transport Target->GasJet Recoil Products (incl. Lr atoms) Accelerator Heavy Ion Accelerator Accelerator->Target ¹⁸O / ¹¹B ions Chemistry Automated Rapid Chemistry System (e.g., Chromatography) GasJet->Chemistry Transport to Apparatus Detector Alpha Detector Chemistry->Detector Separated Fractions Data Data Analysis: - Elution Time - Ionic Radius - Trivalency Confirmed Detector->Data Decay Signature Actinide_Properties_Relationship cluster_properties Fundamental Properties of Trivalent Actinides cluster_behavior Resulting Chemical Behavior in Solution IonicRadius Ionic Radius (An³⁺) ChargeDensity Effective Charge Density IonicRadius->ChargeDensity inversely related to Hydrolysis Tendency to Hydrolyze (An³⁺ + H₂O ⇌ An(OH)²⁺ + H⁺) ChargeDensity->Hydrolysis directly influences Complexation Complexation Strength (e.g., with α-HIB) ChargeDensity->Complexation directly influences Elution Elution Position (Cation Exchange) Complexation->Elution determines

References

A comparison of the theoretical versus experimental first ionization energy of Lawrencium.

Author: BenchChem Technical Support Team. Date: December 2025

A landmark achievement in heavy element research has seen the first experimental determination of the first ionization energy of Lawrencium (Lr), the heaviest actinide. The measured value shows remarkable agreement with state-of-the-art theoretical predictions, providing a crucial benchmark for our understanding of the electronic structure of the heaviest elements, where relativistic effects are paramount.

The first ionization energy (IP1), the energy required to remove the outermost electron from a neutral atom, is a fundamental property that provides direct insight into the electronic configuration and the strength of electron binding. For an element as heavy as this compound (atomic number 103), both measuring and calculating this property present significant challenges.

A Tale of Two Values: Theory and Experiment in Accord

Recent experimental work has successfully determined the first ionization energy of this compound to be 4.96 +0.08/-0.07 eV.[1][2] This experimental value is in excellent agreement with the theoretical value of 4.963(15) eV, calculated using a sophisticated relativistic coupled-cluster method.[1][2][3][4][5] This close correspondence between the experimental and theoretical results is a significant validation of the theoretical models used to predict the properties of superheavy elements.

ParameterTheoretical ValueExperimental Value
First Ionization Energy (eV) 4.963(15)[1][2][3][4][5]4.96 +0.08/-0.07[1][2]

This measured ionization energy is the lowest among all lanthanides and actinides, a fact that supports the predicted [Rn]5f¹⁴7s²7p₁/₂ ground-state electron configuration for this compound.[3] The weakly bound 7p₁/₂ electron is a direct consequence of strong relativistic effects that stabilize the 7s and 7p₁/₂ orbitals while destabilizing the 6d orbitals.[3][6]

The Experimental Challenge: Atom-at-a-Time Ionization

The experimental determination of this compound's first ionization energy was a formidable task due to its short-lived nature and the microscopic quantities in which it can be produced. The experiment utilized the isotope ²⁵⁶Lr, which has a half-life of just 27 seconds.[1][3]

The experimental protocol can be summarized as follows:

  • Production of this compound: The isotope ²⁵⁶Lr was synthesized by bombarding a californium-249 (²⁴⁹Cf) target with a beam of boron-11 (B1246496) (¹¹B) ions.[3]

  • Transportation and Ionization: The produced this compound atoms were transported via a gas jet to a surface ionizer.[3] In this crucial step, the atoms are brought into contact with a hot metal surface, causing them to lose an electron and become positively charged ions. The efficiency of this surface ionization process is dependent on the first ionization energy of the element.

  • Mass Separation: The newly formed this compound ions were then accelerated and guided into a mass separator, which isolates the ions based on their mass-to-charge ratio.[1][3]

  • Detection: The mass-separated ²⁵⁶Lr ions were implanted into a detector, and their subsequent alpha decay was measured to confirm their identity and quantify the ionization efficiency.[3]

  • Calibration and Determination: By comparing the ionization efficiency of this compound with that of other elements with known ionization energies under the same conditions, the first ionization energy of this compound was determined.[3]

Experimental_Workflow cluster_production Isotope Production cluster_ionization Ionization and Separation cluster_detection Detection and Analysis B11 ¹¹B Beam Cf249 ²⁴⁹Cf Target B11->Cf249 Bombardment GasJet Gas Jet Transport Cf249->GasJet Lr Atoms SurfaceIonizer Surface Ionizer GasJet->SurfaceIonizer MassSeparator Mass Separator SurfaceIonizer->MassSeparator Lr⁺ Ions Detector Alpha Detector MassSeparator->Detector DataAnalysis Data Analysis Detector->DataAnalysis Decay Events IP1 First Ionization Energy DataAnalysis->IP1 Calculate IP₁

Experimental workflow for determining the first ionization energy of this compound.

Theoretical Framework: The Power of Relativistic Calculations

The theoretical value for the first ionization energy of this compound was obtained through a highly sophisticated computational approach known as the relativistic coupled-cluster method with single, double, and perturbative triple excitations (DC-CCSD(T)).[3] This method is essential for heavy elements where the high nuclear charge causes the inner electrons to move at speeds approaching the speed of light, leading to significant relativistic effects that alter the electronic structure. The calculations also included corrections for the Breit interaction and the Lamb shift to achieve high accuracy.[3]

The remarkable consistency between the experimental and theoretical values for this compound's first ionization energy underscores the maturity of both experimental techniques for atom-at-a-time studies and the theoretical models that describe the complex electronic behavior of the heaviest elements. This achievement not only solidifies our understanding of this compound's place in the periodic table but also paves the way for future investigations into the properties of even heavier, superheavy elements.

References

Relativistic Effects on Lawrencium's Chemical Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Lawrencium's chemical behavior against its lighter homologue, Lutetium, and other actinides, highlighting the profound influence of relativistic effects on its properties. This guide provides an objective analysis supported by experimental and theoretical data for researchers, scientists, and professionals in drug development.

The chemical properties of this compound (Lr), the final actinide, are a fascinating subject of study, largely due to the significant influence of relativistic effects on its electronic structure. These effects, which become increasingly prominent for heavy elements, cause a contraction and stabilization of the s and p orbitals and a destabilization and expansion of the d and f orbitals. This phenomenon leads to an anomalous ground-state electron configuration for this compound, [Rn] 5f¹⁴ 7s² 7p¹, instead of the expected [Rn] 5f¹⁴ 6d¹ 7s² configuration based on its position as a homologue of Lutetium (Lu).[1] This deviation has profound implications for its chemical behavior, setting it apart from both its lighter counterpart, Lutetium, and other members of the actinide series.

This guide provides a comparative analysis of this compound's key chemical properties, supported by experimental and theoretical data, to elucidate the impact of these relativistic effects.

Comparison of Key Chemical Properties

The unique electronic configuration of this compound directly influences its fundamental chemical properties, such as its ionization potential and oxidation state.

PropertyThis compound (Lr)Lutetium (Lu)Other Trivalent Actinides (e.g., Cm, Fm)
Electron Configuration [Rn] 5f¹⁴ 7s² 7p¹[1][Xe] 4f¹⁴ 5d¹ 6s²Varying 5f electron counts
First Ionization Potential 4.96 eV (experimental)[1]5.43 eV (experimental)Generally higher than Lr
Predominant Oxidation State +3[1]+3+3
Redox Potential (V) E°(Lr³⁺/Lr) = -2.06 (predicted)[2]E°(Lu³⁺/Lu) = -2.25E°(Cm³⁺/Cm) = -2.07, E°(Fm³⁺/Fm) = -2.07
Volatility of Trichloride (B1173362) Similar to CmCl₃ and FmCl₃[3]---Similar to LrCl₃

The significantly lower first ionization potential of this compound compared to Lutetium is a direct consequence of the weakly bound 7p electron, a hallmark of the relativistic effects. Despite this anomalous configuration, this compound predominantly exhibits a stable +3 oxidation state in aqueous solutions, similar to Lutetium and other late actinides.[1] This trivalent nature is a key characteristic, and its redox potential is predicted to be similar to that of other trivalent actinides like Curium and Fermium.

Experimental Protocols

Determination of the First Ionization Potential of this compound

The first ionization potential of this compound was experimentally determined using a surface ionization technique.

Methodology:

  • Production of this compound Isotopes: The short-lived isotope ²⁵⁶Lr (half-life of 27 seconds) was produced by bombarding a Californium-249 target with a beam of ¹¹B ions.

  • Transport and Ionization: The produced ²⁵⁶Lr atoms were transported via a gas jet to a tantalum surface ionizer. The high temperature of the ionizer caused the this compound atoms to be ionized.

  • Mass Separation and Detection: The resulting Lr⁺ ions were then accelerated and guided into a mass separator to isolate them from other reaction products. The separated ions were directed to a detector to measure the ionization efficiency.

  • Data Analysis: By comparing the ionization efficiency of this compound with that of other elements with known ionization potentials under the same conditions, the first ionization potential of this compound was determined.

Gas Chromatography of Trivalent Actinide Chlorides (Proxy for this compound Trichloride)

Direct experimental protocols for the gas chromatography of this compound trichloride (LrCl₃) are scarce due to its extreme rarity and radioactivity. However, studies have shown that the volatility of LrCl₃ is similar to that of other trivalent actinide chlorides, such as Curium trichloride (CmCl₃) and Fermium trichloride (FmCl₃).[3] Therefore, the following protocol for the on-line gas chromatography of trivalent actinide chlorides serves as a representative experimental procedure.

Methodology:

  • Production and Halogenation: The trivalent actinide isotopes are produced in a nuclear reaction and are carried by an aerosol jet to a reaction chamber. In the chamber, they react with a chlorinating agent (e.g., a mixture of HCl and CCl₄ vapor) at elevated temperatures to form volatile trichlorides.

  • Isothermal Gas Chromatography: The volatile trichlorides are then transported by a carrier gas (e.g., Helium) into a quartz chromatography column maintained at a specific isothermal temperature.

  • Detection: The time it takes for the chloride molecules to pass through the column (retention time) is measured by detectors at the end of the column. The retention time is related to the volatility of the compound.

  • Comparison: The retention time of the trivalent actinide chloride is compared with that of other known chlorides under the same conditions to determine its relative volatility.

Visualizing Relativistic Effects and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the key pathways and processes.

Relativistic_Effects cluster_0 Relativistic Effects on Atomic Orbitals cluster_1 Consequences for this compound s_and_p_orbitals s and p orbitals Stabilization Contraction and Stabilization s_and_p_orbitals->Stabilization d_and_f_orbitals d and f orbitals Destabilization Expansion and Destabilization d_and_f_orbitals->Destabilization Anomalous_Config Anomalous Electron Configuration [Rn] 5f¹⁴ 7s² 7p¹ Stabilization->Anomalous_Config Low_IP Low First Ionization Potential Anomalous_Config->Low_IP Trivalent_State Stable +3 Oxidation State Anomalous_Config->Trivalent_State

Caption: Influence of relativistic effects on this compound's properties.

Ionization_Potential_Workflow Production 1. Isotope Production (²⁴⁹Cf + ¹¹B → ²⁵⁶Lr + 4n) Transport 2. Gas Jet Transport Production->Transport Ionization 3. Surface Ionization (Tantalum Surface) Transport->Ionization Separation 4. Mass Separation Ionization->Separation Detection 5. Ion Detection Separation->Detection Analysis 6. Data Analysis (Determine Ionization Potential) Detection->Analysis

Caption: Experimental workflow for measuring the first ionization potential.

Gas_Chromatography_Workflow Production 1. Isotope Production Halogenation 2. Formation of Volatile Trichlorides Production->Halogenation Chromatography 3. Isothermal Gas Chromatography Halogenation->Chromatography Detection 4. Detection of Retention Time Chromatography->Detection Comparison 5. Comparison with Homologues Detection->Comparison

Caption: Workflow for gas chromatography of trivalent actinide chlorides.

References

A Comparative Analysis of Lawrencium and Lighter Actinides: Unveiling Periodic Trends at the Edge of the f-Block

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the properties of Lawrencium, the final member of the actinide series, reveals fascinating insights into the influence of relativistic effects and the evolution of chemical behavior across this unique block of elements. This guide provides a comparative analysis of this compound's properties with those of its lighter congeners, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a comprehensive understanding of this enigmatic element.

This compound (Lr), with an atomic number of 103, marks the culmination of the actinide series. Its fleeting existence, with the most stable isotope, ²⁶⁶Lr, having a half-life of about 11 hours, presents significant challenges to its experimental study.[1] Nevertheless, pioneering research has elucidated some of its key properties, allowing for a comparative assessment against the more thoroughly characterized lighter actinides, from Actinium (Ac) to Nobelium (No). This comparison is crucial for understanding periodic trends and the impact of the actinide contraction.

Comparative Data of Actinide Properties

The following tables summarize key quantitative data for this compound and a selection of lighter actinides, providing a clear and concise comparison of their fundamental properties.

ElementSymbolAtomic NumberGround State Electron ConfigurationFirst Ionization Energy (eV)
ActiniumAc89[Rn] 6d¹ 7s²5.17
ThoriumTh90[Rn] 6d² 7s²6.31
ProtactiniumPa91[Rn] 5f² 6d¹ 7s²5.89
UraniumU92[Rn] 5f³ 6d¹ 7s²6.19
NeptuniumNp93[Rn] 5f⁴ 6d¹ 7s²6.27
PlutoniumPu94[Rn] 5f⁶ 7s²6.03
AmericiumAm95[Rn] 5f⁷ 7s²5.97
CuriumCm96[Rn] 5f⁷ 6d¹ 7s²5.99
BerkeliumBk97[Rn] 5f⁹ 7s²6.20
CaliforniumCf98[Rn] 5f¹⁰ 7s²6.28
EinsteiniumEs99[Rn] 5f¹¹ 7s²6.37
FermiumFm100[Rn] 5f¹² 7s²6.50
MendeleviumMd101[Rn] 5f¹³ 7s²6.58
NobeliumNo102[Rn] 5f¹⁴ 7s²6.63
This compound Lr 103 [Rn] 5f¹⁴ 7s² 7p¹ 4.96 [2]
ElementCommon Oxidation StatesIonic Radius of M³⁺ (pm)
Actinium+3112
Thorium+3, +4 108
Protactinium+3, +4, +5 104
Uranium+3, +4, +5, +6 102.5
Neptunium+3, +4, +5 , +6, +7101
Plutonium+3, +4 , +5, +6, +7100
Americium+2, +3 , +4, +5, +697.5
Curium+3 , +497
Berkelium+3 , +496
Californium+2, +3 , +495
Einsteinium+2, +3 92.8
Fermium+2, +3 90.1
Mendelevium+2, +3 89.6
Nobelium+2 , +389.2
This compound +3 88.1[1]

Note: The most stable oxidation state is indicated in bold.

Key Distinctions and Relativistic Effects

A striking feature of this compound is its anomalous ground-state electron configuration: [Rn] 5f¹⁴ 7s² 7p¹, as opposed to the expected [Rn] 5f¹⁴ 6d¹ 7s² based on its position as a homolog of Lutetium.[1][3] This deviation is attributed to strong relativistic effects that stabilize the 7p orbital.[4] This unique configuration directly influences its first ionization energy, which at 4.96 eV, is the lowest among all actinides and lanthanides.[2] This low value is a consequence of the relative ease with which the single 7p electron can be removed.[1]

In contrast to many lighter actinides that exhibit a wide range of oxidation states, this compound's chemistry is dominated by the +3 state.[5] This behavior is more akin to the late actinides and the lanthanides, where the f-orbitals are more contracted and the valence electrons are more tightly bound. Experiments have confirmed that this compound behaves as a heavier homolog to lutetium and is a trivalent element.[1]

The actinide contraction, a gradual decrease in atomic and ionic radii across the series due to the poor shielding of the 5f electrons, is also observed. This compound's trivalent ionic radius of 88.1 pm is the smallest among the trivalent actinides, consistent with this trend.[1]

Experimental Protocols

The determination of the properties of this compound and other transuranic elements requires highly specialized and sensitive experimental techniques due to the microscopic quantities produced and their inherent radioactivity.

Determination of First Ionization Potential

The first ionization potential of this compound was experimentally determined using a surface ionization technique. A simplified workflow for such an experiment is as follows:

  • Production of this compound Isotopes: A target of a lighter element, such as californium-249, is bombarded with a beam of ions, for example, boron-11, in a particle accelerator to produce this compound isotopes (e.g., ²⁵⁶Lr).[1]

  • Atom-at-a-Time Transport: The produced this compound atoms are rapidly transported to a surface ionizer.

  • Surface Ionization: The atoms are adsorbed onto a heated metallic surface with a high work function. The high temperature provides the thermal energy for the atoms to desorb as ions. The efficiency of ionization is dependent on the temperature and the ionization potential of the element.

  • Mass Separation: The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected using sensitive detectors that can register the decay events of the short-lived isotopes.

  • Data Analysis: By measuring the ion intensity as a function of the surface temperature and comparing it with elements of known ionization potentials, the first ionization potential of this compound can be determined.

Determination of Ionic Radius

The ionic radius of this compound was determined through comparative studies with other trivalent ions using liquid chromatography.

  • Production and Collection: this compound isotopes, such as the longer-lived ²⁶⁰Lr, are produced in a particle accelerator.[1] The produced atoms are collected and dissolved in an acidic aqueous solution.

  • Ion-Exchange Chromatography: The solution containing Lr³⁺ ions, along with other trivalent ions (lanthanides and other actinides) for comparison, is passed through an ion-exchange column. The column is packed with a resin that has a high affinity for trivalent cations.

  • Elution: An eluting agent, such as ammonium (B1175870) α-hydroxyisobutyrate, is then passed through the column.[1] The trivalent ions are gradually washed out of the column at different rates depending on their ionic radius. Smaller ions with a higher charge density interact more strongly with the eluent and elute earlier.

  • Detection: The eluted fractions are collected, and the presence of this compound and other elements is identified by detecting their characteristic radioactive decays.

  • Correlation and Calculation: By comparing the elution position of this compound with that of other trivalent ions with known ionic radii, the ionic radius of Lr³⁺ can be accurately determined. Experiments have shown that this compound elutes in a position corresponding to an ionic radius of 88.1 ± 0.1 pm.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the solvent extraction process used to separate trivalent actinides, a crucial step in their chemical characterization.

experimental_workflow cluster_aqueous_phase Aqueous Phase Processing cluster_extraction Solvent Extraction cluster_stripping Stripping and Product Recovery cluster_analysis Analysis start Irradiated Target Dissolution (in Nitric Acid) feed_prep Feed Adjustment (Acid Concentration) start->feed_prep extraction Contact with Organic Solvent (e.g., TODGA in n-dodecane) feed_prep->extraction Aqueous Feed phase_sep Phase Separation extraction->phase_sep stripping Contact with Stripping Agent (e.g., DTPA/lactic acid) phase_sep->stripping Loaded Organic Phase raffinate raffinate phase_sep->raffinate Aqueous Raffinate (Fission Products) product_sep Phase Separation stripping->product_sep organic_recycle Solvent Recycle analysis Radiometric and Spectroscopic Analysis of Actinide Product product_sep->analysis Aqueous Product (Trivalent Actinides) product_sep->organic_recycle Stripped Organic Solvent

Caption: Workflow for the separation of trivalent actinides via solvent extraction.

References

Validation of Lawrencium's Trivalent Nature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental and theoretical evidence validating the trivalent nature of Lawrencium (Lr). It contrasts this compound's properties with other trivalent actinides and lanthanides, supported by experimental data and detailed methodologies.

Executive Summary

This compound, the final member of the actinide series, has been experimentally and theoretically confirmed to predominantly exist in a trivalent state (Lr³⁺) in aqueous solutions. This behavior is analogous to its lighter homolog, lutetium (Lu), and other trivalent lanthanides and actinides. Key experimental validations include ion exchange chromatography and solvent extraction studies, which demonstrate that this compound's chemical behavior aligns with that of known trivalent ions. Furthermore, the measured first ionization potential of this compound is the lowest among the actinides, reinforcing its position as the last element in the series with three valence electrons. Relativistic effects on its electron configuration are a critical factor in determining its chemical properties.

Comparative Data on Trivalent Ions

The trivalent nature of this compound is substantiated by comparing its fundamental properties with those of other trivalent f-block elements.

PropertyThis compound (Lr³⁺)Lutetium (Lu³⁺)Mendelevium (Md³⁺)Erbium (Er³⁺)
Ionic Radius (pm) 88.1 ± 0.1[1]86.189.789.0
Enthalpy of Hydration (kJ/mol) -3685 ± 13[1]-3690Not Available-3665
First Ionization Energy (eV) 4.96 (+0.08 / -0.07)5.436.586.11
Second Ionization Energy (eV) >13.3[1]11.0612.611.93

Experimental Validation

The trivalent character of this compound has been established through a series of atom-at-a-time chemistry experiments.

Ion Exchange Chromatography

Ion exchange chromatography has been a pivotal technique in confirming the trivalent nature of this compound. In these experiments, the elution behavior of this compound is compared with that of other elements with known oxidation states.

Experimental Protocol:

  • Production of this compound: The short-lived isotope ²⁶⁰Lr (half-life 2.7 minutes) is produced by bombarding a berkelium-249 target with oxygen-18 ions.

  • Column Preparation: A cation-exchange resin column is prepared and equilibrated with a suitable buffer.

  • Loading: The produced this compound atoms, along with other tracer ions (trivalent lanthanides and actinides), are loaded onto the column.

  • Elution: The ions are eluted from the column using a complexing agent, typically ammonium (B1175870) α-hydroxyisobutyrate (α-HIB). The eluent concentration and pH are carefully controlled to achieve separation.

  • Detection: The eluted fractions are collected and analyzed for the characteristic alpha decay of ²⁶⁰Lr and the radiation signatures of the other tracer ions.

Results: Experiments have consistently shown that this compound elutes in the same fraction as other trivalent ions, such as erbium (Er³⁺).[1] This co-elution provides strong evidence for its trivalent state. The elution position also allows for the determination of its ionic radius.

Solvent Extraction

Solvent extraction experiments provide further confirmation of this compound's trivalent character by observing its partitioning behavior between an aqueous and an organic phase.

Experimental Protocol:

  • Isotope Production: Early experiments utilized the isotope ²⁵⁶Lr (half-life 27 seconds).

  • Phase Preparation: An aqueous phase containing the ions of interest is prepared at a specific pH. The organic phase consists of a chelating agent, such as thenoyltrifluoroacetone (TTA), dissolved in a solvent like methyl isobutyl ketone (MIBK).

  • Extraction: The aqueous and organic phases are mixed, allowing for the chelation and extraction of the ions into the organic phase. The efficiency of extraction is dependent on the charge of the ion.

  • Phase Separation and Measurement: The two phases are separated, and the amount of this compound and other tracer ions in each phase is determined by measuring their radioactive decay.

Results: Studies demonstrated that this compound co-extracts with known trivalent ions, separating from divalent and tetravalent ions under the same conditions.[1] This behavior is a clear indicator of its trivalent nature in aqueous solution.

Theoretical Validation: The Role of Relativistic Effects

Theoretical calculations, particularly those incorporating relativistic effects, are crucial for understanding the electronic structure of heavy elements like this compound and predicting their chemical properties.

Methodology: Multiconfiguration Dirac-Fock (MCDF) Calculations

Relativistic quantum chemistry calculations, such as the Multiconfiguration Dirac-Fock (MCDF) method, are employed to model the electronic structure of this compound.[2] These calculations account for the high velocity of the inner-shell electrons, which leads to a relativistic contraction of s and p orbitals and an expansion of d and f orbitals.

Key Findings:

  • Electron Configuration: Relativistic calculations predict the ground-state electron configuration of this compound to be [Rn] 5f¹⁴ 7s² 7p¹, which was experimentally confirmed. This configuration, with three valence electrons, supports the formation of a stable Lr³⁺ ion.

  • Ionization Potentials: Theoretical calculations of the first and second ionization potentials of this compound are in excellent agreement with experimental values. The relatively low first ionization energy is consistent with the removal of the single 7p electron, followed by the two 7s electrons to achieve the trivalent state.

Experimental and Logical Workflow

The validation of this compound's trivalent nature follows a logical progression from production to chemical characterization, supported by theoretical predictions.

Validation_Workflow cluster_production Isotope Production cluster_experiment Chemical Characterization cluster_analysis Data Analysis & Comparison cluster_theory Theoretical Validation Production Nuclear Reaction (e.g., ¹⁸O + ²⁴⁹Bk) Isolation Isolation of ²⁶⁰Lr Production->Isolation Ion_Exchange Ion Exchange Chromatography Isolation->Ion_Exchange Solvent_Extraction Solvent Extraction Isolation->Solvent_Extraction Elution_Comparison Compare Elution with Trivalent Ions Ion_Exchange->Elution_Comparison Extraction_Comparison Compare Extraction with Trivalent Ions Solvent_Extraction->Extraction_Comparison Ionic_Radius Determine Ionic Radius Elution_Comparison->Ionic_Radius Conclusion Confirmation of Trivalent Nature Extraction_Comparison->Conclusion Ionic_Radius->Conclusion Relativistic_Calc Relativistic Calculations (MCDF) IP_Prediction Predict Ionization Potentials Relativistic_Calc->IP_Prediction IP_Prediction->Conclusion

Caption: Workflow for the validation of this compound's trivalent nature.

Conclusion

The convergence of evidence from ion exchange chromatography, solvent extraction experiments, and relativistic theoretical calculations provides a robust validation of the trivalent nature of this compound. Its chemical behavior is consistent with that of a heavy homolog to lutetium and other trivalent f-block elements. This understanding is fundamental to the chemistry of the heaviest elements and the architecture of the periodic table.

References

Safety Operating Guide

Management and Disposal of Lawrencium: A Procedural Overview

Author: BenchChem Technical Support Team. Date: December 2025

Lawrencium (Lr), a synthetic and highly radioactive element, is produced exclusively in specialized research settings in minuscule amounts for scientific study.[1][2][3] Due to its extreme radioactivity and the short half-lives of all its isotopes, there are no conventional disposal procedures for this compound as one might find for more common laboratory chemicals.[2][4] The management and "disposal" of this compound are intrinsically linked to its rapid radioactive decay, which is managed within the controlled environments of nuclear research laboratories.[1]

The core principle for managing this compound is to allow it to decay to more stable elements in a safe, contained, and monitored manner. All handling of this compound must be conducted in specialized facilities designed to manage highly radioactive materials, adhering to the safety principle of keeping radiation exposure "as low as reasonably achievable" (ALARA).[1][5]

Key Isotope Data for this compound

The isotopes of this compound are all short-lived, which is a primary factor in its management. The following table summarizes the properties of some key isotopes:

IsotopeHalf-LifePrimary Decay Mode
This compound-266~11 hoursSpontaneous Fission
This compound-262~3.6 hoursElectron Capture
This compound-26139 minutesAlpha Decay
This compound-260~3 minutesAlpha Decay
This compound-256~27 secondsAlpha Decay

This data is compiled from multiple sources. The most stable isotope is this compound-266.[4] this compound-260 is frequently used in chemical experiments due to the relative ease of its production.[4]

General Protocol for this compound Management and Decay-in-Place

The following outlines a general workflow for the handling and effective disposal through decay of this compound in a research setting. This is not an experimental protocol for its creation, but rather a logical sequence for its management post-synthesis.

1. Synthesis and Isolation:

  • This compound is synthesized by bombarding a target material (e.g., californium) with ions in a particle accelerator.[2]

  • The handful of atoms produced are isolated for immediate study.

2. Experimental Use:

  • All experiments are conducted within contained environments, such as hot cells or glove boxes, to protect researchers from radiation.[1]

  • Any equipment or materials that come into contact with this compound become low-level radioactive waste (LLRW).

3. Segregation and Shielding:

  • Following the experiment, all materials contaminated with this compound (e.g., substrates, solutions, labware) are segregated.

  • These materials must be stored in lead-lined containers to shield personnel from radiation.[1]

4. Labeling and Documentation:

  • Each container of this compound-contaminated waste must be clearly labeled with:

    • The isotope (e.g., Lr-260).

    • The initial activity level.

    • The date and time the waste was stored.

    • The calculated "decay by" date, which is typically 10 half-lives, at which point the radioactivity will have decreased to less than 0.1% of its initial level.

5. Decay-in-Storage:

  • The labeled containers are held in a designated radioactive waste storage area.

  • The material is stored for a sufficient period to allow for the decay of the this compound isotopes to background radiation levels. For an isotope like Lr-260 with a 3-minute half-life, this would be approximately 30 minutes. For the most stable isotope, Lr-266, this period would be around 4.5 days.

6. Final Disposal:

  • Once the calculated decay period has passed, the waste is surveyed with a radiation detector to confirm that its radioactivity has returned to background levels.

  • After confirmation, the waste can be disposed of as regular chemical or biohazardous waste, in accordance with the institution's and local regulations.[5]

Workflow for this compound Management

The following diagram illustrates the logical flow of managing this compound from its creation to its effective disposal through radioactive decay.

Lawrencium_Disposal_Workflow cluster_lab Laboratory Operations cluster_waste Waste Management cluster_disposal Final Disposal A Synthesis in Particle Accelerator B Experimental Use in Contained Environment A->B C Segregate Contaminated Materials B->C Waste Generation D Store in Shielded (Lead-Lined) Containers C->D E Label with Isotope, Activity, and Date D->E F Decay-in-Storage (min. 10 half-lives) E->F G Survey Waste for Radioactivity F->G Post-Decay H Dispose as Non-Radioactive Waste G->H

Caption: Logical workflow for the safe management and disposal of this compound through decay-in-place.

References

Essential Safety and Logistics for Handling Lawrencium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Lawrencium (Lr), a synthetic, highly radioactive element. Due to its extreme rarity and the minuscule quantities in which it is produced, specific experimental protocols and disposal plans for this compound are not extensively documented.[1][2] The procedures outlined below are based on general best practices for handling highly radioactive materials in a research setting.[3][4][5]

Core Safety Principles

This compound's primary hazard is radiological.[1][2][3][6][7][8] The element and its isotopes decay via alpha emission, spontaneous fission, and electron capture, posing a significant radiation hazard if not handled with extreme care.[7][8] All work with this compound must be conducted in specialized facilities designed for containing and handling highly radioactive materials.[1][3]

Personal Protective Equipment (PPE)

The selection of PPE is critical for minimizing exposure to radiation. The following table summarizes the necessary PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Disposable nitrile or latex gloves. Consider double-gloving.To prevent skin contamination. Must be changed frequently.[4]
Lab Coat Full-length, buttoned lab coat.To protect skin and personal clothing from contamination.[4]
Footwear Closed-toe shoes.To protect feet from spills and dropped objects.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes of radioactive solutions.[4][9]
Dosimetry Whole-body and ring dosimeters.To monitor radiation dose received by the handler. Ring badges should be worn under gloves.[4]
Shielding Use of appropriate shielding (e.g., lead, acrylic) based on the type and energy of radiation.To reduce external radiation exposure.

Operational Plan: A Step-by-Step Guide

Due to the nature of this compound, all handling must be performed in designated radioisotope work areas within a certified hood or glovebox.[5] Remote handling techniques are essential to minimize direct exposure.[3]

Preparation:

  • Designate Work Area: Clearly demarcate the work area with "Caution: Radioactive Materials" signs.[5]

  • Prepare Shielding: Set up appropriate shielding around the experimental apparatus.

  • Gather Materials: Ensure all necessary equipment, including remote handling tools, is within the contained area.

  • Don PPE: Put on all required personal protective equipment.

Handling:

  • Use Remote Tools: Employ tongs, forceps, and other remote handling devices for all manipulations of this compound samples.

  • Containment: Keep all this compound-containing solutions in covered and clearly labeled containers.[5]

  • Minimize Exposure Time: Plan procedures to be as efficient as possible to reduce the duration of exposure.

  • Monitor Contamination: Regularly monitor gloves and the work area for radioactive contamination throughout the process.

Post-Handling:

  • Secure Sample: Store the this compound sample in a lead-lined container in a designated radioactive materials storage area.[1]

  • Decontaminate Work Area: Clean and decontaminate all surfaces and equipment used.

  • Waste Disposal: Segregate and dispose of all radioactive waste in designated, labeled containers.

  • Remove PPE: Carefully remove and dispose of gloves and any other contaminated disposable PPE in the appropriate radioactive waste stream.

  • Personal Monitoring: Survey hands and clothing for any contamination before leaving the work area. Wash hands thoroughly.[5]

Disposal Plan

All waste generated from handling this compound is considered radioactive waste and must be disposed of according to institutional and regulatory guidelines for radioactive waste management. This includes:

  • Solid Waste: Used gloves, absorbent paper, and other contaminated disposable materials.

  • Liquid Waste: Solutions containing this compound.

  • Sharps: Contaminated pipettes, needles, or other sharp objects.

Each waste stream must be collected in a specifically marked container that is appropriate for the type of waste.

This compound Properties

The following table summarizes the known and predicted properties of this compound.

PropertyValue
Atomic Number 103
Symbol Lr
Most Stable Isotope 262Lr
Half-life of 262Lr Approximately 4 hours[7]
Appearance Unknown, predicted to be silvery-white or gray and metallic[7]
Phase Presumably a solid[7]
Oxidation State +3 (most common)[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Lawrencium_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate & Prepare Work Area don_ppe Don Personal Protective Equipment prep_area->don_ppe handle_lr Handle this compound (Remote Tools) don_ppe->handle_lr monitor Monitor for Contamination handle_lr->monitor store_lr Secure & Store This compound monitor->store_lr decontaminate Decontaminate Work Area store_lr->decontaminate dispose_waste Dispose of Radioactive Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe personal_survey Personal Survey & Hand Washing remove_ppe->personal_survey

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.